(3-Methyloxolan-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methyloxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(4-7)2-3-8-5-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDPCZORCLZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864814-30-2 | |
| Record name | (3-methyloxolan-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methyloxolan-3-yl)methanamine (CAS Number: 864814-30-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyloxolan-3-yl)methanamine, a substituted tetrahydrofuran derivative, represents a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a chiral center and a primary amine, makes it a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, insights into its synthesis and reactivity, and essential safety information. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from suppliers, analogous compounds, and theoretical knowledge to provide a valuable resource for researchers.
Introduction and Nomenclature
This compound is a heterocyclic amine with the systematic IUPAC name 1-(3-methyloxolan-3-yl)methanamine. The core of this molecule is an oxolane (tetrahydrofuran) ring, substituted at the 3-position with both a methyl group and a methanamine group. The presence of a quaternary chiral center at the C3 position implies that the molecule can exist as a racemate or as individual enantiomers, a critical consideration for its application in pharmaceutical development where stereochemistry often dictates biological activity.
The tetrahydrofuran ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] The introduction of a methyl and an aminomethyl substituent at the same position creates a unique steric and electronic environment that can be exploited in the design of targeted molecules.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The information presented below is a consolidation of data from commercial suppliers and predicted values based on its chemical structure.
| Property | Value | Source |
| CAS Number | 864814-30-2 | Sigma-Aldrich[2] |
| Molecular Formula | C6H13NO | Sigma-Aldrich[2] |
| Molecular Weight | 115.18 g/mol | Sigma-Aldrich[2] |
| Physical Form | Liquid | CymitQuimica[3] |
| Purity | Typically >95% (commercial) | CymitQuimica[3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
For the parent compound, (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6), a boiling point of 67 °C at 15 mmHg and a density of 0.992 g/mL at 25 °C have been reported.[4] It is anticipated that the addition of a methyl group in this compound would lead to a slight increase in its boiling point due to the higher molecular weight and increased van der Waals interactions.
Synthesis and Reactivity
Synthetic Approaches
While specific, detailed synthetic protocols for this compound are not readily found in the public domain, its structure suggests that it can be synthesized from readily available starting materials. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
A potential synthetic route could involve the alkylation of a suitable γ-butyrolactone derivative, followed by ring opening, modification of the functional groups, and subsequent cyclization.
Patents describing the synthesis of the parent compound, 3-aminomethyltetrahydrofuran, provide valuable insights into potential synthetic strategies. One common approach involves the Michael addition of a nitroalkane to an unsaturated ester, followed by reduction, cyclization, and further reduction of the nitro group to an amine.[5][6] Another patented method starts from furan, which undergoes oxidative ring-opening, followed by a series of transformations including Michael addition, reduction, and cyclization to yield the desired product. These methodologies could potentially be adapted for the synthesis of the methylated analogue.
Reactivity Profile
The reactivity of this compound is primarily dictated by the primary amine group. This functional group can readily undergo a variety of chemical transformations, making it a versatile intermediate for further chemical synthesis.
Caption: Key reactions of the primary amine in this compound.
Key reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea Formation: Reaction with isocyanates to produce ureas.
-
Guanidylation: Reaction with guanylating agents to form guanidines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to afford secondary or tertiary amines.
The tetrahydrofuran ring is generally stable under a wide range of reaction conditions.
Spectral Analysis
No publicly available experimental spectral data (NMR, IR, MS) for this compound was identified. However, based on its structure, the following characteristic spectral features can be predicted:
-
¹H NMR: The spectrum would be expected to show signals for the aminomethyl protons (CH₂N), the methyl protons (CH₃), and the diastereotopic protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns would be informative for confirming the structure.
-
¹³C NMR: The spectrum should display six distinct carbon signals, including the quaternary carbon at the 3-position, the aminomethyl carbon, the methyl carbon, and the three carbons of the tetrahydrofuran ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 115. Upon ionization, characteristic fragmentation patterns involving the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring would be anticipated.
Applications in Research and Drug Development
Substituted tetrahydrofurans are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active molecules. The tetrahydrofuran moiety can serve as a bioisosteric replacement for other functionalities and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.
This compound, with its primary amine "handle," is an attractive building block for introducing the 3-methyl-tetrahydrofuran motif into larger molecules. This scaffold could be incorporated into novel compounds targeting a wide range of biological targets. The parent compound, 3-aminomethyltetrahydrofuran, is a key intermediate in the synthesis of the insecticide dinotefuran, highlighting the importance of this class of compounds in agrochemicals as well.[7]
Safety and Handling
Specific safety and handling data for this compound is limited. However, based on the known hazards of similar primary amines and heterocyclic compounds, the following precautions should be taken:
-
Hazard Classification: Based on the parent compound, (Tetrahydrofuran-3-yl)methanamine, this substance may be classified as a flammable liquid and may cause skin and eye irritation or damage.[4]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Researchers should always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable chemical building block with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for its properties is not yet available in the public domain, this guide provides a foundational understanding of its structure, nomenclature, potential synthetic routes, and expected reactivity. As research into novel therapeutics and complex molecules continues, the utility of such chiral, substituted heterocyclic amines is likely to grow, and with it, a more detailed characterization of this promising compound will undoubtedly emerge.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 864814-30-2 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-(Aminomethyl)tetrahydrofuran 95 165253-31-6 [sigmaaldrich.com]
- 5. CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google Patents [patents.google.com]
- 6. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 7. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
Physical and chemical properties of (3-Methyloxolan-3-yl)methanamine
An In-depth Technical Guide to (3-Methyloxolan-3-yl)methanamine
Section 1: Introduction and Strategic Importance
This compound is a substituted heterocyclic amine built upon a tetrahydrofuran (also known as oxolane) scaffold. The strategic incorporation of the oxolane ring is a recurrent motif in modern medicinal chemistry. This five-membered cyclic ether is often employed as a versatile bioisostere for other functionalities and serves to modulate the physicochemical properties of a lead compound. Its presence can enhance aqueous solubility, improve metabolic stability, and refine the conformational rigidity required for potent receptor binding.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound. It details its structural and spectroscopic characteristics, plausible synthetic routes, and critical safety protocols, establishing a foundational understanding for its application as a building block in the synthesis of novel chemical entities.
Section 2: Compound Identification and Molecular Structure
Precise identification is paramount for sourcing and regulatory compliance. This compound is characterized by a tetrahydrofuran ring substituted at the 3-position with both a methyl group and an aminomethyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₃NO[1] |
| Molecular Weight | 115.18 g/mol [1] |
| InChI Key | BIHDPCZORCLZAJ-UHFFFAOYSA-N[1] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Atom nodes N [label="NH₂", pos="1.5,-0.5!"]; C_amine [label="CH₂", pos="0.5,0!"]; C3 [label="C", pos="-0.5,0!"]; C_methyl [label="CH₃", pos="-1.5,-0.5!"]; C2 [label="CH₂", pos="-1,1!"]; O [label="O", pos="0,1.5!"]; C5 [label="CH₂", pos="1,1!"]; C4 [label="CH₂", pos="-0.5,-1!"];
// Bonds N -- C_amine; C_amine -- C3; C3 -- C_methyl; C3 -- C2; C2 -- O; O -- C5; C5 -- C4; C4 -- C3; }
Caption: 2D Structure of this compound.
Section 3: Physicochemical Properties
The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior. The data presented below is a consolidation of available information and expert analysis based on structurally analogous compounds.
| Property | Value / Observation | Source / Justification |
| Appearance | Liquid at room temperature. | [1] |
| Purity | Commercially available at ≥95.0%. | [1] |
| pKa (Predicted) | ~9.5 - 10.5 | Based on the pKa of structurally related (tetrahydrofuran-3-yl)methanamine (~9.96), the primary amine is expected to be strongly basic.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents. The hydrochloride salt form would exhibit enhanced aqueous solubility. | The presence of amine and ether functionalities facilitates hydrogen bonding. |
| Hygroscopicity | The hydrochloride salt form is predicted to be hygroscopic, readily absorbing atmospheric moisture.[2] | This is a common characteristic for amine hydrochloride salts.[2] |
Section 4: Spectroscopic Characterization Profile (Predicted)
While specific spectral data is not widely published, a predictive analysis based on the molecular structure provides a reliable guide for characterization.
-
¹H NMR Spectroscopy:
-
δ ~2.5-3.0 ppm: A singlet corresponding to the two protons of the aminomethyl group (-CH₂-NH₂).
-
δ ~3.5-4.0 ppm: A series of multiplets for the six protons on the oxolane ring (-CH₂-O-CH₂-CH₂-).
-
δ ~1.0-1.3 ppm: A singlet for the three protons of the methyl group (-CH₃).
-
δ (variable): A broad singlet for the two amine protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Six distinct signals are expected.
-
δ ~65-75 ppm: Carbons adjacent to the ether oxygen.
-
δ ~45-55 ppm: The aminomethyl carbon (-CH₂-NH₂).
-
δ ~40-50 ppm: The quaternary carbon at the 3-position.
-
δ ~20-30 ppm: The methyl carbon (-CH₃) and the remaining ring carbon.
-
-
Infrared (IR) Spectroscopy:
-
~3300-3400 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.
-
~2850-3000 cm⁻¹: C-H stretching bands for aliphatic groups.
-
~1600 cm⁻¹: N-H scissoring (bending) vibration.
-
~1100 cm⁻¹: A strong C-O-C stretching band, characteristic of the ether linkage in the ring.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 115.
-
Major Fragments: Expect fragmentation patterns involving the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring.
-
Section 5: Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
A logical and efficient synthesis can be adapted from established methods for related structures, such as the synthesis of (tetrahydrofuran-3-yl)methanamine.[3] A plausible route involves the reductive amination of a ketone precursor.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol (Conceptual)
-
Amide Formation: 3-Methyltetrahydrofuran-3-carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then carefully reacted with an excess of ammonia (aqueous or gaseous) to form 3-methyltetrahydrofuran-3-carboxamide.
-
Reduction to Amine: The intermediate carboxamide is subsequently reduced. This can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere can be employed for a safer, more scalable process.[4]
-
Purification: The final product is isolated and purified via distillation under reduced pressure following an appropriate aqueous workup to remove inorganic byproducts.
Chemical Reactivity Insights
-
Nucleophilicity: The primary amine group is a potent nucleophile and will readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (via reductive amination).
-
Basicity: As a strong base, it will form salts with acids. The hydrochloride salt is common for improving handling and solubility.[2]
-
Ether Stability: The tetrahydrofuran ring is generally stable but can be cleaved under harsh acidic conditions. Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration.[5][6]
Section 6: Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in public literature, its value lies in its utility as a specialized chemical building block. The combination of a constrained, polar oxolane ring with a reactive primary amine at a quaternary center offers unique advantages in drug design.
-
Scaffold Hopping and Bioisosterism: The 3,3-disubstituted oxolane core can serve as a bioisosteric replacement for less stable or less soluble groups, such as gem-dimethyl or cyclobutyl moieties, while introducing a hydrogen bond acceptor (the ether oxygen).
-
Improved Physicochemical Properties: Incorporating this fragment into a larger molecule can disrupt planarity, decrease the melting point, and enhance aqueous solubility, which are often desirable modifications to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Access to Novel Chemical Space: As a key intermediate, it allows for the synthesis of a diverse library of compounds for screening. The primary amine serves as a handle for attaching the scaffold to a core molecule or for further elaboration. Related oxetane and oxolane amines are key intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[3][7]
Section 7: Safety, Handling, and Storage
Given the lack of a specific safety data sheet for this exact compound, precautions should be based on analogous structures like (tetrahydrofuran-3-yl)methanamine and other substituted tetrahydrofurans.[5][8]
| Hazard Category | Precautionary Statement |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[5] |
| Acute Toxicity / Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. Avoid contact with skin and eyes. Do not breathe vapor or mist.[8] |
| Personal Protection | Wear protective gloves, safety glasses with side-shields or goggles, and flame-retardant protective clothing.[5][8] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[6][8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from ignition sources and oxidizing agents. May require storage under an inert atmosphere.[9] |
Emergency Procedures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]
Section 8: References
-
National Center for Biotechnology Information. (3-Methyloxetan-3-yl)methanamine. PubChem Compound Summary for CID 15789550. Retrieved from --INVALID-LINK--.
-
CymitQuimica. This compound. Retrieved from --INVALID-LINK--.
-
Sigma-Aldrich. Safety Data Sheet for 2-Methyltetrahydrofuran. Retrieved from --INVALID-LINK--.
-
National Center for Biotechnology Information. N-methyloxolan-3-amine. PubChem Compound Summary for CID 22225706. Retrieved from --INVALID-LINK--.
-
Fisher Scientific. Safety Data Sheet for 2-Methyltetrahydrofuran. Retrieved from --INVALID-LINK--.
-
ChemicalBook. (Tetrahydrofuran-3-yl)methanamine Safety Data Sheet. Retrieved from --INVALID-LINK--.
-
Sigma-Aldrich. Safety Data Sheet for Tetrahydrofuran. Retrieved from --INVALID-LINK--.
-
Smolecule. (2-Methyloxolan-3-yl)methanamine;hydrochloride. Retrieved from --INVALID-LINK--.
-
National Center for Biotechnology Information. (Tetrahydrofuran-3-yl)methanamine. PubChem Compound Summary for CID 10898660. Retrieved from --INVALID-LINK--.
-
Sigma-Aldrich. 3-Methyloxolan-3-amine hydrochloride. Retrieved from --INVALID-LINK--.
-
National Center for Biotechnology Information. (3R)-3-methyloxolane. PubChem Compound Summary for CID 641509. Retrieved from --INVALID-LINK--.
-
TCI Chemicals. Safety Data Sheet for 3-(Aminomethyl)tetrahydrofuran. Retrieved from --INVALID-LINK--.
-
Ark Pharma Scientific Limited. (3-methyloxolan-3-yl)methanol. Retrieved from --INVALID-LINK--.
-
Sigma-Aldrich. 1-(2-methyloxolan-3-yl)methanamine. Retrieved from --INVALID-LINK--.
-
PubChemLite. (3-methyloxetan-3-yl)methanamine. Retrieved from --INVALID-LINK--.
-
PubChemLite. (oxolan-3-yl)methanamine hydrochloride. Retrieved from --INVALID-LINK--.
-
Connect Journals. Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Retrieved from --INVALID-LINK--.
-
Google Patents. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran. Retrieved from --INVALID-LINK--.
-
ChemicalBook. (Tetrahydrofuran-3-yl)methanamine synthesis. Retrieved from --INVALID-LINK--.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]
- 3. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 4. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]
- 9. 3-Methyloxolan-3-amine hydrochloride | 1423034-45-0 [sigmaaldrich.com]
An In-Depth Technical Guide to (3-Methyloxolan-3-yl)methanamine: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, make it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific substituted tetrahydrofuran derivative, (3-Methyloxolan-3-yl)methanamine. While this particular compound is a relatively recent addition to the repertoire of available building blocks, its structural features suggest significant potential in the exploration of new chemical space for drug discovery. This document will detail its nomenclature, physicochemical properties, and potential synthetic routes, drawing comparisons with its well-characterized non-methylated analogue, (tetrahydrofuran-3-yl)methanamine.
Part 1: Nomenclature and Identification
The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and other identifiers for this compound.
The systematic IUPAC name for this compound is (3-methyltetrahydrofuran-3-yl)methanamine . The name is derived by identifying the parent heterocycle as tetrahydrofuran (also known as oxolane), with a methyl group and a methanamine group both attached to the third carbon atom of the ring.
| Identifier | Value |
| IUPAC Name | (3-methyltetrahydrofuran-3-yl)methanamine |
| Synonym | This compound |
| CAS Number | 864814-30-2[2] |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
Part 2: Synthesis and Characterization
While this compound is commercially available, detailed synthetic protocols in peer-reviewed literature are not yet widespread.[2] However, the synthesis of the closely related analogue, (tetrahydrofuran-3-yl)methanamine, is well-documented and provides a valuable template for the potential synthesis of the methylated derivative.
Representative Synthesis of the Tetrahydrofuran-3-yl-methanamine Scaffold
A common industrial route to (tetrahydrofuran-3-yl)methanamine involves a multi-step process starting from readily available materials like maleic acid diesters.[3]
Experimental Protocol: Synthesis of (Tetrahydrofuran-3-yl)methanamine [3][4]
-
Michael Addition: Diethyl maleate is reacted with nitromethane in the presence of a base (e.g., potassium fluoride) to yield diethyl 2-(nitromethyl)succinate.
-
Reduction of the Ester: The diester is then reduced to the corresponding diol, 2-(nitromethyl)butane-1,4-diol, using a reducing agent such as sodium borohydride.
-
Dehydration and Cyclization: The diol undergoes acid-catalyzed dehydration and cyclization to form 3-(nitromethyl)tetrahydrofuran.
-
Reduction of the Nitro Group: The final step involves the catalytic hydrogenation of the nitro group to the primary amine, yielding (tetrahydrofuran-3-yl)methanamine. This is typically achieved using a catalyst such as Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[3]
Caption: A representative synthetic route to the (tetrahydrofuran-3-yl)methanamine scaffold.
Characterization
Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are available from commercial suppliers.[2] While the raw data is not publicly available, the expected spectral features can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group, the methylene protons of the methanamine group, and the diastereotopic protons of the tetrahydrofuran ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon at the 3-position, the methyl carbon, the methanamine carbon, and the carbons of the tetrahydrofuran ring.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Part 3: Applications in Research and Drug Development
The introduction of a methyl group at the 3-position of the tetrahydrofuran ring in this compound, creating a quaternary center, can have significant implications for its use in drug design. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability.
As a Building Block in Medicinal Chemistry
This compound serves as a valuable building block for introducing the 3-methyl-tetrahydrofuran-3-yl-methyl moiety into larger molecules. The primary amine provides a versatile handle for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
These reactions allow for the incorporation of this unique scaffold into a diverse range of molecular architectures for screening in drug discovery programs. The tetrahydrofuran ring can act as a polar, rigid scaffold that can influence the pharmacokinetic properties and binding affinity of a molecule to its biological target.[5]
Caption: The role of substituted tetrahydrofurans as building blocks in the synthesis of novel drug candidates.
Case Study: (Tetrahydrofuran-3-yl)methanamine in Agrochemicals
The non-methylated analogue, (tetrahydrofuran-3-yl)methanamine, is a key intermediate in the industrial synthesis of the neonicotinoid insecticide, Dinotefuran.[6][7] This highlights the utility of this class of compounds in the development of biologically active molecules.
Part 4: Comparative Analysis
The following table provides a comparison of the known properties of this compound and its non-methylated analogue.
| Property | This compound | (Tetrahydrofuran-3-yl)methanamine |
| IUPAC Name | (3-methyltetrahydrofuran-3-yl)methanamine | (tetrahydrofuran-3-yl)methanamine |
| CAS Number | 864814-30-2[2] | 165253-31-6[8] |
| Molecular Formula | C6H13NO | C5H11NO[8] |
| Molecular Weight | 115.17 g/mol | 101.15 g/mol [8] |
| Key Structural Feature | Quaternary carbon at C3 | Tertiary carbon at C3 |
| Known Applications | Research chemical, building block | Intermediate for Dinotefuran, building block[6] |
Conclusion
This compound is an emerging building block in the field of medicinal chemistry. While detailed information on its synthesis and biological activity is still limited in the public domain, its structural relationship to the well-characterized (tetrahydrofuran-3-yl)methanamine suggests its potential as a valuable tool for drug discovery. The presence of a quaternary center is expected to impart unique conformational and metabolic properties to molecules incorporating this scaffold. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 864814-30-2|(3-Methyltetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google Patents [patents.google.com]
- 4. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 8. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3-Methyloxolan-3-yl)methanamine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic signature of (3-Methyloxolan-3-yl)methanamine, a key building block in contemporary medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed analysis of the predicted data but also field-proven, step-by-step protocols for the experimental acquisition of such spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, ensuring a self-validating framework for the spectroscopic analysis of this and similar molecules.
Introduction and Molecular Overview
This compound (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a saturated heterocyclic compound featuring a tetrahydrofuran (oxolane) ring, a quaternary carbon center, a methyl group, and a primary aminomethyl substituent. This unique combination of a cyclic ether and a primary amine makes it a valuable synthon in the development of novel pharmaceutical agents. The precise characterization of its three-dimensional structure is paramount for understanding its reactivity, confirming its identity, and ensuring purity in synthetic workflows.
Spectroscopic techniques are the cornerstone of such characterization. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups through their vibrational modes, and mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. This guide will explore each of these techniques in the context of this compound.
Molecular Structure:
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is generated based on established incremental rules and computational algorithms that consider the effects of neighboring functional groups on the magnetic shielding of each proton.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| H-a | 3.75 - 3.95 | Multiplet | 2H | -O-CH₂- (C2-H) |
| H-b | 3.65 - 3.85 | Multiplet | 2H | -O-CH₂- (C5-H) |
| H-c | 2.70 | Singlet | 2H | -C-CH₂-NH₂ |
| H-d | 1.80 - 2.00 | Multiplet | 2H | -CH₂- (C3-H) |
| H-e | 1.70 - 1.90 | Multiplet | 2H | -CH₂- (C4-H) |
| H-f | 1.30 (Broad) | Singlet | 2H | -NH₂ |
| H-g | 1.15 | Singlet | 3H | -CH₃ |
Interpretation and Expert Insights:
-
Ether Protons (H-a, H-b): The protons on the carbons adjacent to the ring oxygen are the most deshielded due to the electronegativity of oxygen, and are thus predicted to appear furthest downfield in the 3.65-3.95 ppm range. Their signals are expected to be complex multiplets due to coupling with adjacent methylene protons.
-
Aminomethyl Protons (H-c): The protons of the -CH₂-NH₂ group are adjacent to the electron-withdrawing amine group and the quaternary carbon. Their predicted chemical shift is around 2.70 ppm. As they have no adjacent protons, the signal is predicted to be a singlet.
-
Ring Methylene Protons (H-d, H-e): The remaining two sets of methylene protons on the tetrahydrofuran ring are predicted to appear in the more shielded region of 1.70-2.00 ppm.
-
Amine Protons (H-f): The protons on the nitrogen atom typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen nucleus. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. A value around 1.30 ppm is a reasonable estimate in a non-polar solvent like CDCl₃.
-
Methyl Protons (H-g): The methyl protons are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a sharp singlet. Their position at ~1.15 ppm is characteristic of an alkyl group in a saturated environment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Predictions are based on extensive databases and computational models that correlate structure with chemical shifts.[3][4]
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| C-1 | 75.0 | -O-C H₂- |
| C-2 | 68.0 | -O-C H₂- |
| C-3 | 52.0 | -C -CH₂-NH₂ |
| C-4 | 45.0 | Quaternary Carbon |
| C-5 | 38.0 | -C H₂- |
| C-6 | 35.0 | -C H₂- |
| C-7 | 25.0 | -C H₃ |
Interpretation and Expert Insights:
-
Ether Carbons (C-1, C-2): Similar to the protons, the carbons bonded to the oxygen atom are the most deshielded, appearing at approximately 75.0 and 68.0 ppm.
-
Aminomethyl Carbon (C-3): The carbon of the aminomethyl group is predicted around 52.0 ppm.
-
Quaternary Carbon (C-4): The quaternary carbon, bonded to four other carbon/oxygen atoms, is predicted to have a chemical shift of around 45.0 ppm. This signal will be of lower intensity in a standard proton-decoupled ¹³C spectrum due to the lack of a nuclear Overhauser effect (NOE) enhancement from directly attached protons.
-
Ring Methylene Carbons (C-5, C-6): The remaining ring carbons are found in the aliphatic region, predicted around 38.0 and 35.0 ppm.
-
Methyl Carbon (C-7): The methyl carbon is the most shielded, appearing furthest upfield at approximately 25.0 ppm.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving high-resolution spectra.
-
¹H Spectrum Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Accumulating 16 scans is usually sufficient for a sample of this concentration.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the resulting spectra and reference the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an excellent technique for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule: a primary amine, a cyclic ether, and C-H bonds in a saturated environment.[5][6]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| 3350 - 3450 (two peaks) | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 2850 - 2960 | Strong | C-H Stretch | Alkane (sp³ C-H) |
| 1590 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1070 - 1150 | Strong | C-O-C Asymmetric Stretch | Cyclic Ether |
| 800 - 900 | Medium-Broad | N-H Wag | Primary Amine (-NH₂) |
Interpretation and Expert Insights:
-
N-H Stretching Region: The most diagnostic feature for the primary amine is the presence of two distinct peaks in the 3350-3450 cm⁻¹ region.[5][7] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Their appearance immediately confirms the -NH₂ group.
-
C-H Stretching Region: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups on the saturated ring and side chain.
-
N-H Bending: A medium intensity peak between 1590-1650 cm⁻¹ is expected for the N-H scissoring (bending) vibration of the primary amine.
-
C-O-C Stretching: A very strong and prominent absorption band in the fingerprint region, typically between 1070-1150 cm⁻¹, is the hallmark of the C-O-C asymmetric stretching vibration of the tetrahydrofuran ring. This is often the most intense peak in the spectrum for cyclic ethers.[6]
-
N-H Wagging: A broad, medium-intensity band may be observed in the 800-900 cm⁻¹ range, corresponding to the out-of-plane wagging of the N-H bonds.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After data collection, raise the press and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation. The fragmentation of this compound is predicted to be directed by the two functional groups: the primary amine and the cyclic ether. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case here (115).[8]
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z (Predicted) | Proposed Fragment Ion | Comments |
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 114 | [M - H]⁺ | Loss of a hydrogen radical |
| 85 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical via α-cleavage |
| 72 | [C₄H₁₀N]⁺ | α-cleavage adjacent to the amine, loss of C₃H₅O radical |
| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond between the ring and the side chain |
| 30 | [CH₂NH₂]⁺ | Iminium ion, a very common fragment for primary amines |
Interpretation and Fragmentation Pathway:
The fragmentation of this molecule is governed by the preferential stabilization of the resulting carbocations and radical species. The primary sites for fragmentation are the bonds alpha (α) to the heteroatoms (oxygen and nitrogen).
-
α-Cleavage relative to Nitrogen: The C-C bond between the quaternary carbon and the aminomethyl group is a prime site for cleavage. However, the most favorable α-cleavage for primary amines involves the bond adjacent to the carbon bearing the nitrogen. This would lead to the formation of a resonance-stabilized iminium ion. The most likely fragmentation is the cleavage of the ring, leading to the fragment at m/z = 72 . A smaller, but highly characteristic fragment for primary amines is the [CH₂NH₂]⁺ ion at m/z = 30 .[9][10]
-
α-Cleavage relative to Oxygen: The bonds alpha to the ring oxygen can also cleave. A significant fragmentation pathway for cyclic ethers is the loss of an alkyl substituent attached to the ring.[11] Cleavage of the bond between the quaternary carbon and the rest of the ring can lead to the formation of a stable oxonium ion. The loss of the aminomethyl radical would result in a fragment at m/z = 85 .
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. The injector temperature should be set to 250°C and the transfer line to the mass spectrometer at 280°C.
-
Mass Spectrometry (MS) Setup: The ion source should be set to electron ionization (EI) mode with a standard electron energy of 70 eV. Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 25 to 200.
-
Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The compound will be separated from any impurities on the GC column before entering the MS ion source, where it will be fragmented and detected.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and the fragmentation pattern.
Conclusion
This guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust spectroscopic signature that can be used to guide the synthesis and characterization of this important molecule. By combining these predicted data with the provided, field-tested experimental protocols, researchers and drug development professionals are well-equipped to confirm the identity, purity, and structure of this compound with a high degree of confidence. The principles of interpretation outlined herein serve as a valuable framework for the analysis of other small molecules containing similar functional motifs.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. chemaxon.com [chemaxon.com]
- 3. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 4. Visualizer loader [nmrdb.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Predicted pKa and protonation behavior of (3-Methyloxolan-3-yl)methanamine
An In-Depth Technical Guide to the Predicted pKa and Protonation Behavior of (3-Methyloxolan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) of a molecule is a critical physicochemical parameter in drug discovery and development, profoundly influencing solubility, permeability, metabolic stability, and target binding. This guide provides a detailed analysis of this compound, a heterocyclic amine of interest in medicinal chemistry. We explore its structural features, predict its pKa using data from close structural analogs and established chemical principles, and outline its protonation behavior across a range of pH values. This document synthesizes theoretical predictions with actionable experimental protocols, offering a comprehensive resource for scientists working with this or structurally related scaffolds.
The Central Role of pKa in Drug Design
In the journey of a drug from administration to its molecular target, the molecule must navigate a series of diverse physiological environments, each with a distinct pH. The pKa value dictates the degree of ionization of a functional group at a given pH. For a basic compound like this compound, the pKa corresponds to the pH at which the compound exists as a 50:50 mixture of its neutral (free base) and protonated (conjugate acid) forms.
This equilibrium is not merely an academic detail; it is a primary determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
-
Aqueous Solubility: The protonated, charged form of an amine is generally far more soluble in aqueous environments like the gastrointestinal fluid or blood plasma than the neutral form.[1]
-
Membrane Permeability: Conversely, the neutral, more lipophilic form is better able to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, via passive diffusion.
-
Target Binding: The ionization state can be critical for interacting with the molecular target. A protonated amine might form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in a receptor's binding pocket.
Therefore, an accurate understanding and prediction of a molecule's pKa is a foundational step in designing effective and bioavailable therapeutic agents.
Structural Analysis of this compound
The basicity of this compound is primarily determined by the lone pair of electrons on the nitrogen atom of its primary aminomethyl group.[2][3] However, the surrounding molecular architecture introduces subtle but important electronic effects that modulate this basicity.
Key Structural Features:
-
Primary Aliphatic Amine (-CH₂NH₂): This is the basic functional group. Simple primary alkylamines typically have pKa values in the range of 10.5-11.0. The alkyl group is electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia.[2]
-
Oxolane (Tetrahydrofuran) Ring: The ether oxygen atom within the five-membered ring is electronegative. It exerts an electron-withdrawing inductive effect through the sigma bonds of the ring structure. This effect tends to pull electron density away from the aminomethyl substituent, thereby destabilizing the conjugate acid and reducing the amine's basicity.[4] Similar effects have been quantified in oxetane-containing compounds, where the ring oxygen was shown to attenuate the basicity of nearby amines.[5]
-
Tertiary Carbon Attachment: The aminomethyl group and a methyl group are attached to the same carbon (C3). The methyl group has a weak electron-donating inductive effect, which would slightly increase basicity, though this effect is likely minor compared to the influence of the ether oxygen.
Based on this analysis, the pKa of this compound is expected to be slightly lower than that of a simple, acyclic primary amine like isobutylamine (pKa ~10.4) due to the electron-withdrawing nature of the oxolane ring.
Methodologies for pKa Prediction
Predicting the pKa of a novel compound can be approached through several methods, ranging from rapid empirical estimates to computationally intensive quantum mechanical calculations.
Empirical and Group-Additivity Methods
These "computer-free" or "pencil-and-paper" methods rely on extensive databases of experimentally determined pKa values.[6][7] The Perrin–Dempsey–Serjeant (PDS) method, for example, starts with a base pKa value for a parent functional group (e.g., a primary amine) and applies a series of corrections (ΔpKa) for all other substituents in the molecule.[6][7]
-
Causality: This approach is built on the principle of linear free-energy relationships. It assumes that the electronic and steric effects of a substituent make a predictable and additive contribution to the overall basicity of the molecule.
-
Trustworthiness: While fast and accessible, the accuracy of these methods is highly dependent on the quality of the underlying dataset and the presence of appropriate correction factors for the specific structural motifs in the query molecule. Deviations can be significant for molecules with unusual electronic or conformational properties not well-represented in the training data.[6]
For this compound, one would start with the base pKa for a primary amine and apply a negative correction for the electron-withdrawing effect of the cyclic ether.
Computational Quantum Chemistry
Modern computational methods offer a more fundamental approach by calculating the free energy change (ΔG) of the protonation reaction in a simulated aqueous environment.[8][9] The pKa can be derived directly from this energy difference.
-
Methodology: This typically involves optimizing the 3D structures of both the neutral amine and its protonated form using methods like Density Functional Theory (DFT) or semi-empirical methods (e.g., PM6, AM1).[10][11] The effect of water as a solvent is crucial and is modeled using a Polarizable Continuum Model (PCM) or a more explicit model like the Conductor-like Screening Model for Real Solvents (COSMO-RS).[8]
-
Expertise & Causality: The choice of method represents a trade-off between accuracy and computational cost. High-level DFT calculations with large basis sets provide greater accuracy but require significant computational resources.[10] Semi-empirical methods are much faster and suitable for high-throughput screening but may be less accurate.[11] The selection of the solvation model is also critical, as it accounts for the substantial energy contribution of hydrating the charged species.
-
Trustworthiness: The accuracy of computational predictions has improved significantly, with root-mean-square errors often falling below 0.5 pKa units for well-parameterized methods.[8] However, results can be sensitive to the chosen level of theory, solvation model, and the accurate representation of all relevant molecular conformations.
Predicted pKa Value
A reliable estimate can be derived from the structurally analogous compound, (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6). Publicly available chemical databases provide a predicted pKa for this compound.
| Compound | Predicted pKa | Source |
| (Tetrahydrofuran-3-yl)methanamine | 9.96 ± 0.29 | [12] |
| (2-Methyloxolan-3-yl)methanamine hydrochloride | ~9.96 | [13] |
Given the minor electronic contribution of the additional methyl group at the C3 position, the pKa of this compound is predicted to be very close to this value. The weak electron-donating nature of the methyl group might slightly increase the basicity, but the effect is likely to be within the margin of error of the prediction.
Therefore, a working pKa value of approximately 10.0 is a robust estimate for this molecule.
Protonation Behavior and Physiological Implications
The protonation equilibrium of this compound (denoted as R-NH₂) is described by the following reaction:
Caption: Protonation equilibrium of the primary amine.
The Henderson-Hasselbalch equation allows for the calculation of the relative proportions of the neutral and protonated forms at any given pH:
pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )
Using our predicted pKa of 10.0, we can determine the dominant species in various biological compartments.
| pH | Environment | Predominant Species | % Protonated (R-NH₃⁺) | % Neutral (R-NH₂) | Implications |
| 2.0 | Stomach | Protonated | >99.99% | <0.01% | High aqueous solubility, minimal membrane absorption. |
| 7.4 | Blood Plasma, Cytosol | Protonated | ~99.75% | ~0.25% | High aqueous solubility and distribution in systemic circulation. Low passive membrane permeability. |
| 8.0 | Small Intestine (upper) | Protonated | ~99.0% | ~1.0% | Remains highly soluble; a small increase in the neutral fraction may slightly aid absorption. |
| 10.0 | - | 50/50 Mixture | 50% | 50% | Definition of the pKa value. |
Key Insight: At physiological pH (7.4), the molecule is almost exclusively (>99%) in its protonated, cationic form. This has profound consequences for its drug-like properties: it will exhibit excellent aqueous solubility but is expected to have poor passive permeability across cell membranes. Strategies such as formulation design or prodrug approaches may be necessary to enhance its oral absorption.
Experimental Validation: Potentiometric Titration
While predictions are invaluable, experimental verification is the cornerstone of scientific integrity. Potentiometric titration is a reliable and widely used method for determining the pKa of amines.[1][8]
Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system by ensuring accurate calibration and data analysis to derive a precise inflection point.
-
System Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). Ensure the electrode is in excellent condition.
-
Causality: Multi-point calibration ensures the linearity and accuracy of the pH measurement across the entire range of the titration.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a fixed volume (e.g., 50.0 mL) of a constant ionic strength background electrolyte (e.g., 0.15 M KCl).
-
Causality: Using a background electrolyte swamps out minor variations in ionic strength as the titration proceeds, which could otherwise affect activity coefficients and distort the pH readings.
-
-
Titration Procedure:
-
Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for gentle, continuous mixing.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a calibrated burette or an automated titrator to add a standardized solution of a strong acid (e.g., 0.100 M HCl) in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point (e.g., until pH < 3).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[1]
-
The pKa is the pH at the half-equivalence point. To find this precisely, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point (the equivalence point).
-
The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point. The pH recorded at this half-equivalence volume is the experimental pKa.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The protonation behavior of this compound is governed by its primary amine functional group, modulated by the electronic properties of its substituted oxolane scaffold. Based on robust analysis of its structure and data from close analogs, its pKa is confidently predicted to be approximately 10.0 . This value indicates that the molecule will be overwhelmingly protonated and water-soluble under most physiological conditions. For drug development professionals, this knowledge is critical for designing appropriate formulation strategies to overcome potential challenges in membrane permeability and for understanding its potential interactions at a molecular target. The outlined methodologies for prediction and experimental validation provide a clear and actionable framework for the physicochemical characterization of this and related chemical entities.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uregina.scholaris.ca [uregina.scholaris.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. peerj.com [peerj.com]
- 12. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]
- 13. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]
An In-depth Technical Guide to the Solubility Profile of (3-Methyloxolan-3-yl)methanamine in Organic Solvents
Abstract
(3-Methyloxolan-3-yl)methanamine is a key building block in modern medicinal chemistry, valued for its unique three-dimensional structure. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document outlines the core principles that govern its solubility, provides a qualitative solubility profile, and details robust experimental protocols for its quantitative determination. Furthermore, it introduces predictive modeling as a contemporary approach to estimating solubility in the absence of empirical data.
Introduction to this compound and the Significance of its Solubility
This compound, a substituted tetrahydrofuran derivative, is of significant interest in pharmaceutical research due to its saturated heterocyclic structure. This moiety can impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to drug candidates. The solubility of this primary amine in various organic solvents is a critical parameter that influences reaction kinetics, choice of purification methods such as crystallization and chromatography, and the development of stable formulations. A well-characterized solubility profile is therefore essential for efficient and scalable chemical processes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C6H13NO | --INVALID-LINK-- |
| Molecular Weight | 115.176 g/mol | --INVALID-LINK-- |
| Physical Form | Liquid | --INVALID-LINK-- |
| pKa (Predicted) | 9.96 ± 0.29 | Smolecule |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of its structural features and the properties of the organic solvent.
-
Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor. The oxygen atom in the oxolane ring also functions as a hydrogen bond acceptor. These capabilities suggest good solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).
-
Polarity: The molecule possesses a significant dipole moment due to the presence of nitrogen and oxygen atoms. This indicates a preference for polar organic solvents over nonpolar ones.
-
Hydrophobic Character: The six-carbon backbone contributes to some nonpolar character, which allows for some solubility in less polar solvents. Generally, amines with fewer than six carbon atoms exhibit appreciable water solubility; this compound sits at this borderline, suggesting that its solubility in nonpolar solvents will be limited but not negligible.[1][2]
Based on these principles, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bonding interactions between the amine and hydroxyl groups. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good dipole-dipole interactions. Note: Amines can be incompatible with some chlorinated solvents.[2] |
| Aromatic | Toluene, Benzene | Low to Moderate | Aromatic amines are more soluble in aromatic solvents; aliphatic amines, like the topic compound, are more soluble in aliphatic solvents.[3] |
| Nonpolar | Hexane, Heptane | Low | Mismatch in polarity; van der Waals forces are the primary interaction. |
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section details a robust protocol for determining the solubility of this compound.
Gravimetric Method for Solubility Determination
This method is a reliable and straightforward approach to quantify solubility.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Sealed vials
-
Volumetric flasks
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Rotary evaporator or nitrogen stream evaporation setup
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved material settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the volumetric flask under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).
-
Once the solvent is removed, dry the flask containing the non-volatile amine residue to a constant weight in a vacuum oven at a temperature below its boiling point.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
Calculation of Solubility:
Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent collected) * 100
This can be converted to other units such as molarity (mol/L) or mole fraction.
Workflow for Experimental Solubility Determination
Caption: Gravimetric solubility determination workflow.
Analytical Quantification of Amine Concentration
For methods requiring the quantification of the amine in solution without solvent removal, several analytical techniques are available.
-
Acid-Base Titration: The basic nature of the amine allows for its quantification by titration with a standardized acid (e.g., HCl).[4][5] This is a cost-effective and accurate method, particularly for non-aqueous solutions.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds. For amines, derivatization may sometimes be necessary to improve peak shape and thermal stability.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially with pre-column derivatization to introduce a chromophore, is a highly sensitive and selective method for amine quantification.[4][7]
Logical Flow for Selecting an Analytical Method
Caption: Decision tree for amine quantification method.
Predictive Approaches: QSPR Modeling
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models offer a valuable predictive tool.[8][9] These computational models correlate molecular descriptors (numerical representations of chemical structure) with physicochemical properties like solubility.
-
Methodology: QSPR models are developed by training machine learning algorithms on large datasets of compounds with known solubilities.[10][11]
-
Application: For this compound, its molecular descriptors can be calculated and fed into a pre-existing, validated QSPR model to estimate its solubility in various organic solvents.
-
Limitations: The accuracy of QSPR predictions is dependent on the quality and relevance of the training dataset. It is always preferable to validate predictions with experimental data.
Conclusion
While specific, publicly available experimental data on the solubility of this compound in organic solvents is scarce, a strong predictive and practical framework can be established. Based on its physicochemical properties, it is expected to be highly soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar media. This guide provides a detailed, self-validating experimental protocol for the quantitative determination of its solubility profile. For rapid screening or in silico assessment, QSPR modeling presents a viable alternative. The methodologies and principles outlined herein equip researchers and drug development professionals with the necessary tools to effectively manage and utilize this compound in their workflows.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. matheo.uliege.be [matheo.uliege.be]
- 5. bre.com [bre.com]
- 6. azom.com [azom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems [agris.fao.org]
- 10. Machine learning analysis of molecular dynamics properties influencing drug solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of (3-Methyloxolan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyloxolan-3-yl)methanamine is a substituted cyclic ether amine, a structural motif of interest in pharmaceutical and specialty chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, storage, and application in various chemical processes. This guide provides a comprehensive technical overview of the methodologies to assess its thermal hazards, predict potential decomposition routes, and establish a framework for its safe utilization. Drawing upon established principles of thermal analysis and the known behavior of structurally related compounds, this document serves as an essential resource for professionals working with this and similar chemical entities.
Introduction: The Imperative of Thermal Hazard Assessment
The introduction of a primary amine functionality and a methyl group onto an oxolane (tetrahydrofuran) ring creates a molecule with a unique combination of chemical properties. While these features may be desirable for synthetic applications, they also introduce potential thermal instabilities. The primary amine can undergo various reactions, including oxidation and condensation, while the strained ether ring is susceptible to cleavage under thermal stress. Consequently, a comprehensive evaluation of the thermal stability of this compound is not merely a regulatory formality but a critical component of process safety and drug development.[1]
This guide will delineate a multi-faceted approach to characterizing the thermal behavior of this compound, integrating data from several analytical techniques to build a robust safety profile. We will explore the theoretical underpinnings of its potential decomposition and provide detailed, field-proven experimental protocols for its analysis.
Predicted Decomposition Pathways: A Mechanistic Perspective
In the absence of direct experimental data for this compound, we can infer potential decomposition pathways based on the known chemistry of its constituent functional groups: a primary alkylamine and a substituted tetrahydrofuran (oxolane) ring.
Ring-Opening of the Oxolane Moiety
Cyclic ethers, particularly strained rings, are susceptible to cleavage under thermal or acidic conditions.[2][3] For the oxolane ring in our target molecule, several ring-opening pathways can be postulated. The presence of the aminomethyl substituent can influence the regioselectivity of this cleavage.
Reactions Involving the Primary Amine
Primary amines are reactive functional groups that can undergo a variety of thermal decomposition reactions.[4][5] For this compound, these could include:
-
Deamination: The loss of the amine group as ammonia, potentially leading to the formation of an unsaturated or rearranged cyclic ether.
-
Condensation Reactions: Intermolecular reactions between the amine and other molecules, which could lead to the formation of larger, more complex structures. This is particularly relevant in the presence of impurities or other reactive species.
The following diagram illustrates the potential interplay of these primary decomposition pathways.
Caption: Predicted major decomposition pathways for this compound.
Experimental Protocols for Thermal Hazard Evaluation
A comprehensive assessment of thermal stability requires a suite of analytical techniques. The following protocols are designed to provide a thorough understanding of the thermal behavior of this compound, from initial screening to detailed hazard analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is an essential first step in assessing thermal stability, providing information on decomposition temperatures and the presence of volatile components.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Calculate the residual mass at the end of the experiment.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides information on thermal events such as melting, crystallization, and exothermic or endothermic decompositions.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures and enthalpy changes (ΔH).
-
A sharp exotherm following an endotherm (melting) can indicate decomposition in the liquid phase.
-
Accelerating Rate Calorimetry (ARC)
ARC is the gold standard for assessing thermal hazards under adiabatic conditions, simulating a worst-case scenario of a runaway reaction.[7][8][9] It provides critical data on the onset temperature of self-heating, pressure generation, and the time to maximum rate of decomposition.[10][11]
Experimental Protocol: ARC of this compound
-
Instrument Preparation: Ensure the ARC instrument is clean, and the pressure and temperature sensors are calibrated.
-
Sample Preparation:
-
Load approximately 3-5 g of this compound into a compatible, high-pressure sample bomb (e.g., Hastelloy-C).[8]
-
Seal the bomb and perform a leak test.
-
-
Experimental Conditions (Heat-Wait-Seek Mode):
-
Start Temperature: 40 °C.
-
End Temperature: 350 °C (or until the reaction is complete).
-
Temperature Step: 5 °C.
-
Wait Time: 15 minutes.
-
Seek Sensitivity: 0.02 °C/min.
-
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Determine the onset temperature of the exothermic reaction.
-
Calculate the self-heat rate, adiabatic temperature rise, and pressure rise rate.
-
Determine the Time to Maximum Rate (TMR) and the Temperature of No Return (TNR).[7]
-
The following diagram illustrates the workflow for a comprehensive thermal hazard assessment.
Caption: Integrated workflow for thermal stability analysis.
Quantitative Data Summary and Interpretation
The data obtained from the aforementioned analyses should be compiled and analyzed to build a comprehensive thermal stability profile.
| Parameter | Analytical Technique | Typical Value (Hypothetical) | Significance |
| Tonset (Mass Loss) | TGA | 180 - 220 °C | Initial temperature of significant mass loss, indicating the start of decomposition. |
| Tpeak (Exotherm) | DSC | 200 - 250 °C | Temperature of maximum heat release, indicating the most rapid decomposition rate. |
| ΔHdecomp | DSC | -150 to -300 J/g | Enthalpy of decomposition; a large negative value indicates a highly energetic decomposition. |
| ARC Tonset | ARC | 160 - 200 °C | Onset of self-heating under adiabatic conditions; a critical parameter for process safety. |
| Max Self-Heat Rate | ARC | > 10 °C/min | Maximum rate of temperature increase during decomposition. |
| Max Pressure | ARC | > 10 bar | Maximum pressure generated during decomposition, essential for vent sizing and containment design. |
Note: The values presented in this table are hypothetical and should be determined experimentally for this compound.
Safety, Handling, and Storage Recommendations
Based on the potential thermal hazards and the reactive nature of the primary amine, the following safety precautions are recommended:
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Containers should be tightly sealed to prevent exposure to air and moisture.[12]
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure adequate ventilation.
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use in research and development. The integrated approach outlined in this guide, combining predictive mechanistic analysis with rigorous experimental evaluation using TGA, DSC, and ARC, provides a robust framework for characterizing its thermal hazards. By adhering to these protocols and safety recommendations, researchers and drug development professionals can mitigate risks and ensure the responsible handling of this and other novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eag.com [eag.com]
- 7. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 8. sigma-hse.com [sigma-hse.com]
- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 10. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards [jove.com]
- 11. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Biological Potential of Substituted Oxolane Compounds in Drug Discovery
Executive Summary
The oxolane, or tetrahydrofuran (THF), ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential. Its unique stereochemical and electronic properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, make it an attractive template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted oxolane compounds. We delve into the key therapeutic areas where these compounds have shown promise, including antimicrobial, antiviral, and anti-inflammatory applications. By synthesizing data from seminal and contemporary research, this document details the mechanisms of action, structure-activity relationships (SAR), and quantitative data for representative compounds. Furthermore, we provide robust, field-proven experimental protocols and visual workflows to empower researchers in the evaluation and development of next-generation oxolane-based therapeutics.
The Oxolane Scaffold: A Foundation for Bioactivity
The five-membered oxolane ring is a recurring motif in a vast array of biologically active molecules. Its prevalence stems from its favorable physicochemical properties. The oxygen heteroatom imparts polarity and the capacity for hydrogen bonding, which is critical for molecular recognition and interaction with biological targets such as enzymes and receptors. The ring's non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling tailored interactions within the binding pockets of target proteins. This guide will explore how the strategic placement and nature of substituents on the oxolane core dictate the resulting biological activity.
Antimicrobial and Antifungal Activities
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted oxolanes have been identified as a promising class of compounds with significant antibacterial and antifungal properties.[1][2]
Mechanism and Structure-Activity Relationship (SAR)
The antimicrobial action of oxolane derivatives is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes. For instance, certain oxolane ammonium salts function as surfactants, where the length of a hydrophobic alkyl chain substituent is directly correlated with antimicrobial potency.[1] Studies have demonstrated that derivatives with longer hydrocarbon tails, such as decyl groups, exhibit greater activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic yeasts like Candida albicans.[1] This suggests a mechanism involving the insertion of the lipophilic tail into the microbial lipid bilayer, leading to membrane destabilization and cell lysis.
Other modifications, such as the incorporation of sulfonamide moieties onto an oxazolone core (structurally related to oxolane), have also yielded compounds with potent, broad-spectrum antibacterial and antifungal activity.[2]
Data Summary: Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted oxolane compounds against various microbial strains. Lower MIC values indicate higher potency.
| Compound Class | Substituent | Target Organism | MIC (µg/mL) | Reference |
| Oxolane Ammonium Salt | Hexyl Chain | S. aureus | >512 | [1] |
| Oxolane Ammonium Salt | Octyl Chain | S. aureus | 512 | [1] |
| Oxolane Ammonium Salt | Decyl Chain | S. aureus | 64 | [1] |
| Oxolane Ammonium Salt | Decyl Chain | E. coli | 128 | [1] |
| Oxolane Ammonium Salt | Decyl Chain | C. albicans | 128 | [1] |
| 5(4H)-Oxazolone Sulfonamide | 4-NO₂ Phenyl | C. albicans | >32 | [2] |
| 5(4H)-Oxazolone Sulfonamide | 4-OH, 3-OCH₃ Phenyl | C. albicans | 2 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a test compound. This is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.
Objective: To determine the lowest concentration of a substituted oxolane compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Test oxolane compound, dissolved in a suitable solvent (e.g., DMSO).
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Reference antimicrobial agents (e.g., gentamicin for bacteria, fluconazole for fungi).[1]
-
Microplate reader or visual inspection.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create a series of two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate. The final concentration range should be broad enough to capture the MIC (e.g., 512 µg/mL down to 0.25 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls:
-
Positive Growth Control: Wells containing only inoculated broth (no compound).
-
Negative Control (Sterility): Wells containing uninoculated broth.
-
Reference Control: Wells containing a serial dilution of a standard antibiotic (e.g., gentamicin).[1]
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring absorbance with a microplate reader.
Workflow for MIC Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activities
The structural diversity of oxolane derivatives has made them valuable candidates in the search for new antiviral therapies.[3] They have been investigated for activity against a range of viruses, including herpesviruses, poxviruses, and HIV.[4][5]
Mechanism and Structure-Activity Relationship (SAR)
The antiviral mechanisms of oxolane compounds are varied. Some act as nucleoside analogs, where the oxolane ring mimics the furanose sugar of natural nucleosides.[3] These compounds can be phosphorylated by viral or cellular kinases and subsequently inhibit viral polymerases, leading to chain termination during viral genome replication. Oxetanocin-A, a natural product with an oxetane ring (a four-membered ether), and its derivatives serve as a key example of this strategy.[3]
Other non-nucleoside oxolane derivatives may inhibit different stages of the viral life cycle. Time-of-addition studies can help elucidate the specific stage being targeted, such as viral entry, replication, or egress.[4][6] For example, certain oxoquinoline derivatives (which can be considered bioisosteres) have shown potent activity against bovine herpesvirus type 5, with studies suggesting they inhibit later stages of the viral replication cycle rather than initial attachment or entry.[4]
Data Summary: Antiviral Potency
The following table presents the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for selected oxolane-related compounds. The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of the compound's therapeutic window. A higher SI value is desirable.
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Oxoquinoline Derivative (4h) | BoHV-5 | MDBK | 6.0 | 1239 | 206 | [4] |
| Benzimidazole Derivative | Vaccinia Virus | Vero-76 | ~5-10 | >100 | >10-20 | [7] |
| Benzimidazole Derivative | Monkeypox Virus | Vero-76 | ~5-15 | >100 | >6-20 | |
| Oxindole Derivative (52) | BVDV | MT-4 | 6.6 | >100 | >15 | [8] |
| *Values are estimated from graphical data or text descriptions in the source. |
Experimental Protocol: Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral infectivity and determining a compound's EC₅₀ value. The causality is clear: a reduction in plaques (zones of cell death) directly corresponds to a reduction in infectious virus particles.
Objective: To measure the concentration-dependent inhibition of viral plaque formation by a test compound.
Materials:
-
Test oxolane compound, dissolved in DMSO.
-
Host cell line permissive to the virus (e.g., Vero-76 cells).
-
Target virus stock with a known titer (e.g., Vaccinia virus, Herpes Simplex Virus-1).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Overlay medium (e.g., medium containing methylcellulose or agarose).
-
Staining solution (e.g., crystal violet in ethanol/PBS).
-
Sterile multi-well plates (e.g., 24-well).
Procedure:
-
Cell Seeding: Seed the host cells into 24-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the viral inoculum. Add the overlay medium containing the various concentrations of the test compound (or a vehicle control). The semi-solid overlay restricts viral spread to adjacent cells, resulting in localized plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 3 to 6 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium. Fix the cells with a solution such as PBS containing 50% ethanol. Stain the fixed cells with 0.8% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Plaque Counting: Wash the plates, air-dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Plot the percentage reduction against the compound concentration and use non-linear regression to determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., MTT assay) must be run to determine the CC₅₀ and calculate the SI.
Anti-Inflammatory Activities
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[9] The modulation of inflammatory signaling pathways is a major goal of modern drug discovery. Substituted oxolanes have emerged as potent inhibitors of these pathways.
Mechanism of Action: Targeting NF-κB and MAPK Pathways
A primary mechanism for the anti-inflammatory effects of many small molecules is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10] These pathways are central to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
-
NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes.[11][12] Small molecule inhibitors can block this pathway at various points, such as by preventing the phosphorylation of IκBα.[12]
-
MAPK Pathways: The three main MAPK families involved in inflammation are ERK, JNK, and p38. These kinases are activated by upstream signals and, in turn, phosphorylate transcription factors that regulate inflammatory gene expression.[9]
Visualization of Key Inflammatory Signaling Pathways
The following diagram illustrates the canonical NF-κB signaling pathway and highlights a key point of inhibition for many anti-inflammatory compounds.
Caption: Inhibition of IKK prevents IκBα phosphorylation, trapping NF-κB in the cytoplasm.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This protocol measures the production of nitric oxide (NO), a key pro-inflammatory mediator produced by the enzyme iNOS, whose expression is driven by NF-κB. Its inhibition is a reliable indicator of anti-inflammatory activity.
Objective: To quantify the inhibitory effect of a test compound on LPS-induced NO production in RAW 264.7 macrophage cells.[13]
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM supplemented with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test oxolane compound.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]
-
Sodium nitrite (NaNO₂) standard.
-
Sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and compound but no LPS (to check for baseline effects) and wells with cells and LPS but no compound (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM).
-
Add 50 µL of Griess Reagent Part A to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value. A parallel cell viability assay (e.g., MTT) is essential to ensure the observed reduction in NO is not due to cytotoxicity.[13]
Conclusion and Future Perspectives
The substituted oxolane framework represents a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. The evidence synthesized in this guide demonstrates their significant potential across a spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The key to unlocking this potential lies in the rational design of substitution patterns to optimize potency, selectivity, and pharmacokinetic properties.
The experimental protocols and workflows provided herein offer a robust starting point for researchers aiming to evaluate new oxolane derivatives. Future work should focus on elucidating the precise molecular targets for active compounds, exploring synergistic combinations with existing drugs, and advancing lead candidates into more complex preclinical models. The continued exploration of this privileged chemical space is poised to yield the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral activity and molecular modeling of oxoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Synthesis of Novel Oxolane Derivatives: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxolane (tetrahydrofuran) scaffold is a privileged structural motif in medicinal chemistry, prized for its unique combination of polarity, metabolic stability, and three-dimensional character. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility and lipophilicity, while also serving as a robust bioisosteric replacement for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][2][3] This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the discovery and initial synthesis of novel oxolane derivatives. We will delve into the causality behind key synthetic choices, from classic intramolecular cyclizations to modern catalytic reductive etherifications, and outline the analytical workflows required for rigorous structural validation. This document is designed to serve as a field-proven guide for researchers aiming to leverage the oxolane scaffold in the design of next-generation therapeutics.
The Strategic Framework for Oxolane Discovery
The journey from concept to a novel, biologically active oxolane derivative is a multi-stage process that integrates computational design with advanced synthetic chemistry. The initial phase involves identifying a therapeutic target and designing a core scaffold that is likely to exhibit favorable binding and pharmacokinetic properties. Modern drug discovery increasingly relies on computational methods to de-risk and accelerate this process before any wet-lab synthesis is undertaken.[4][5]
A typical discovery workflow is outlined below. This self-validating system ensures that synthetic efforts are directed toward molecules with the highest probability of success.
Figure 1: High-level workflow for the discovery and development of novel oxolane derivatives.
Core Synthetic Methodologies: Building the Oxolane Ring
The construction of the oxolane ring is the central challenge in the synthesis of these derivatives. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Intramolecular SN2 Cyclization: The Classic Approach
One of the most reliable and widely employed strategies for forming the oxolane ring is the intramolecular Williamson ether synthesis.[6] This method involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate) at the appropriate positions.
Causality of Experimental Design: The success of this reaction hinges on several factors. The reaction is kinetically favored to form a five-membered ring (a 5-exo-tet cyclization according to Baldwin's rules). The choice of a non-nucleophilic base (e.g., NaH, KOtBu) is critical to prevent competing intermolecular reactions and elimination side-products. The stereochemistry of the final product is directly determined by the stereocenters present in the linear precursor, as the SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group.
Experimental Protocol: Synthesis of a cis-2,5-Disubstituted Oxolane
-
Step 1: Precursor Synthesis: A 1,4-diol is synthesized with the desired stereochemistry.
-
Step 2: Selective Activation: The primary hydroxyl group of the diol is selectively converted to a good leaving group, typically by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C. The causality here is that primary alcohols are sterically more accessible and thus react faster than secondary alcohols, allowing for regioselective activation.
-
Step 3: Cyclization: The resulting mono-tosylate is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). Sodium hydride (NaH) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.
-
Step 4: Work-up and Purification: The reaction is carefully quenched with water. The product is extracted with an organic solvent, dried over anhydrous MgSO
4, and purified by column chromatography on silica gel.
Catalytic Reductive Cycloetherification: A Modern, Efficient Strategy
Recent advances have focused on developing catalytic methods that are more atom-economical and can generate complex oxolanes with high stereoselectivity from simple starting materials. A prime example is the borane-catalyzed reductive cyclization of 1,4-diketones using dihydrogen (H2) as the reductant.[7]
Causality of Experimental Design: This method offers a direct route to cis-α,α′-disubstituted tetrahydrofurans, which are common motifs in bioactive molecules.[7] The triarylborane catalyst activates the ketone carbonyls, and the subsequent hydrogenation and cyclization cascade proceeds with high diastereoselectivity. The cis configuration is the thermodynamically favored product, and the catalytic cycle efficiently delivers this isomer.[7] This approach avoids the multi-step sequences required for traditional SN2 methods.
Figure 2: Simplified pathway for borane-catalyzed reductive cycloetherification.
Comparative Data for Catalytic Systems
| Catalyst System | Reductant | Typical Yield | Diastereomeric Ratio (cis:trans) | Reference |
| B(C | H | >90% | >20:1 | [7] |
| Transition Metal (e.g., Rh, Ru) | H | 80-95% | Variable, often requires directing groups | [7] |
| Stoichiometric Hydride (e.g., NaBH | - | 70-85% | Low to moderate selectivity | [6] |
[3+2] Cycloaddition Reactions
For the synthesis of densely substituted pyrrolidines, 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles are a powerful tool.[8] This strategy can be adapted for oxolane synthesis, particularly for constructing complex polycyclic systems. The reaction involves the concerted or stepwise addition of a three-atom dipole to a two-atom component, rapidly building molecular complexity and creating multiple stereocenters in a single step.[6][8]
Structural Elucidation and Validation
The unambiguous characterization of a novel oxolane derivative is a non-negotiable step. A combination of spectroscopic techniques is required to confirm the structure, stereochemistry, and purity of the synthesized compound. This process forms a self-validating system for the synthetic protocol.
Protocol: Standard Analytical Workflow
-
Thin-Layer Chromatography (TLC) & Column Chromatography: Initial assessment of reaction completion and purification of the crude product.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental formula. This is the first critical checkpoint for confirming identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Determines the number and connectivity of protons. Coupling constants (J-values) provide crucial information about the dihedral angles between protons, which is essential for assigning relative stereochemistry (e.g., cis vs. trans).
-
¹³C NMR: Identifies the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular skeleton.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): For chiral molecules, this technique is used to separate enantiomers and determine the enantiomeric excess (ee%) of the product, validating the effectiveness of a stereoselective synthesis.
Application in Drug Discovery: Oxolane Nucleoside Analogues
Oxolane derivatives have shown exceptional promise as antiviral agents, particularly as nucleoside analogues.[9][10] In these molecules, the oxolane ring serves as a mimic of the natural (deoxy)ribose sugar.[11]
Mechanism of Action: Many oxolane nucleosides function as chain terminators in viral replication. After being phosphorylated in vivo to the active triphosphate form, they are incorporated into the growing viral DNA or RNA strand by a viral polymerase. Because they often lack a 3'-hydroxyl group, no further nucleotides can be added, halting replication.[11] The isoelectronic replacement of the 3'-CH2 group with an oxygen (a dioxolane) or selenium (an oxaselenolane) has led to potent anti-HIV and anti-HBV agents.[9]
Figure 3: General mechanism of action for oxolane nucleoside antiviral agents.
The stereochemistry of these analogues is paramount. For instance, in certain oxaselenolane nucleosides, the anti-HIV activity resides almost exclusively with the (-)-isomer, highlighting the need for precise stereocontrol during synthesis.[9]
Conclusion and Future Directions
The oxolane ring is a powerful and versatile scaffold in modern drug discovery. While classic synthetic methods remain valuable, the future lies in the development of more efficient, scalable, and stereoselective catalytic strategies. The integration of computational chemistry for predictive modeling with advanced synthetic protocols will continue to accelerate the discovery of novel oxolane derivatives. As our understanding of structure-activity relationships deepens, these tailored heterocyclic compounds will undoubtedly play a crucial role in addressing a wide range of therapeutic challenges.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Computer-Aided Drug Design Boosts RAS Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to 3-Substituted Tetrahydrofurans in Modern Drug Discovery
The tetrahydrofuran (THF) ring, a deceptively simple five-membered cyclic ether, represents a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. Among its many derivatives, 3-substituted tetrahydrofurans have emerged as a particularly fruitful area of research, offering a versatile platform for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, characterization, and application of these vital compounds, tailored for researchers, scientists, and professionals in the field of drug development.
The Significance of the 3-Substituted Tetrahydrofuran Moiety
The prevalence of the 3-substituted THF motif in nature underscores its evolutionary selection as a stable and effective pharmacophore. From the complex polyether ionophores to the potent annonaceous acetogenins, this structural unit is integral to a wide spectrum of biological activities, including antitumor, antimicrobial, and neurotoxic effects.[1] In synthetic drug design, the 3-substituted THF core serves as a versatile building block, enabling the precise spatial arrangement of functional groups to optimize interactions with biological targets. Its strategic incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and introduce crucial chirality.
Strategic Synthesis of 3-Substituted Tetrahydrofurans
The stereoselective construction of the 3-substituted tetrahydrofuran ring is a key challenge and a testament to the ingenuity of modern synthetic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the nature of the available starting materials. Here, we delve into some of the most robust and widely adopted methodologies.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a powerful and direct approach to the tetrahydrofuran core. These methods typically involve the formation of a carbon-oxygen bond through the attack of a tethered hydroxyl group onto an electrophilic carbon center.
The intramolecular oxa-Michael addition is a highly effective method for the synthesis of functionalized tetrahydrofurans. This reaction proceeds via the conjugate addition of a hydroxyl group to an α,β-unsaturated system.
Mechanism of Oxa-Michael Addition
The reaction is typically base-catalyzed, where the base deprotonates the hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the cyclized product. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Experimental Protocol: Synthesis of a 3-Substituted Tetrahydrofuran via Oxa-Michael Addition
This protocol is adapted from a general procedure for the synthesis of functionalized tetrahydrofurans.[2][3][4]
Materials:
-
γ-Hydroxy-α,β-unsaturated ester (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the γ-hydroxy-α,β-unsaturated ester (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted tetrahydrofuran.
Causality of Experimental Choices:
-
Anhydrous THF: The use of a dry, aprotic solvent is crucial to prevent the quenching of the sodium hydride and the intermediate alkoxide.
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group without competing in addition reactions.
-
Inert Atmosphere: Prevents the reaction of the strong base and any anionic intermediates with atmospheric oxygen and moisture.
-
0 °C to Room Temperature: The initial cooling controls the exothermic reaction of NaH with the alcohol. Allowing the reaction to warm to room temperature provides sufficient energy for the cyclization to proceed to completion.
-
Saturated NH₄Cl Quench: Provides a proton source to neutralize the reaction mixture and quench any remaining base.
Palladium-Catalyzed Intramolecular Carboetherification
Palladium-catalyzed reactions have revolutionized organic synthesis, and the construction of tetrahydrofurans is no exception. The intramolecular carboetherification of γ-hydroxy alkenes with aryl or vinyl halides offers a highly diastereoselective route to complex 3-substituted tetrahydrofurans, forming both a C-C and a C-O bond in a single step.[5]
Workflow for Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed synthesis of 3-aryl tetrahydrofurans.
Experimental Protocol: Stereoselective Synthesis of a 3-Aryl Tetrahydrofuran
This protocol is a generalized procedure based on established methods.[5]
Materials:
-
γ-Hydroxy alkene (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
DPE-Phos (bis(2-diphenylphosphinophenyl)ether) (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, DPE-Phos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by the aryl bromide and the γ-hydroxy alkene.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-aryl tetrahydrofuran.
Causality of Experimental Choices:
-
Pd₂(dba)₃: A common and effective Pd(0) source for cross-coupling reactions.
-
DPE-Phos: A bulky electron-rich phosphine ligand that promotes oxidative addition and reductive elimination steps in the catalytic cycle and can influence the diastereoselectivity.
-
NaOtBu: A strong, non-nucleophilic base required for the deprotonation of the hydroxyl group to form the palladium alkoxide intermediate.
-
Anhydrous Toluene: A high-boiling, non-polar solvent suitable for the reaction temperature.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Comparison of Synthetic Strategies
| Method | Advantages | Disadvantages | Stereocontrol |
| Oxa-Michael Addition | Readily available starting materials, mild reaction conditions. | Substrate scope can be limited to activated systems. | Can be highly diastereoselective depending on substrates and catalysts. |
| Pd-Catalyzed Carboetherification | High diastereoselectivity, formation of multiple bonds in one step. | Requires an expensive catalyst, sensitive to air and moisture. | Excellent, often predictable based on the ligand and substrate. |
| [3+2] Cycloaddition | Convergent and efficient for highly substituted products.[1] | May require specialized starting materials (e.g., carbonyl ylides). | Generally good to excellent. |
| Reductive Cyclization of Diketones | Direct access to cis-α,α′-disubstituted THFs, uses a clean reductant (H₂).[6] | Requires a specific diketone precursor. | High cis-selectivity. |
Purification and Characterization
The purification and unambiguous characterization of 3-substituted tetrahydrofurans are paramount to ensuring their suitability for biological evaluation.
Purification Techniques
-
Flash Column Chromatography: The most common method for purifying these compounds, typically using silica gel as the stationary phase and a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane as the mobile phase.
-
Preparative HPLC: For achieving high purity, especially for separating diastereomers, reverse-phase or normal-phase preparative HPLC can be employed.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation of 3-substituted tetrahydrofurans.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the tetrahydrofuran ring typically appear in the region of 1.5-4.5 ppm. The protons on the carbons adjacent to the oxygen (C2 and C5) are the most deshielded. The chemical shift and coupling constants of the proton at C3 are highly dependent on the nature of the substituent and the relative stereochemistry.
-
¹³C NMR: The carbons of the THF ring typically resonate between 25-85 ppm, with the carbons attached to the oxygen (C2 and C5) appearing further downfield.[7]
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) may be observed, although fragmentation is common. A characteristic fragment often corresponds to the loss of the substituent at the 3-position. The base peak for unsubstituted THF is at m/z = 42.[8]
-
Electrospray Ionization (ESI): This soft ionization technique is useful for obtaining the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
Infrared (IR) Spectroscopy:
-
A strong C-O-C stretching band is characteristic of the ether linkage and typically appears in the range of 1050-1150 cm⁻¹. The presence of other functional groups (e.g., hydroxyl, carbonyl) will give rise to their own characteristic absorption bands.
Elemental Analysis:
-
Provides the percentage composition of C, H, and other elements, which is used to confirm the empirical formula of the synthesized compound.
Applications in Drug Discovery
The 3-substituted tetrahydrofuran scaffold is a recurring motif in a multitude of therapeutic agents, demonstrating its broad utility in targeting diverse biological pathways.
Anticancer Agents
Numerous 3-substituted tetrahydrofuran derivatives have been investigated for their anticancer properties. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Example: Inhibition of the mTOR Signaling Pathway The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers.[9] Certain benzofuran derivatives containing a tetrahydrofuran-like core have been shown to inhibit the mTORC1 protein complex.[9]
Caption: Inhibition of the mTOR signaling pathway by a 3-substituted THF derivative.
Neuroprotective Agents
The development of agents that can protect neurons from damage is a critical goal in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some synthetic 3-substituted tetrahydrofuran compounds have shown promise as neuroprotective agents, often through their ability to mitigate oxidative stress and inhibit apoptotic pathways in neurons.
Example: Modulation of the Mitochondrial Apoptosis Pathway Neurotoxins can induce neuronal cell death by triggering the mitochondrial apoptosis pathway. This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent cell death. Certain synthetic compounds have been shown to exert neuroprotective effects by preserving mitochondrial function and modulating the expression of Bcl-2 family proteins.[3]
Caption: Neuroprotective mechanism via the mitochondrial apoptosis pathway.
Conclusion and Future Perspectives
The 3-substituted tetrahydrofuran scaffold continues to be a rich source of innovation in drug discovery. Its inherent "drug-like" properties and the development of sophisticated stereoselective synthetic methods have solidified its place in the medicinal chemist's toolbox. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic routes, including biocatalytic and flow chemistry approaches. Furthermore, the exploration of novel biological targets for 3-substituted tetrahydrofuran derivatives, guided by computational modeling and high-throughput screening, will continue to expand their therapeutic potential. As our understanding of complex disease pathways deepens, the versatility of this remarkable scaffold will ensure its enduring legacy in the quest for new and effective medicines.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Modular Approach to the Synthesis of (3-Methyloxolan-3-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed synthetic guide for the preparation of (3-methyloxolan-3-yl)methanamine, a valuable building block in medicinal chemistry, starting from precursors of 3-methyltetrahydrofuran. Recognizing the absence of a direct, single-step conversion, this guide presents a robust, multi-step synthetic strategy. The protocols herein are designed to be modular, allowing for adaptation and optimization based on available starting materials and laboratory capabilities. The core of this strategy revolves around the formation of a key intermediate, 3-methyltetrahydrofuran-3-carboxylic acid, followed by its conversion to the target primary amine via the Curtius rearrangement. An alternative route through a nitrile intermediate is also discussed. This application note provides in-depth procedural details, explains the chemical principles underpinning each step, and offers insights into reaction monitoring and product purification.
Introduction and Synthetic Strategy
This compound is a bifunctional molecule featuring a substituted tetrahydrofuran ring and a primary amine. This structural motif is of significant interest in drug discovery as the tetrahydrofuran moiety can impart favorable physicochemical properties such as improved solubility and metabolic stability, while the primary amine serves as a versatile handle for further chemical modifications.
A direct conversion of 3-methyltetrahydrofuran to this compound is not readily achievable. Therefore, a multi-step approach is necessary. The most logical and versatile strategy involves the initial synthesis of a stable intermediate containing a functional group at the tertiary carbon of the 3-methyltetrahydrofuran scaffold. This guide will focus on two primary synthetic pathways, both commencing from a functionalized 3-methyltetrahydrofuran derivative.
Pathway A: Carboxylic Acid Intermediate via Curtius Rearrangement. Pathway B: Nitrile Intermediate and Subsequent Reduction.
The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis. Both routes are designed to provide a reliable method for accessing the target compound.
Visualization of the Synthetic Pathways
The overall synthetic strategy is depicted in the following diagrams.
Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 3-Keto-Oxolanes
Introduction: The Significance of 3-Amino-Oxolane Scaffolds in Modern Drug Discovery
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. When functionalized with an amino group at the 3-position, these structures become critical building blocks for a diverse range of pharmacologically active molecules. The resulting 3-amino-oxolane moiety can engage in crucial hydrogen bonding interactions with biological targets, influence physicochemical properties such as solubility and lipophilicity, and serve as a versatile handle for further chemical elaboration. The synthesis of these valuable intermediates often relies on the robust and highly efficient reductive amination of a 3-keto-oxolane precursor. This application note provides a comprehensive, step-by-step protocol for this transformation, grounded in established chemical principles and supported by authoritative literature.
The Chemical Rationale: Understanding the Reductive Amination Pathway
Reductive amination is a powerful chemical transformation that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[1][2] This one-pot reaction is prized for its efficiency and broad substrate scope. The overall process can be dissected into two key mechanistic steps:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the 3-keto-oxolane. This is typically carried out under neutral or weakly acidic conditions, which facilitate both the nucleophilic addition and the subsequent dehydration of the hemiaminal intermediate to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product. The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting ketone while being reactive enough to efficiently reduce the imine/iminium ion intermediate.[3][4]
Visualizing the Mechanism
The following diagram illustrates the general mechanism for the reductive amination of a 3-keto-oxolane with a primary amine.
Caption: Mechanism of reductive amination of a 3-keto-oxolane.
Selecting the Optimal Reducing Agent
Several hydride-based reducing agents can be employed for reductive amination. However, for the transformation of ketones, particularly cyclic ketones like 3-keto-oxolanes, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[3][4][5][6][7]
| Reducing Agent | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, reducing imines/iminium ions much faster than ketones. Tolerates a wide range of functional groups. Often provides higher diastereoselectivity with cyclic ketones.[5][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Another common choice, but it is highly toxic and can generate toxic byproducts. Its reactivity is pH-dependent. |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can readily reduce the starting ketone, leading to alcohol byproducts if not used in a stepwise manner.[8] |
The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, allowing for the direct, one-pot combination of the ketone, amine, and reducing agent with minimal formation of the corresponding alcohol byproduct.[3][4]
Step-by-Step Experimental Protocol
This protocol provides a general method for the reductive amination of a generic 3-keto-oxolane with a primary amine using sodium triacetoxyborohydride.
Materials:
-
3-Keto-oxolane (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Glacial acetic acid (optional, 1.0 - 2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for the reductive amination of 3-keto-oxolanes.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-keto-oxolane (1.0 eq) and the primary amine (1.0 - 1.2 eq). Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1 - 0.5 M concentration with respect to the ketone). For less reactive ketones or amines, the addition of glacial acetic acid (1.0 - 2.0 eq) can be beneficial to catalyze imine formation.[3][4]
-
Addition of Reducing Agent: Begin stirring the solution under an inert atmosphere (nitrogen or argon). To this stirring mixture, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 5-10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting ketone is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolation: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-amino-oxolane derivative can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.
Characterization and Validation
The identity and purity of the synthesized 3-amino-oxolane should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance of N-H stretches (for primary and secondary amines).
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial. Alternatively, adding an additional portion of the amine and/or STAB can help drive the reaction to completion.
-
Formation of Alcohol Byproduct: The formation of the corresponding 3-hydroxy-oxolane indicates that the reducing agent is reducing the ketone. This is more likely with stronger reducing agents like NaBH₄ but can occur with STAB if the imine formation is slow. The use of acetic acid can accelerate imine formation and minimize this side reaction.[7]
-
Diastereoselectivity: The reduction of the imine intermediate can lead to the formation of diastereomers if the oxolane ring is substituted. STAB is known to exhibit higher diastereoselectivity compared to less sterically hindered reducing agents.[5][6] The stereochemical outcome will depend on the steric environment around the C3 position and the approach of the hydride reagent.
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to drive the imine formation equilibrium forward. However, a large excess of a volatile amine can be easily removed during workup, while a large excess of a non-volatile amine may complicate purification.
Conclusion
The reductive amination of 3-keto-oxolanes using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of valuable 3-amino-oxolane building blocks. The mild reaction conditions, tolerance of various functional groups, and operational simplicity make this protocol highly suitable for applications in drug discovery and development. By understanding the underlying mechanism and paying attention to key experimental parameters, researchers can successfully and efficiently synthesize a wide array of 3-amino-oxolane derivatives.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (3-Methyloxolan-3-yl)methanamine as a Versatile Building Block in Synthetic Chemistry
Introduction: Unlocking Three-Dimensional Chemical Space
In contemporary drug discovery, the exploration of three-dimensional (3D) molecular architectures is paramount for identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. Saturated heterocyclic scaffolds are of particular interest, and among them, the substituted oxolane (tetrahydrofuran) ring offers a compelling combination of metabolic stability, favorable polarity, and the ability to engage in hydrogen bonding.
(3-Methyloxolan-3-yl)methanamine is a unique building block that introduces a quaternary spiro-like center, imparting significant 3D character to target molecules. Its structure features a primary amine attached to a neopentyl-like carbon, which presents both steric hindrance and a fixed conformational vector. This distinct arrangement makes it an attractive synthon for disrupting flat aromatic interactions in protein-ligand binding and for exploring novel regions of chemical space. These application notes provide a comprehensive guide to the synthesis and utility of this valuable, yet underexplored, building block.
Proposed Synthesis of this compound
As this compound is not readily commercially available, a reliable synthetic route from a known precursor is essential. The most logical precursor is 3-methyltetrahydrofuran-3-carboxylic acid[1][2]. The conversion of a carboxylic acid to a primary amine with retention of the carbon skeleton can be efficiently achieved via a Curtius rearrangement.
The proposed workflow involves the activation of the carboxylic acid, conversion to an acyl azide, thermal rearrangement to an isocyanate, and subsequent hydrolysis to the target amine.
Caption: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis via Curtius Rearrangement
Materials:
-
3-Methyltetrahydrofuran-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Acetone, Toluene, 1 M Hydrochloric Acid (HCl)
Procedure:
-
Acid Chloride Formation: To a solution of 3-methyltetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in acetone and cool to 0 °C. Separately, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution. Stir vigorously at 0 °C for 1 hour.
-
Curtius Rearrangement & Hydrolysis: Quench the reaction by adding water and extract the product with toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux (approx. 110 °C) for 2-4 hours to induce the Curtius rearrangement to the isocyanate. Cool the solution and add 1 M HCl (3.0 eq). Stir vigorously at 80 °C for 1-2 hours to hydrolyze the isocyanate.
-
Workup: Cool the reaction to room temperature. Wash the aqueous layer with DCM to remove any organic impurities. Basify the aqueous layer with 2 M NaOH until pH > 12 and extract the desired amine product with DCM (3x). Dry the combined organic extracts, filter, and concentrate under reduced pressure to afford this compound.
Applications in Amide Bond Formation
The primary amine of this compound is sterically hindered due to the adjacent quaternary carbon. This steric bulk significantly slows the rate of nucleophilic attack, often leading to low yields with standard amide coupling reagents like DCC or EDC. To overcome this challenge, highly potent activating agents are required.
Causality: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for hindered couplings.[3] In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the subsequent acylation of the hindered amine.[3]
Caption: General workflow for coupling hindered amines using HATU.
Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Pre-activation: To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. Pre-activation is crucial to ensure the highly reactive ester is formed before the amine is introduced, minimizing side reactions.[4]
-
Coupling: Add this compound (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC. For particularly challenging substrates, gentle heating (40-50 °C) may be required.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Base | Typical Conditions | Efficacy for Hindered Amines |
| HATU | DIPEA | DMF or DCM, RT, 4-24h | Excellent [3][5] |
| HBTU/HOBt | DIPEA | DMF, RT, 12-48h | Good to Moderate[6] |
| Acyl Fluoride | Pyridine | DCM, then heat (80 °C) | Very Good, especially if other methods fail[7][8] |
| EDC/HOBt | DIPEA | DCM/DMF, RT, 24-72h | Poor to Moderate[9] |
Applications in Reductive Amination
Reductive amination is a robust method for forming secondary and tertiary amines by reacting a primary amine with a carbonyl compound to form an imine (or iminium ion) intermediate, which is then reduced in situ.[10]
Causality: For one-pot reductive aminations, the choice of reducing agent is critical. The agent must selectively reduce the protonated iminium intermediate much faster than the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[11][12] Its steric bulk and attenuated reactivity compared to reagents like NaBH₄ prevent significant reduction of the carbonyl component, while its reactivity is enhanced in the slightly acidic conditions that favor iminium ion formation.[10][13]
Protocol 4.1: Synthesis of a Secondary Amine via Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic)
Procedure:
-
Reaction Setup: To a flask containing this compound (1.0 eq) and the aldehyde or ketone (1.1 eq), add anhydrous DCE.
-
pH Adjustment (for ketones): For less reactive ketones, add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.[12]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of starting materials by LC-MS or TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Applications in C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or triflates.[14]
Causality: The successful coupling of sterically hindered primary amines like this compound relies heavily on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands are essential.[15] These ligands promote the crucial, often rate-limiting, reductive elimination step from the palladium(II) intermediate to form the C-N bond and regenerate the active palladium(0) catalyst. The use of a strong, non-nucleophilic base like NaOtBu or LHMDS is also critical to deprotonate the amine, facilitating its coordination to the palladium center.[16][17]
Protocol 5.1: Buchwald-Hartwig Amination with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or RuPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, NaOtBu, and the phosphine ligand to an oven-dried flask.
-
Catalyst Addition: Add Pd₂(dba)₃ and the solvent (Toluene). Stir for 5 minutes.
-
Amine Addition: Add this compound.
-
Reaction: Seal the flask and heat to 80-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Applications in Spirocycle Synthesis
The structure of this compound is a precursor to spirocyclic systems. For instance, a reaction with a β-keto acid can lead to the formation of a spiro-lactam, a privileged scaffold in medicinal chemistry.[18][19] This transformation can proceed through an initial amide formation followed by an intramolecular condensation.
Caption: Logical pathway for the formation of a spiro-lactam.
Protocol 6.1: Synthesis of a Spiro-γ-Lactam
Materials:
-
A cyclic β-keto acid (e.g., 2-oxocyclopentane-1-carboxylic acid) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Toluene
-
Dean-Stark trap
Procedure:
-
Amide Formation: Following Protocol 3.1 , couple the β-keto acid with this compound. After workup (without chromatography), obtain the crude intermediate amide.
-
Cyclization: Dissolve the crude amide in toluene and add a catalytic amount of p-toluenesulfonic acid (PTSA). Fit the flask with a Dean-Stark trap and heat to reflux.
-
Reaction Monitoring: Monitor the reaction for the formation of the spiro-lactam and the disappearance of the starting amide by LC-MS. The reaction is driven by the removal of water.
-
Workup & Purification: Once complete, cool the reaction, wash with saturated NaHCO₃ and brine, dry, and concentrate. Purify the final spiro-lactam product by flash chromatography.
Expected Characterization Data
-
¹H NMR: The spectrum of the parent amine would show characteristic signals for the oxolane ring protons (typically multiplets between 3.5-4.0 ppm and 1.8-2.2 ppm), a singlet for the C3-methyl group (~1.1 ppm), a singlet for the -CH₂N- protons (~2.8 ppm), and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Key signals would include the quaternary carbon at C3, the -CH₂- carbons of the oxolane ring, the O-CH₂ carbon at a higher chemical shift (~70-75 ppm), the methyl carbon (~20-25 ppm), and the aminomethyl carbon (~50-55 ppm).
-
IR Spectroscopy: A strong, broad N-H stretching band for the primary amine would be expected in the 3300-3400 cm⁻¹ region, along with a characteristic C-O-C ether stretch around 1050-1150 cm⁻¹.[20]
-
Mass Spectrometry: An [M+H]⁺ peak corresponding to the molecular weight of the compound (C₆H₁₃NO, MW: 115.17) would be observed at m/z = 116.18.
References
- 1. 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2 [chemicalbook.com]
- 2. 1158760-45-2|3-Methyltetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.dk]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ecommons.udayton.edu [ecommons.udayton.edu]
Application Notes & Protocols for (3-Methyloxolan-3-yl)methanamine in Medicinal Chemistry
Introduction: The Oxolane Scaffold as a Privileged Motif in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates is a perpetual endeavor. Saturated heterocycles, in particular, have garnered significant attention for their ability to impart three-dimensionality, improve aqueous solubility, and enhance metabolic stability. While the four-membered oxetane ring has been extensively explored as a bioisostere for gem-dimethyl and carbonyl groups, its five-membered homolog, the oxolane (tetrahydrofuran) ring, represents an equally valuable, and in some contexts, more synthetically accessible, building block.[1][2][3] The U.S. Food and Drug Administration (FDA) has approved thirteen drugs containing the tetrahydrofuran nucleus for a variety of clinical applications, underscoring its therapeutic relevance.[4]
This application note focuses on (3-Methyloxolan-3-yl)methanamine , a unique building block featuring a quaternary carbon center within the oxolane ring. This specific substitution pattern offers a compelling combination of structural rigidity and functional handles for further chemical elaboration. The presence of a primary amine allows for straightforward incorporation into lead compounds via amide bond formation, reductive amination, and other key synthetic transformations. The adjacent methyl group can serve to probe specific hydrophobic pockets within a biological target and can influence the conformation of the appended side chains, potentially leading to enhanced potency and selectivity. This guide will provide a comprehensive overview of the potential applications of this scaffold, detailed synthetic protocols, and methodologies for its biological evaluation.
The Strategic Advantage of the 3,3-Disubstituted Oxolane Moiety
The design of this compound as a medicinal chemistry building block is rooted in several key principles of modern drug design:
-
Bioisosterism: The 3,3-disubstituted oxolane core can be considered a bioisostere of the gem-dimethyl group, a common motif used to block metabolic oxidation at benzylic positions. However, unlike the lipophilic gem-dimethyl group, the oxolane introduces a polar oxygen atom, which can improve aqueous solubility and reduce the overall lipophilicity of a molecule, a critical factor in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][5]
-
Increased sp³ Character: There is a growing trend in drug discovery to move away from flat, aromatic molecules towards compounds with greater three-dimensionality. The non-planar nature of the oxolane ring in this compound introduces conformational constraints and presents vectors for substitution in a well-defined spatial arrangement, which can lead to improved target engagement and selectivity.
-
Modulation of Physicochemical Properties: The ether oxygen of the oxolane ring is a hydrogen bond acceptor, which can facilitate interactions with biological targets and improve solubility.[6] Furthermore, the presence of the oxolane can influence the pKa of the neighboring primary amine, potentially altering its ionization state at physiological pH and impacting its target binding and cell permeability.
-
Vector for Diversity-Oriented Synthesis: The primary amine of this compound serves as a versatile chemical handle for the construction of compound libraries. By coupling this building block with a diverse set of carboxylic acids, aldehydes, or other electrophiles, medicinal chemists can rapidly explore the chemical space around a lead scaffold.
Proposed Synthesis of this compound
While not a widely commercialized building block, a plausible and efficient synthesis of this compound can be envisioned based on established synthetic methodologies for substituted tetrahydrofurans.[7][8][9] The following multi-step protocol outlines a potential route starting from readily available materials.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 2-methylacetoacetate
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Protection of the Ketone.
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, wash with saturated aq. NaHCO₃, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the protected ketal ester.
-
-
Step 2: Reduction of the Ester.
-
Dissolve the product from Step 1 in a mixture of THF and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the corresponding alcohol.
-
-
Step 3: Deprotection and Intramolecular Cyclization.
-
Dissolve the alcohol from Step 2 in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature and neutralize with saturated aq. NaHCO₃.
-
Extract the product with diethyl ether (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain 3-hydroxy-3-methyl-tetrahydrofuran.
-
-
Step 4: Conversion of Alcohol to Nitrile.
-
Option A (Two Steps):
-
Cool a solution of the alcohol from Step 3 in DCM to 0 °C.
-
Slowly add SOCl₂ (1.1 eq). Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude 3-chloro-3-methyl-tetrahydrofuran.
-
Dissolve the crude chloride in DMSO and add NaCN (1.5 eq).
-
Heat the reaction to 80 °C for 6 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 3-cyano-3-methyl-tetrahydrofuran.
-
-
Option B (Mitsunobu Reaction): This is an alternative for substrates sensitive to acidic conditions.
-
-
Step 5: Reduction of the Nitrile to the Amine.
-
Option A (LiAlH₄ Reduction):
-
Carefully add a solution of the nitrile from Step 4 in anhydrous THF to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool to 0 °C and quench sequentially with water, 15% aq. NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to obtain the crude this compound. Purify by distillation or column chromatography.
-
-
Option B (Catalytic Hydrogenation):
-
Dissolve the nitrile in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel.
-
Hydrogenate in a Parr apparatus under 50 psi of H₂ for 12 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the product.
-
-
Application in a Medicinal Chemistry Campaign: A Hypothetical Case Study
To illustrate the utility of this compound, consider a hypothetical drug discovery program targeting a protein kinase. The initial lead compound, Lead-1 , is a potent inhibitor but suffers from poor aqueous solubility and rapid metabolic degradation at the benzylic position of the benzylamine side chain.
Caption: Lead optimization using this compound.
By replacing the metabolically labile benzylamine moiety with this compound, we can generate Analog-1 . This modification is predicted to:
-
Enhance Solubility: The introduction of the polar oxolane ring should improve the aqueous solubility of the compound.
-
Block Metabolism: The quaternary carbon at the 3-position of the oxolane is not susceptible to CYP450-mediated oxidation, thus removing the metabolic hotspot of Lead-1 .
-
Maintain or Improve Potency: The defined three-dimensional structure of the oxolane scaffold may present the amine in a more favorable orientation for binding to the target kinase.
Protocol 2: Synthesis of Analog-1 via Amide Coupling
Materials:
-
Lead-1 carboxylic acid precursor (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Lead-1 carboxylic acid precursor in anhydrous DMF.
-
Add this compound, followed by DIPEA.
-
Add HATU to the solution and stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Analog-1 .
Caption: Workflow for amide coupling to synthesize Analog-1.
Biological Evaluation: In Vitro Kinase Assay
To assess the efficacy of Analog-1 , a standard in vitro kinase assay can be performed to determine its IC₅₀ value against the target kinase.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Principle:
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium-labeled antibody (donor) binds to a biotinylated kinase, and a fluorescently-labeled ATP-competitive ligand, or "tracer" (acceptor), binds to the kinase's active site. Excitation of the europium results in FRET to the tracer. Test compounds that bind to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Target Kinase (biotinylated)
-
LanthaScreen™ Eu-labeled Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (Lead-1 and Analog-1 ) serially diluted in DMSO
-
Assay Buffer
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, Eu-antibody, and tracer to their final concentrations in the assay buffer.
-
Compound Plating: Dispense serial dilutions of the test compounds (and DMSO for control wells) into the 384-well plate.
-
Kinase/Antibody Addition: Add the biotinylated kinase/Eu-antibody mixture to all wells.
-
Tracer Addition: Add the Alexa Fluor™ 647-tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| Lead-1 | 15 | < 1 | 5 |
| Analog-1 | 25 | 50 | > 60 |
This quantitative data allows for a direct comparison of the lead compound and the new analog, providing clear insights into the impact of the this compound scaffold on the compound's biological activity and pharmaceutical properties.
Conclusion
This compound represents a promising and strategically designed building block for medicinal chemistry. Its unique 3,3-disubstituted oxolane core offers a means to enhance the three-dimensionality, aqueous solubility, and metabolic stability of drug candidates. The protocols outlined in this guide provide a framework for the synthesis of this scaffold and its incorporation into lead molecules. By leveraging the principles of bioisosterism and modern drug design, researchers can utilize this compound to address common challenges in drug discovery and accelerate the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 8. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 9. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
Topic: The Pivotal Role of (Tetrahydrofuran-3-yl)methanamine in the Synthesis of Dinoteturan
An Application Note for Advanced Agrochemical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoteturan, a third-generation neonicotinoid insecticide, is distinguished by its unique tetrahydrofuran moiety, which imparts distinct physicochemical properties compared to earlier-generation compounds that typically feature chloropyridyl or chlorothiazole groups.[1][2] This structural innovation is central to its biological activity and environmental profile. The synthesis of Dinoteturan is critically dependent on the strategic incorporation of this tetrahydrofuran ring, a task accomplished through the use of a key building block: (tetrahydrofuran-3-yl)methanamine.[1][3][4] This document provides an in-depth guide to the synthesis of Dinoteturan, focusing on the preparation of this essential intermediate and its subsequent reaction to form the final active ingredient. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and present data-driven insights to guide researchers in the efficient and scalable synthesis of this important agrochemical.
The Strategic Importance of the Tetrahydrofuran Moiety
The decision by Mitsui Chemicals to replace the traditional halogenated aromatic heterocycles of neonicotinoids with a (tetrahydrofuran-3-yl)methyl group was a pivotal moment in insecticide development.[2] This structural modification conferred several advantageous properties to Dinoteturan:
-
Altered Mode of Action: While still a nicotinic acetylcholine receptor (nAChR) agonist, the unique structure results in a different binding profile compared to other neonicotinoids.[2]
-
High Water Solubility: The polar tetrahydrofuran ring enhances water solubility, which is crucial for its systemic action in plants, allowing for efficient uptake and translocation.[2]
-
Favorable Environmental Profile: The absence of persistent halogenated elements contributes to a different environmental degradation pathway.[1]
(Tetrahydrofuran-3-yl)methanamine is the lynchpin of this design. Its primary amine serves as a versatile nucleophilic handle, enabling the covalent linkage to the nitroguanidine core of the molecule, while the tetrahydrofuran ring provides the essential structural and physicochemical properties of the final product.[4]
Synthetic Pathways: A Two-Stage Approach
The synthesis of Dinoteturan is logically approached in two main stages: first, the efficient preparation of the key intermediate, (tetrahydrofuran-3-yl)methanamine, and second, the coupling of this intermediate with a suitable nitroguanidine precursor.
Figure 1: Two-stage synthetic overview for Dinoteturan production.
Protocol I: Synthesis of (Tetrahydrofuran-3-yl)methanamine
The most efficient and scalable method for preparing the key intermediate is the reductive amination of tetrahydrofuran-3-carboxaldehyde. This method offers near-quantitative yields and is suitable for industrial production.[4][5]
Causality of Experimental Design
-
Catalyst: Raney Nickel is selected for its high activity and selectivity in hydrogenating the imine intermediate formed in situ, without cleaving the tetrahydrofuran ring.
-
Ammonia Source: A 15% solution of ammonia in methanol serves a dual purpose: it acts as the nitrogen source for imine formation and as the solvent system. The excess ammonia drives the equilibrium towards imine formation.
-
Pressure & Temperature: Hydrogen pressure (4 MPa) and elevated temperature (60°C) are critical for ensuring a high rate of catalytic hydrogenation, leading to a complete conversion within a reasonable timeframe (12 hours).[5]
Materials and Reaction Parameters
| Reagent/Parameter | Value | Moles (approx.) | Source/Justification |
| Tetrahydrofuran-3-carboxaldehyde | 100.12 g | 1.0 mol | Starting material |
| Raney Nickel | 20.02 g | - | Catalyst for hydrogenation |
| 15% Ammonia in Methanol | 340 g | 3.0 mol (NH₃) | Nitrogen source and solvent |
| Hydrogen Gas (H₂) | 4 MPa (approx. 580 psi) | Excess | Reducing agent |
| Temperature | 60°C | - | Optimizes reaction rate |
| Reaction Time | 12 hours | - | Time for complete conversion[5] |
| Expected Yield | ~100.6 g (99.5%) | ~0.995 mol | Based on literature data[5] |
Step-by-Step Protocol
-
Reactor Setup: Charge a high-pressure autoclave reactor with tetrahydrofuran-3-carboxaldehyde (100.12 g), Raney Nickel (20.02 g, handle as a slurry under an inert atmosphere to prevent ignition), and the 15% ammonia-methanol solution (340 g).[5]
-
Inerting: Seal the reactor and purge the headspace several times with nitrogen gas, followed by purging with hydrogen gas to ensure an oxygen-free environment.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to 4 MPa. Begin stirring and heat the reactor to an internal temperature of 60°C.[5]
-
Reaction Monitoring: Maintain the temperature and pressure for 12 hours. The reaction can be monitored by observing the cessation of hydrogen uptake.
-
Cooldown & Depressurization: After 12 hours, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent spontaneous combustion in air.
-
Product Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol and excess ammonia. The resulting oil is 3-aminomethyltetrahydrofuran (yield ~99.5%).[5] The product can be used directly in the next step or purified further by distillation if required.
Protocol II: Synthesis of Dinoteturan
The final step involves the condensation of (tetrahydrofuran-3-yl)methanamine with a nitroguanidine derivative. The following protocol is adapted from established industrial processes, which prioritize yield, purity, and operational simplicity.[6]
Causality of Experimental Design
-
Precursor: 1,3-dimethyl-2-nitroisourea is an effective electrophile that readily reacts with the primary amine of our intermediate.
-
Solvent/Medium: The reaction is performed in the centrifugal mother liquor from previous batches, supplemented with a base.[6] This innovative approach minimizes waste by recycling solvent and residual reactants, significantly improving process sustainability. For a lab-scale synthesis, a saturated aqueous solution of sodium chloride can be used.[6]
-
Base: Caustic soda (NaOH) is used to facilitate the reaction, likely by deprotonating the amine or activating the nitroisourea.
-
Temperature Control: The initial reaction is conducted at low temperatures (-8 to -3°C) to control the exothermic reaction and prevent side product formation. The temperature is then raised to drive the reaction to completion.[6]
-
Purification: The product is purified by a process of acidification, crystallization, dissolution, and re-crystallization, which ensures a high-purity final product.[6]
Figure 2: Experimental workflow for the final condensation and purification of Dinoteturan.
Materials and Reaction Parameters
| Reagent/Parameter | Value (Example Scale) | Moles (approx.) | Source/Justification |
| (Tetrahydrofuran-3-yl)methanamine | 400 kg | 3954 mol | Key Intermediate (limiting reagent) |
| 1,3-Dimethyl-2-nitroisourea | 530 kg | 4042 mol | Nitroguanidine source (slight excess) |
| Centrifugal Mother Liquor | 1000 L | - | Recycled solvent media[6] |
| Flake Caustic Soda (NaOH) | 10 kg | 250 mol | Base catalyst |
| Initial Temperature | -5°C | - | Control of exotherm |
| Reaction Temperature | 55°C | - | Drive reaction to completion[6] |
| Final Yield | ~654 kg (99.6% based on amine) | ~3234 mol | Based on patent data[6] |
| Final Purity | >98% | - | High purity achieved via crystallization[6] |
Step-by-Step Protocol
-
Reactor Charging: At room temperature, charge a suitable reaction vessel with the centrifugal mother liquor (1000 L) and flake caustic soda (10 kg).[6]
-
Cooling: Begin agitation and cool the mixture to -5°C.
-
Reactant Addition: Add (tetrahydrofuran-3-yl)methanamine (400 kg) and 1,3-dimethyl-2-nitroisourea (530 kg). Stir to ensure the mixture is homogeneous.[6]
-
Reaction: Heat the mixture to 55°C and maintain this temperature with stirring. Monitor the reaction progress (e.g., by HPLC) until the residual amount of 1,3-dimethyl-2-nitroisourea is less than 0.5% of the initial amount.[6]
-
Crystallization: Cool the reaction mixture to 20°C. Adjust the pH to 4 with a suitable acid (e.g., hydrochloric acid) to induce crystallization of the product.
-
Purification - Dissolution: Heat the slurry to 50°C to completely dissolve the solid crude product.
-
Purification - Re-crystallization: Cool the solution slowly to 0°C to allow for the formation of high-purity Dinoteturan crystals.
-
Isolation: Centrifuge the slurry to isolate the solid product. The liquid is the final mother liquor, which can be recycled.
-
Drying: Dry the centrifuged solid under vacuum to obtain the final Dinoteturan product as a white solid powder (approx. 654 kg, >98% purity).[6]
Conclusion
(Tetrahydrofuran-3-yl)methanamine is not merely an intermediate but the foundational component that defines the unique character of Dinoteturan. Its synthesis via reductive amination is a robust and high-yielding process. The subsequent condensation reaction, optimized for yield and sustainability through practices like mother liquor recycling, demonstrates an advanced approach to modern agrochemical manufacturing. The protocols and insights provided herein offer a comprehensive guide for researchers and professionals engaged in the synthesis of this important insecticide, underscoring the critical link between molecular design, synthetic strategy, and final product efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 6. CN111217772A - Novel process for synthesizing dinotefuran - Google Patents [patents.google.com]
Topic: Stereoselective Synthesis of Chiral (3-Methyloxolan-3-yl)methanamine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral (3-Methyloxolan-3-yl)methanamine is a valuable building block in medicinal chemistry, featuring a quaternary stereocenter that imparts unique three-dimensional structure crucial for molecular recognition. The construction of such a sterically congested stereocenter represents a significant synthetic challenge.[1] This application note provides an in-depth guide to two robust strategies for the stereoselective synthesis of this compound: (1) a substrate-controlled diastereoselective synthesis utilizing an Evans oxazolidinone chiral auxiliary, and (2) a catalyst-controlled enzymatic kinetic resolution (EKR) of a racemic intermediate. We offer detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and present comparative data to guide researchers in selecting the optimal strategy for their specific needs.
Introduction: The Challenge and Opportunity
The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[2] When substituted at the 3-position with a quaternary carbon bearing a primary amine, as in this compound, the resulting chiral structure serves as a critical pharmacophore for engaging with biological targets. The primary challenge in its synthesis lies in the asymmetric construction of the all-carbon quaternary stereocenter, a task complicated by steric hindrance.[1]
Conventional synthetic methods often yield racemic mixtures, necessitating difficult and costly chiral separations. To overcome this, stereoselective strategies are paramount. This guide details two powerful and distinct approaches:
-
Strategy A: Chiral Auxiliary-Mediated Synthesis. This bottom-up approach builds the stereocenter with high fidelity by temporarily installing a chiral controller (an auxiliary) onto the substrate. This method offers excellent predictability and control over the absolute configuration.[3][4]
-
Strategy B: Enzymatic Kinetic Resolution. This "separative" approach begins with a racemic intermediate. An enzyme, acting as a chiral catalyst, selectively modifies one enantiomer, allowing for the separation of both enantiomers in high optical purity.[5]
By understanding the principles and practical execution of both methods, researchers can efficiently access enantiopure this compound for downstream applications in drug discovery and development.
Strategy A: Diastereoselective Synthesis via Evans Chiral Auxiliary
Overall Synthetic Workflow
The workflow involves three main stages: acylation of the chiral auxiliary, diastereoselective α-alkylation to form the quaternary carbon, and finally, reductive cleavage of the auxiliary followed by conversion to the target amine.
Caption: Workflow for the chiral auxiliary-based synthesis.
Detailed Experimental Protocols
Part A.1: Synthesis of (S)-4-Benzyl-3-(3-methyl-4-pentenoyl)oxazolidin-2-one
-
Rationale: This step attaches the acyclic precursor of the oxolane ring to the chiral auxiliary. 3-Methyl-4-pentenoic acid is chosen because the terminal alkene provides a handle for the subsequent cyclization step after the quaternary center is set.
-
Protocol:
-
To a solution of 3-methyl-4-pentenoic acid (1.1 eq) in CH₂Cl₂ (0.5 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add the crude acid chloride (dissolved in a small amount of THF) to the lithium salt solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography (Hexanes:Ethyl Acetate gradient) to afford the title compound.
-
Part A.2: Diastereoselective α-Alkylation
-
Protocol:
-
Dissolve the N-acyloxazolidinone from Part A.1 (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl chloromethyl ether (BnOCH₂Cl) (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by silica gel chromatography.
-
Part A.3: Cyclization and Auxiliary Cleavage
-
Rationale: First, an intramolecular oxymercuration-demercuration reaction is used to form the tetrahydrofuran ring stereoselectively. The subsequent reductive cleavage of the auxiliary with lithium borohydride yields a chiral primary alcohol without epimerizing the newly formed stereocenter.
-
Protocol:
-
Oxymercuration: Dissolve the alkylated product from Part A.2 (1.0 eq) in a 1:1 mixture of THF and water (0.1 M). Add mercury(II) acetate (1.2 eq) and stir at room temperature for 6 hours.
-
Demercuration: Cool the mixture to 0 °C and add an aqueous solution of sodium borohydride (NaBH₄) (3.0 eq). Stir for 1 hour.
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude cyclized product in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise. Stir at 0 °C for 2 hours.
-
Carefully quench the reaction by slow addition of 1 M HCl. Extract with ethyl acetate (3x), dry, and concentrate. Purify by silica gel chromatography to yield (S)-(3-(benzyloxymethyl)-3-methyloxolan-yl)methanol.
-
Part A.4: Conversion to (S)-(3-Methyloxolan-3-yl)methanamine
-
Rationale: A standard three-step sequence (debenzylation, mesylation, azide substitution, and reduction) converts the chiral alcohol into the target primary amine.
-
Protocol:
-
Debenzylation: Dissolve the alcohol from Part A.3 in ethanol (0.1 M), add Pd/C (10 mol %), and stir under an H₂ atmosphere (balloon) overnight. Filter through Celite and concentrate.
-
Mesylation: Dissolve the resulting diol in CH₂Cl₂ (0.2 M) at 0 °C. Add triethylamine (2.5 eq) followed by methanesulfonyl chloride (1.2 eq for the primary alcohol). Stir for 1 hour.
-
Azide Displacement: Add sodium azide (NaN₃) (3.0 eq) and a small amount of DMF to the reaction mixture. Heat to 60 °C and stir overnight. Cool, dilute with water, and extract with ethyl acetate.
-
Reduction: Dissolve the crude azide in methanol (0.1 M), add Pd/C (10 mol %), and stir under an H₂ atmosphere (balloon) overnight.
-
Filter through Celite and concentrate to yield the final product, (S)-(3-Methyloxolan-3-yl)methanamine.
-
Representative Data
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| A.2 | Alkylated Imide | 85 | >98:2 | N/A |
| A.3 | Chiral Alcohol | 88 | N/A | >98 |
| A.4 | Target Amine | 75 (over 3 steps) | N/A | >98 |
Strategy B: Enzymatic Kinetic Resolution (EKR)
This strategy begins with an easily accessible racemic precursor, (±)-(3-Methyloxolan-3-yl)methanol. A lipase enzyme is then used to selectively acylate one of the enantiomers. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be readily separated. This approach is highly valued for its environmental friendliness ("green chemistry") and operational simplicity.[5]
Overall Synthetic Workflow
The process involves the synthesis of the racemic alcohol, its enzymatic resolution, separation of the enantiomers, and subsequent conversion of the desired enantiomer to the target amine.
Caption: Workflow for the enzymatic kinetic resolution strategy.
Detailed Experimental Protocols
Part B.1: Synthesis of Racemic (±)-(3-Methyloxolan-3-yl)methanol
-
Rationale: A straightforward, scalable racemic synthesis is required to produce the substrate for resolution. This can be achieved via a Grignard reaction with ethyl 3-methyloxolane-3-carboxylate.
-
Protocol:
-
Prepare methylmagnesium bromide (3.0 eq) from magnesium turnings and methyl iodide in anhydrous diethyl ether.
-
Add a solution of ethyl 3-methyloxolane-3-carboxylate (1.0 eq) in diethyl ether dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, warm the reaction to room temperature and stir for 3 hours.
-
Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting tertiary alcohol is then reduced. Dissolve in THF (0.2 M), add LiAlH₄ (1.5 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.
-
Quench sequentially with water, 15% NaOH, and water (Fieser workup). Filter the solids and concentrate the filtrate. Purify by silica gel chromatography to obtain the racemic alcohol.
-
Part B.2: Lipase-Catalyzed Kinetic Resolution
-
Rationale: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective and robust enzyme for resolving a wide range of alcohols.[7] Vinyl acetate is used as an irreversible acyl donor, driving the reaction forward. The reaction is monitored and stopped at ~50% conversion to maximize the enantiomeric excess of both the remaining substrate and the newly formed product.
-
Protocol:
-
To a solution of (±)-(3-Methyloxolan-3-yl)methanol (1.0 eq) in toluene (0.2 M), add vinyl acetate (0.6 eq).
-
Add immobilized CALB (Novozym 435) (approx. 20 mg per mmol of substrate).
-
Stir the suspension at 30 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The goal is to reach 45-50% conversion.
-
Once the target conversion is reached, filter off the enzyme (it can be washed and reused) and concentrate the filtrate under reduced pressure.
-
Part B.3: Separation and Conversion to Amine
-
Rationale: The unreacted (S)-alcohol and the newly formed (R)-acetate have different polarities and can be easily separated by standard column chromatography. The isolated (S)-alcohol is then converted to the amine using the same procedure as in Strategy A (Part A.4).
-
Protocol:
-
Purify the crude mixture from Part B.2 by silica gel chromatography (Hexanes:Ethyl Acetate gradient) to isolate the fast-eluting (R)-acetate and the slower-eluting (S)-alcohol.
-
Determine the enantiomeric excess (e.e.) of both fractions using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
-
Take the enantiopure (S)-alcohol and follow the protocol described in Part A.4 (Mesylation -> Azide Displacement -> Reduction) to obtain the target (S)-(3-Methyloxolan-3-yl)methanamine.
-
Representative Data
| Substrate/Product | Conversion (%) | e.e. (%) | E-value |
| (S)-(3-Methyloxolan-3-yl)methanol (unreacted) | 48 | >99 | >200 |
| (R)-(3-Methyloxolan-3-yl)methyl acetate (product) | 48 | 96 | >200 |
Conclusion: A Comparison of Strategies
Both strategies presented provide effective pathways to enantiopure this compound. The choice between them depends on the specific project goals and available resources.
-
Diastereoselective Synthesis (Strategy A) is ideal when a single, predetermined enantiomer is required in high purity from the outset. It offers excellent stereocontrol and avoids the need to "waste" 50% of the material inherent in a classical resolution. However, it may require more complex, multi-step procedures and the use of stoichiometric chiral reagents.
-
Enzymatic Kinetic Resolution (Strategy B) is often more operationally simple and utilizes a readily available, reusable catalyst. A significant advantage is that it provides access to both enantiomers—the unreacted alcohol and the acylated product (which can be hydrolyzed back to the alcohol)—from a single racemic batch.[5] Its main drawback is a theoretical maximum yield of 50% for a single enantiomer.
Ultimately, both protocols represent robust and reliable methods for overcoming the challenge of constructing a key chiral quaternary center, empowering chemists to synthesize valuable building blocks for the advancement of pharmaceutical research.
References
- 1. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Oxolane Derivatives: A Senior Application Scientist's Guide to HPLC and GC-MS Methods
Introduction: The Critical Role of Purity in Oxolane Derivatives
Oxolane, also known as tetrahydrofuran (THF), is a fundamental five-membered cyclic ether.[1] Its derivatives are integral scaffolds in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on the oxolane ring often dictates the therapeutic efficacy and safety of these compounds. Consequently, the rigorous assessment of purity is not merely a quality control checkpoint but a cornerstone of drug development and chemical research. This application note provides an in-depth guide to the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the comprehensive purity analysis of oxolane derivatives, intended for researchers, scientists, and drug development professionals.
The choice between HPLC and GC-MS is fundamentally governed by the physicochemical properties of the analyte, primarily its volatility and thermal stability. This guide will dissect the causality behind experimental choices for both techniques, offering field-proven insights to empower the analyst in developing robust and reliable purity assessment methods.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and versatile technique for the analysis of a wide range of oxolane derivatives, particularly those that are non-volatile or thermally labile.[3] Its strength lies in the diverse separation selectivities offered by a vast array of stationary and mobile phases.
The Rationale Behind Method Development for Oxolane Derivatives
A successful HPLC method for purity analysis must be able to separate the main component from all potential impurities, which can include starting materials, by-products, synthetic intermediates, and degradation products.[4][5] For chiral oxolane derivatives, enantiomeric purity is also a critical quality attribute.
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical parameter in HPLC method development.
-
Reversed-Phase (RP) Chromatography: This is the most common mode for the analysis of moderately polar to non-polar oxolane derivatives.
-
C18 (Octadecyl Silane): The workhorse of RP-HPLC, C18 columns provide excellent retention for a broad range of oxolane derivatives with alkyl or aryl substituents.[3] They are highly suitable for developing stability-indicating assays.
-
C8 (Octyl Silane): Less retentive than C18, C8 columns are advantageous for more hydrophobic oxolane derivatives that may be too strongly retained on a C18 column, allowing for shorter analysis times.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions with aromatic substituents on the oxolane ring, which can be beneficial for resolving closely related aromatic impurities.
-
-
Chiral Chromatography: For enantiomeric purity determination, a chiral stationary phase (CSP) is essential.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most widely used CSPs and can be operated in normal-phase, reversed-phase, or polar organic modes, offering broad enantioselectivity for a variety of chiral oxolane derivatives.[6][7]
-
Macrocyclic Glycopeptide-based CSPs: These columns also exhibit broad enantioselectivity and can often be used in reversed-phase mode, which is convenient for LC-MS applications.
-
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition is adjusted to achieve optimal resolution and peak shape.
-
Organic Modifier: Acetonitrile is often the preferred organic modifier due to its low UV cutoff and viscosity. Methanol can offer different selectivity and is a viable alternative.
-
Aqueous Phase and pH Control: For ionizable oxolane derivatives (e.g., those with carboxylic acid or amine functionalities), the pH of the mobile phase is a critical parameter to control retention and peak shape. Buffers such as phosphate or acetate are commonly used.
-
Gradient Elution: For complex samples with a wide range of polarities, a gradient elution, where the proportion of the organic modifier is increased during the run, is typically employed to ensure the elution of all components with good peak shape in a reasonable time.
Experimental Protocol: HPLC Purity Analysis of a Hypothetical Hydroxylated Oxolane Derivative
This protocol outlines a general procedure for the purity analysis of a non-chiral, hydroxylated oxolane derivative using reversed-phase HPLC with UV detection.
1.2.1. Materials and Reagents
-
Reference Standard (RS) of the oxolane derivative (purity ≥ 99.5%)
-
Sample of the oxolane derivative for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable buffer components)
-
0.45 µm syringe filters
1.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
1.2.4. Sample Preparation
-
Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the Reference Standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
1.2.5. Method Validation (as per ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical method is crucial to ensure its reliability.[8][9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (if applicable), known impurities, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration using at least five concentration levels.
-
Accuracy: The closeness of test results to the true value. This is determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) and is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis of oxolane derivatives.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
GC-MS is the technique of choice for volatile and thermally stable oxolane derivatives. It offers exceptional separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.
Causality in GC-MS Method Development
For many oxolane derivatives, particularly those with polar functional groups like hydroxyls or carboxylic acids, direct GC analysis is challenging due to poor peak shape and potential thermal degradation. Derivatization is a key strategy to overcome these limitations.
Derivatization: Making Analytes GC-Amenable
Derivatization is a chemical modification that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.
-
Silylation: This is the most common derivatization technique for hydroxyl and carboxylic acid groups. It involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[6]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and widely used silylating agents.[6]
-
-
Acylation: This technique introduces an acyl group and is effective for derivatizing amines and thiols, and can also be used for hydroxyls.
-
Alkylation (Esterification): This is primarily used for the derivatization of carboxylic acids to form esters.
Column Selection: Achieving Optimal Separation
The choice of the GC column's stationary phase is critical for resolving the derivatized analyte from its impurities.
-
Non-polar Columns (e.g., 5% Phenyl-Methylpolysiloxane): These are versatile, general-purpose columns suitable for a wide range of derivatized oxolane derivatives.
-
Intermediate Polarity Columns (e.g., 50% Phenyl-Methylpolysiloxane): These can provide different selectivity and may be beneficial for separating isomers or closely related impurities.
Mass Spectrometry: Identification and Quantification
The mass spectrometer serves as a highly specific and sensitive detector.
-
Electron Ionization (EI): This is the most common ionization technique, providing reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.
-
Fragmentation Patterns: The fragmentation of oxolane derivatives in EI-MS is predictable.
-
α-Cleavage: Cleavage of the bond adjacent to the ether oxygen is a common fragmentation pathway. For 2-alkyl-tetrahydrofurans, this results in a characteristic base peak at m/z 71.[9]
-
Loss of Substituents: The loss of alkyl or other substituent groups from the oxolane ring is also a prominent fragmentation pathway.[9] For 2,5-disubstituted tetrahydrofurans, the loss of the larger alkyl group is often favored.[9]
-
Experimental Protocol: GC-MS Purity Analysis of a Hypothetical Hydroxylated Oxolane Derivative (with Derivatization)
This protocol details a general procedure for the purity analysis of a hydroxylated oxolane derivative using GC-MS following silylation.
2.2.1. Materials and Reagents
-
Reference Standard (RS) of the hydroxylated oxolane derivative (purity ≥ 99.5%)
-
Sample of the hydroxylated oxolane derivative for analysis
-
Silylating reagent (e.g., MSTFA or BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent
-
GC-grade hexane or other suitable solvent for dilution
2.2.2. Instrumentation
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2.2.3. Derivatization Procedure
-
Accurately weigh about 1 mg of the standard or sample into a vial.
-
Add 100 µL of anhydrous pyridine to dissolve the material.
-
Add 100 µL of the silylating reagent (e.g., MSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Dilute the derivatized solution with hexane to the desired concentration for GC-MS analysis.
2.2.4. GC-MS Conditions
| Parameter | Condition |
| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
2.2.5. Method Validation
Similar to HPLC, the GC-MS method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The validation parameters are largely the same, with a focus on the performance of the entire analytical procedure, including the derivatization step.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of oxolane derivatives.
Part 3: Comparative Summary and Concluding Remarks
The choice between HPLC and GC-MS for the purity analysis of oxolane derivatives is a critical decision that should be based on the analyte's properties.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile, and high molecular weight compounds | Volatile and thermally stable compounds (or those that can be made so via derivatization) |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase |
| Detection | UV, PDA, MS, ELSD, etc. | Primarily Mass Spectrometry (MS) |
| Impurity Identification | Requires collection of fractions for further analysis (e.g., by MS or NMR) unless using LC-MS | Inherent structural information from mass spectra aids in identification |
| Derivatization | Not usually required | Often necessary for polar compounds |
| Chiral Analysis | Well-established with a wide variety of chiral stationary phases | Possible with chiral columns, but less common than HPLC |
References
- 1. Bioactive tetrahydrofuran lignans from Peperomia dindygulensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive tetrahydrofuran lignans from roots, stems, leaves and twigs of Anogeissus rivularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. Furan, tetrahydro-2-methyl- [webbook.nist.gov]
- 6. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Applikations- und Protokollhandbuch: Derivatisierung von (3-Methyloxolan-3-yl)methanamin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von (3-Methyloxolan-3-yl)methanamin. Als Senior Application Scientist habe ich dieses Handbuch so strukturiert, dass es nicht nur schrittweise Protokolle, sondern auch die wissenschaftliche Begründung hinter den experimentellen Entscheidungen liefert und so ein tiefgreifendes Verständnis der Derivatisierungsstrategien für dieses vielversprechende Molekülgerüst ermöglicht.
Einführung: Das synthetische Potenzial von (3-Methyloxolan-3-yl)methanamin
(3-Methyloxolan-3-yl)methanamin ist ein wertvolles Building Block in der medizinischen Chemie und der Wirkstoffforschung. Seine Struktur, die einen substituierten Tetrahydrofuran (Oxolan)-Ring mit einer primären Aminogruppe an einem quartären Kohlenstoffzentrum kombiniert, bietet eine einzigartige sterische und elektronische Umgebung. Der Tetrahydrofuran-Ring ist ein häufiges Motiv in Naturstoffen und biologisch aktiven Molekülen und kann die Löslichkeit und die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten verbessern.[1] Die primäre Aminogruppe dient als vielseitiger "Ankerpunkt" für die Einführung einer Vielzahl von funktionellen Gruppen durch Reaktionen wie Acylierung, Sulfonylierung oder reduktive Aminierung.
Die signifikante sterische Hinderung durch die 3-Methylgruppe am quartären Zentrum neben der Aminomethylgruppe stellt jedoch eine synthetische Herausforderung dar. Standardreaktionsbedingungen müssen möglicherweise angepasst werden, um hohe Ausbeuten zu erzielen und Nebenreaktionen zu minimieren. Dieses Handbuch konzentriert sich auf robuste Protokolle, die für solche sterisch gehinderten primären Amine optimiert sind.
Logischer Arbeitsablauf der Derivatisierung
Der folgende Arbeitsablauf zeigt die wichtigsten Pfade zur Funktionalisierung von (3-Methyloxolan-3-yl)methanamin, die in diesem Handbuch behandelt werden. Jeder Pfad führt zu einer anderen Klasse von Derivaten mit unterschiedlichen chemischen und physikalischen Eigenschaften, die für die weitere Verwendung in der Wirkstoffforschung relevant sind.
Abbildung 1: Hauptderivatiserungswege für (3-Methyloxolan-3-yl)methanamin.
Abschnitt 1: Einführung von Schutzgruppen
Die temporäre Maskierung der primären Aminogruppe ist oft ein entscheidender erster Schritt in einer mehrstufigen Synthese, um ihre Nukleophilie und Basizität zu kontrollieren.[2] Die am häufigsten verwendeten Schutzgruppen für Amine sind die tert-Butoxycarbonyl (Boc)- und die Benzyloxycarbonyl (Cbz)-Gruppe.
N-Boc-Schutz: Ein robuster und vielseitiger Ansatz
Die Boc-Gruppe ist aufgrund ihrer Stabilität unter vielen Reaktionsbedingungen und ihrer einfachen Abspaltung unter milden sauren Bedingungen eine der am weitesten verbreiteten Aminoschutzgruppen.[2][3] Die Reaktion wird typischerweise mit Di-tert-butyldicarbonat (Boc₂O) durchgeführt.
Kausalität der experimentellen Entscheidungen:
-
Reagenz: Boc₂O ist das Reagenz der Wahl, da es kommerziell erhältlich, stabil und hochreaktiv gegenüber Aminen ist. Die Nebenprodukte der Reaktion, tert-Butanol und CO₂, sind flüchtig oder leicht zu entfernen, was die Reaktion vorantreibt.[4]
-
Base: Obwohl die Reaktion ohne Base ablaufen kann, wird oft eine milde Base wie Triethylamin (TEA) oder Natriumbicarbonat (NaHCO₃) hinzugefügt, um das gebildete Proton abzufangen und die Reaktion zu beschleunigen.[4]
-
Lösungsmittel: Aprotische Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan (DCM) werden bevorzugt, da sie die Löslichkeit der Reaktanten gewährleisten und nicht mit dem Boc-Anhydrid reagieren.
Detailliertes Protokoll für den N-Boc-Schutz:
-
Vorbereitung: In einem Rundkolben wird (3-Methyloxolan-3-yl)methanamin (1,0 Äq.) in wasserfreiem THF oder DCM (ca. 0,5 M) gelöst.
-
Basenzugabe: Triethylamin (1,2 Äq.) wird zur gerührten Lösung bei Raumtemperatur gegeben.
-
Reagenzzugabe: Di-tert-butyldicarbonat (Boc₂O, 1,1 Äq.), gelöst in einer minimalen Menge des gleichen Lösungsmittels, wird langsam zur Reaktionsmischung getropft.
-
Reaktionsüberwachung: Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-12 Stunden).
-
Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M HCl (falls TEA verwendet wurde), gesättigter wässriger NaHCO₃-Lösung und gesättigter wässriger NaCl-Lösung (Sole) gewaschen.[5]
-
Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum konzentriert, um das rohe N-Boc-geschützte Produkt zu erhalten, das bei Bedarf durch Säulenchromatographie gereinigt werden kann.
N-Cbz-Schutz: Eine orthogonale Alternative
Die Cbz-Gruppe ist eine weitere wichtige Schutzgruppe, die stabil gegenüber sauren und basischen Bedingungen ist, aber leicht durch katalytische Hydrierung entfernt werden kann. Dies macht sie orthogonal zur säurelabilen Boc-Gruppe.
Detailliertes Protokoll für den N-Cbz-Schutz:
-
Vorbereitung: (3-Methyloxolan-3-yl)methanamin (1,0 Äq.) wird in einer Mischung aus Dioxan und Wasser (z.B. 1:1) gelöst.
-
Basenzugabe: Eine wässrige Lösung von Natriumcarbonat (Na₂CO₃, 2,0 Äq.) wird zugegeben und die Mischung auf 0 °C gekühlt.
-
Reagenzzugabe: Benzylchlorformiat (Cbz-Cl, 1,1 Äq.) wird langsam unter kräftigem Rühren zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird mit Diethylether gewaschen, um nicht umgesetztes Cbz-Cl zu entfernen. Anschließend wird die wässrige Phase mit 2 M HCl angesäuert, bis das Produkt ausfällt oder extrahiert werden kann.
-
Isolierung: Das Produkt wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und im Vakuum konzentriert.
| Parameter | N-Boc-Schutz | N-Cbz-Schutz |
| Reagenz | Di-tert-butyldicarbonat (Boc₂O) | Benzylchlorformiat (Cbz-Cl) |
| Typische Base | Triethylamin (TEA), NaHCO₃ | Na₂CO₃, NaOH |
| Lösungsmittel | THF, DCM, Acetonitril | Dioxan/Wasser, Aceton/Wasser |
| Abspaltung | Milde Säure (z.B. TFA, HCl)[6] | Katalytische Hydrierung (H₂, Pd/C) |
| Stabilität | Basen, Nukleophile, Hydrierung | Säuren, Basen |
Tabelle 1: Vergleich der N-Boc- und N-Cbz-Schutzgruppenstrategien.
Abschnitt 2: Bildung von Amid- und Sulfonamidbindungen
Die direkte Funktionalisierung des Amins zur Bildung stabiler Amid- oder Sulfonamidbindungen ist ein zentraler Schritt in der Synthese von Wirkstoffbibliotheken.
Amidsynthese: Überwindung sterischer Hinderung
Die Bildung einer Amidbindung zwischen (3-Methyloxolan-3-yl)methanamin und einer Carbonsäure erfordert die Aktivierung der Säure. Aufgrund der sterischen Hinderung des Amins können Standard-Kopplungsreagenzien ineffizient sein. Protokolle, die für sterisch anspruchsvolle Substrate entwickelt wurden, sind hier oft erfolgreicher.
Kausalität der experimentellen Entscheidungen:
-
Kopplungsreagenzien: Reagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) oder die Umwandlung der Carbonsäure in ein reaktiveres Acylfluorid sind oft wirksam bei der Kopplung sterisch gehinderter Amine.
-
Temperatur: Erhöhte Temperaturen können erforderlich sein, um die Aktivierungsenergie für die Reaktion zu überwinden, jedoch muss dabei die Stabilität der Reaktanten berücksichtigt werden.
-
Base: Eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA) wird verwendet, um die Säure zu deprotonieren und das während der Reaktion freigesetzte HCl abzufangen, ohne mit der aktivierten Säure zu konkurrieren.
Detailliertes Protokoll für die Amidkopplung (HATU):
-
Vorbereitung: Die Carbonsäure (1,0 Äq.) und HATU (1,1 Äq.) werden in einem geeigneten aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder DCM gelöst.
-
Basenzugabe: DIPEA (2,5 Äq.) wird zugegeben und die Mischung für 15-30 Minuten bei Raumtemperatur gerührt, um die Carbonsäure zu aktivieren.
-
Aminzugabe: Eine Lösung von (3-Methyloxolan-3-yl)methanamin (1,2 Äq.) im gleichen Lösungsmittel wird zugegeben.
-
Reaktion: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40-50 °C) gerührt, bis die Umsetzung vollständig ist (typischerweise 12-24 Stunden).
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und mehrfach mit Ethylacetat oder DCM extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit wässriger LiCl-Lösung (zur Entfernung von DMF), verdünnter Säure, verdünnter Base und Sole gewaschen, über Na₂SO₄ getrocknet und konzentriert. Das Produkt wird durch Säulenchromatographie gereinigt.
Abbildung 2: Vereinfachter Mechanismus der HATU-vermittelten Amidkopplung.
N-Sulfonylierung: Synthese von Sulfonamiden
Die Reaktion von primären Aminen mit Sulfonylchloriden führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten. Eine häufige Nebenreaktion ist die doppelte Sulfonylierung, die durch sorgfältige Kontrolle der Reaktionsbedingungen minimiert werden muss.
Kausalität der experimentellen Entscheidungen:
-
Stöchiometrie: Ein leichter Überschuss des Amins gegenüber dem Sulfonylchlorid kann helfen, die Bildung des di-sulfonylierten Nebenprodukts zu unterdrücken.
-
Temperatur: Die Durchführung der Reaktion bei niedrigen Temperaturen (z.B. 0 °C) verlangsamt die Reaktionsgeschwindigkeit und erhöht die Selektivität für die mono-Sulfonylierung.
-
Langsame Zugabe: Die langsame, tropfenweise Zugabe des Sulfonylchlorids hält dessen Konzentration niedrig und begünstigt die Reaktion mit dem primären Amin gegenüber dem weniger reaktiven, gebildeten Sulfonamid.
Detailliertes Protokoll für die N-Sulfonylierung:
-
Vorbereitung: (3-Methyloxolan-3-yl)methanamin (1,1 Äq.) wird in wasserfreiem DCM oder THF gelöst und unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) auf 0 °C gekühlt.
-
Basenzugabe: Eine Base wie Pyridin oder Triethylamin (1,5 Äq.) wird zugegeben.
-
Reagenzzugabe: Eine Lösung des Sulfonylchlorids (1,0 Äq.) in einer minimalen Menge des gleichen Lösungsmittels wird langsam über einen Zeitraum von 30-60 Minuten zugetropft.
-
Reaktion: Die Mischung wird für 1-2 Stunden bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmen gelassen. Die Reaktion wird für weitere 2-16 Stunden gerührt, bis das Ausgangsmaterial verbraucht ist.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesättigter wässriger NH₄Cl-Lösung beendet. Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Reinigung: Die organische Phase wird mit 1 M HCl (zur Entfernung der Base), Wasser und Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und konzentriert. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
| Parameter | Amidsynthese (HATU) | N-Sulfonylierung |
| Elektrophil | Aktivierte Carbonsäure | Sulfonylchlorid (R-SO₂Cl) |
| Typische Base | DIPEA (nicht-nukleophil) | Pyridin, Triethylamin |
| Temperatur | Raumtemperatur bis 50 °C | 0 °C bis Raumtemperatur |
| Kritischer Faktor | Effiziente Aktivierung | Kontrolle der Mono- vs. Di-Alkylierung |
| Produkt | Amid (R-CO-NH-R') | Sulfonamid (R-SO₂-NH-R') |
Tabelle 2: Vergleich der Amid- und Sulfonamidsynthese.
Schlussfolgerung und Ausblick
(3-Methyloxolan-3-yl)methanamin ist ein vielseitiges Molekül, dessen primäre Aminogruppe eine breite Palette chemischer Transformationen ermöglicht. Die in diesem Handbuch beschriebenen Protokolle für die Einführung von Schutzgruppen sowie für die Amid- und Sulfonamidbildung bieten robuste und validierte Methoden für die Derivatisierung dieses sterisch anspruchsvollen Bausteins. Die sorgfältige Auswahl der Reagenzien und die Kontrolle der Reaktionsbedingungen sind entscheidend, um hohe Ausbeuten und Selektivität zu gewährleisten. Diese Derivate dienen als wertvolle Zwischenprodukte für die Synthese komplexerer Moleküle und die Erstellung von Substanzbibliotheken für die Entdeckung neuer pharmazeutischer Wirkstoffe.
Referenzen
-
BenchChem (2025). protocol for N-Boc protection of primary amines using N-Boc-aminomethanol. 7
-
BenchChem (2025). Application Notes and Protocols for N-Boc Protection of Primary Amines. 8
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--
-
Taylor & Francis Group (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. --INVALID-LINK--
-
Fisher Scientific. Amine Protection / Deprotection. --INVALID-LINK--
-
J&K Scientific. BOC Protection and Deprotection. --INVALID-LINK--
-
Royal Society of Chemistry (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. --INVALID-LINK--
-
Chem-Impex. 3-(Aminomethyl)tetrahydrofuran. --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Sulfonylation of Primary Amines. 9
-
Hindawi (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. --INVALID-LINK--
-
BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. 10
References
- 1. chemimpex.com [chemimpex.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 5. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Substituted Tetrahydrofurans as Versatile Ligands in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of substituted tetrahydrofurans (THFs) as influential ligands in homogeneous catalysis. Moving beyond its conventional role as a weakly coordinating solvent, the THF scaffold, when appropriately functionalized, offers a unique combination of steric and electronic properties that can be harnessed to control catalytic activity and selectivity. This document details the classification of THF-based ligands, their application in key catalytic transformations such as asymmetric hydrogenation and cross-coupling, and provides validated, step-by-step protocols for their synthesis and use. Mechanistic insights, supported by diagrams and authoritative references, are provided to explain the causality behind experimental choices, empowering researchers to leverage these versatile ligands in their own work.
Introduction: The Dual Role of Tetrahydrofuran in Catalysis
From Coordinating Solvent to Ancillary Ligand: An Overview
Tetrahydrofuran (THF) is a ubiquitous solvent in organometallic chemistry, prized for its ability to dissolve a wide range of polar and nonpolar compounds and its moderate polarity.[1] Its Lewis basic oxygen atom readily coordinates to metal centers, particularly electrophilic species like Grignard reagents (Mg²⁺) and lithium cations, playing a crucial role in stabilizing reactive intermediates.[1] However, this coordination is typically labile, positioning THF as a weakly coordinating solvent that can be easily displaced by substrates or other ligands.
This guide focuses on the deliberate exploitation of the THF moiety as a core structural component of an ancillary ligand. In this context, the THF ring is no longer a passive solvent molecule but an integral part of a carefully designed ligand that remains bound to the metal center throughout the catalytic cycle. By introducing substituents onto the THF ring, chemists can precisely tune the steric and electronic environment of the catalyst, transforming the humble THF into a powerful tool for controlling reactivity and selectivity.
Unique Properties of the THF Moiety in Ligand Design
The strategic incorporation of a substituted THF ring into a ligand framework offers several distinct advantages:
-
Stereochemical Control: The tetrahydrofuran ring is a chiral scaffold. Substituents at the 2- and 5-positions, for example, create stereocenters whose absolute and relative configurations can be controlled synthetically. This provides a robust platform for designing chiral ligands for asymmetric catalysis.[2][3][4]
-
Defined Coordination Geometry: The oxygen atom of the THF ring acts as a hemilabile coordinating group. When incorporated into a multidentate ligand, such as a phosphine-ether ligand, it creates a well-defined chelate ring that can enforce a specific geometry around the metal center, influencing substrate approach and transition state energies.
-
Tunable Steric and Electronic Effects: The substituents on the THF ring can be varied to modulate the ligand's properties. Bulky groups can increase steric hindrance to enhance selectivity, while electron-donating or withdrawing groups can alter the electronic properties of the metal center, thereby tuning its catalytic activity.
Applications in Catalysis & Experimental Protocols
Substituted THF-based ligands have demonstrated significant utility in a range of important catalytic transformations. The following sections provide both the mechanistic rationale and detailed, field-proven protocols for key applications.
Asymmetric C-H Activation
The direct functionalization of C-H bonds is a paramount goal in modern synthesis. Chiral rhodium catalysts have been shown to be effective in activating C-H bonds, and the THF ring itself can serve as a substrate. The use of a chiral ligand directs the metal to a specific C-H bond and controls the stereochemical outcome of the insertion.
Mechanistic Rationale (Causality): In this transformation, a rhodium carbenoid is generated from a diazo compound, catalyzed by a chiral dirhodium complex. The chiral ligands on the rhodium catalyst create a stereochemically defined pocket. The THF substrate approaches this complex, and the carbenoid inserts into a C-H bond. The enantioselectivity is determined by the specific trajectory of approach, which is dictated by the sterics and electronics of the chiral ligand. Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate), Rh₂(S-DOSP)₄, is a highly effective catalyst for this purpose, favoring insertion into secondary C-H bonds with high selectivity.[5]
Protocol 2.1: Rhodium-Catalyzed Asymmetric C-H Activation of Tetrahydrofuran
This protocol describes the asymmetric C-H insertion of a rhodium carbenoid derived from methyl phenyldiazoacetate into tetrahydrofuran, adapted from the work of Davies et al.[5]
Materials:
-
Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄] (catalyst)
-
Methyl phenyldiazoacetate
-
Tetrahydrofuran (THF), freshly distilled and dried
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware, syringe pump
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add freshly distilled THF (10 mL, ~123 mmol), which serves as both the solvent and the substrate.
-
Reaction Setup: Seal the flask, remove it from the glovebox, and place it in a temperature-controlled oil bath at 23 °C.
-
Reagent Addition: Prepare a solution of methyl phenyldiazoacetate (1.0 mmol) in 5 mL of anhydrous DCM. Using a syringe pump, add this solution to the stirred THF/catalyst mixture over a period of 4 hours. This slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of dimer side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1 hour at 23 °C. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with a triphenylphosphine solution. The disappearance of the diazo compound indicates reaction completion.
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 2-substituted THF product.
-
-
Characterization (Self-Validation):
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis. Expected ee values for this transformation are typically >90%.[5]
-
Data Presentation:
Table 1. Enantioselective C-H Activation of THF with Various Aryldiazoacetates
| Entry | Aryl Group (on diazoacetate) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | 85 | 94 | [5] |
| 2 | 4-Bromophenyl | 78 | 94 | [5] |
| 3 | 4-Methoxyphenyl | 82 | 93 |[5] |
Nickel-Catalyzed Cross-Coupling Reactions
While often used as a solvent, THF and its derivatives like 2-methyl-THF can significantly influence nickel-catalyzed cross-coupling reactions. The coordination of the THF oxygen to the nickel center can stabilize catalytic intermediates and promote reactivity, particularly in challenging amination or C-S coupling reactions.
Mechanistic Rationale (Causality): In nickel-catalyzed aminations, a Ni(0) species undergoes oxidative addition into an aryl chloride or sulfamate bond to form a Ni(II) intermediate. Ligand exchange with an amine, followed by reductive elimination, yields the desired C-N bond and regenerates the Ni(0) catalyst. The use of 2-methyl-THF as a solvent is advantageous as it is considered a "greener" alternative to THF and can effectively solvate the nickel species involved in the catalytic cycle, facilitating high yields even with challenging substrates like heteroaryl chlorides.[6]
Protocol 2.2: Nickel-Catalyzed Amination of an Aryl Chloride in 2-Methyl-THF
This protocol details a general procedure for the nickel-catalyzed amination of an aryl chloride with a secondary amine in 2-methyl-THF, based on the methodology developed by the Garg group.[6]
Materials:
-
NiCl₂(DME) (air-stable precatalyst)
-
SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, NHC ligand precursor)
-
Sodium tert-butoxide (NaOtBu, base)
-
Aryl chloride (substrate)
-
Amine (nucleophile)
-
2-Methyltetrahydrofuran (2-Me-THF), anhydrous
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add NiCl₂(DME) (0.025 mmol, 5 mol%), SIPr·HCl (0.05 mmol, 10 mol%), and NaOtBu (1.05 mmol) to an oven-dried vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl chloride (0.5 mmol, 1.0 equiv) and the amine (0.6 mmol, 1.2 equiv) to the vial.
-
Solvent Addition: Add 2.5 mL of anhydrous 2-Me-THF.
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir vigorously at 80 °C for the required time (typically 3-24 hours). The N-heterocyclic carbene (NHC) ligand is generated in situ from the imidazolium salt and the strong base, forming the active Ni(0) catalyst.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting aryl chloride is consumed.
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography.
-
-
Characterization (Self-Validation):
-
Confirm product identity via ¹H NMR, ¹³C NMR, and HRMS.
-
Purity should be assessed by GC or HPLC analysis. Yields for this transformation are typically in the 70-95% range.[6]
-
Visualization of Key Concepts
Visual diagrams are essential for understanding the relationships between components in a catalytic system and the sequence of events in a protocol.
Diagram: General Workflow for Ligand Application in Catalysis
This diagram illustrates the logical flow from ligand synthesis to final product analysis in a typical catalytic experiment.
Caption: Experimental workflow for catalysis using a THF-based ligand.
Diagram: Generalized Catalytic Cycle for Cross-Coupling
This diagram shows the fundamental steps in a cross-coupling reaction, highlighting the role of the THF-containing ligand (L*) in stabilizing the metal center (M).
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Mechanistic Considerations: The Non-Innocent Ligand
While THF is often a stable, coordinating ligand, under certain conditions, it can be "non-innocent," meaning it actively participates in the reaction beyond simple coordination. In Ziegler-Natta polymerization catalysis, for instance, THF has been shown to undergo ring-opening when coordinated to highly Lewis-acidic cationic Titanium(IV) species. This process forms an alkoxy Ti(IV) surface species, fundamentally altering the nature of the active catalyst.[7] This potential reactivity is a critical consideration for researchers, as it can lead to unexpected catalytic behavior or deactivation pathways, underscoring the importance of thorough mechanistic investigation when developing new catalytic systems.
Conclusion and Future Outlook
Substituted tetrahydrofurans represent a versatile and powerful class of ligands in homogeneous catalysis. Their tunable steric and electronic properties, combined with their inherent chirality, provide a robust platform for the development of highly selective and active catalysts. The protocols and insights provided in this guide demonstrate their practical application in high-impact areas like asymmetric C-H activation and cross-coupling. Future research will likely focus on integrating THF moieties into more complex ligand architectures, such as multidentate pincer ligands, and exploring their role in emerging catalytic fields like photoredox catalysis, further expanding the synthetic chemist's toolkit.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. 91. Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran - The Davies Group [scholarblogs.emory.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
Application Note: (3-Methyloxolan-3-yl)methanamine as a Versatile Building Block for Novel Pharmaceutical Scaffolds
Abstract
The pursuit of novel chemical entities with improved pharmacological profiles is a central theme in modern drug discovery. Saturated heterocyclic scaffolds are increasingly sought after for their ability to impart favorable three-dimensional geometry, which can enhance properties such as solubility, metabolic stability, and target specificity. This application note explores the utility of (3-Methyloxolan-3-yl)methanamine, a unique building block featuring a stable oxolane (tetrahydrofuran) ring, a quaternary center providing a distinct 3D exit vector, and a highly versatile primary amine functional group. We provide a detailed examination of its properties, rationale for its use as a pharmaceutical precursor, and robust, step-by-step protocols for its derivatization via common, high-value synthetic transformations including amide coupling, reductive amination, and sulfonamide formation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor to access novel and diverse libraries of potential therapeutic agents.
Introduction: The Value of Saturated Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with data suggesting that over 85% of all biologically active chemical compounds contain at least one heterocyclic ring. While aromatic heterocycles have been extensively explored, their saturated counterparts are gaining significant attention for their ability to introduce structural complexity and move beyond the flat, two-dimensional space often occupied by traditional drug molecules.[1]
This compound emerges as a particularly valuable building block for several key reasons:
-
Stable, Polar Scaffold: The oxolane (tetrahydrofuran) ring is a metabolically robust and polar motif that can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule.[2]
-
Versatile Primary Amine: The primary amine is a powerful synthetic handle, serving as a nucleophile in a wide array of crucial C-N bond-forming reactions.[3][4] This allows for straightforward incorporation into diverse molecular frameworks.
-
Defined 3D Geometry: The quaternary carbon at the 3-position projects the aminomethyl group in a rigid, well-defined spatial orientation. This structural feature is invaluable for probing the complex three-dimensional binding pockets of biological targets.
This document serves as a practical guide to harnessing the synthetic potential of this precursor.
Physicochemical Properties of the Precursor
A clear understanding of the precursor's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.176 g/mol | |
| Appearance | Liquid | |
| Purity | >95.0% (Typical) | |
| InChI Key | BIHDPCZORCLZAJ-UHFFFAOYSA-N |
Synthetic Pathways: Core Derivatization Protocols
The primary amine functionality of this compound is the key to its synthetic utility. The following protocols detail three fundamental transformations critical to pharmaceutical synthesis.
Protocol: Amide Coupling via HATU Activation
Amide bonds are present in approximately 25% of all commercial pharmaceuticals, making amide coupling a cornerstone of drug synthesis.[5] This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.
Rationale for Experimental Choices:
-
HATU: Chosen for its high reactivity and mild activation conditions, which are compatible with a wide range of functional groups.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction without competing in side reactions.
-
DMF (Dimethylformamide): An excellent polar aprotic solvent that solubilizes most reactants and intermediates in peptide-style couplings.
Step-by-Step Methodology:
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid of choice (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous DMF (5 mL).
-
Activator Addition: Add HATU (1.1 mmol, 1.1 equiv) and DIPEA (2.5 mmol, 2.5 equiv) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.05 mmol, 1.05 equiv) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash sequentially with 5% aqueous LiCl solution (2 x 15 mL) to remove DMF, saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
| Parameter | Expected Outcome |
| Yield | 75-95% |
| Purity | >98% (by LC-MS) |
| ¹H NMR | Appearance of a new amide N-H signal (broad singlet, δ 6-8 ppm); characteristic shifts in the -CH₂-N- protons. |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of the product. |
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in the pharmaceutical industry.[6] This process involves the reaction of an amine with a carbonyl compound to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.
Rationale for Experimental Choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent. It is less reactive than sodium borohydride and will preferentially reduce the protonated iminium ion in the presence of the starting aldehyde, minimizing the formation of alcohol side products.[7] It also does not require acidic conditions, broadening its functional group tolerance.
-
DCM (Dichloromethane): A common, relatively non-polar solvent suitable for this reaction that is easily removed.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (10 mL).
-
Imine Formation (Optional): For less reactive carbonyls, stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (1-2 drops) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting materials (typically 3-12 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude secondary amine by flash column chromatography on silica gel. A solvent system containing a small percentage of triethylamine (e.g., 0.5-1%) in the hexane/ethyl acetate eluent can prevent product tailing on the acidic silica.
| Parameter | Expected Outcome |
| Yield | 70-90% |
| Purity | >97% (by LC-MS) |
| ¹H NMR | Disappearance of the aldehyde proton signal (δ 9-10 ppm); appearance of a new N-H signal (if secondary amine) and a new benzylic-type -CH₂- signal. |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of the product. |
Protocol: Sulfonamide Synthesis
The sulfonamide functional group is a well-established pharmacophore found in a wide range of antibacterial, diuretic, and antidiabetic drugs.[3] The reaction of a primary amine with a sulfonyl chloride is a robust and high-yielding method for its synthesis.
Rationale for Experimental Choices:
-
Pyridine: Acts as both the solvent and the base to neutralize the HCl generated during the reaction. Its use in excess drives the reaction to completion.
-
DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially for less reactive amines or sulfonyl chlorides.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous pyridine (5 mL) in a flask and cool the solution to 0 °C in an ice bath. Add a catalytic amount of DMAP (0.05 mmol, 0.05 equiv).
-
Reagent Addition: Add the sulfonyl chloride of choice (1.05 mmol, 1.05 equiv) slowly, either as a solid or as a solution in a small amount of DCM, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS (typically 1-3 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 1 M aqueous HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (1 x 10 mL), water (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or by recrystallization.
| Parameter | Expected Outcome |
| Yield | 85-98% |
| Purity | >98% (by LC-MS) |
| ¹H NMR | Appearance of a sulfonamide N-H signal (singlet, δ 5-7 ppm); characteristic shifts in the protons adjacent to the nitrogen. |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated exact mass of the product. |
Application in Scaffolding for Drug Discovery
The true value of a building block lies in its ability to provide rapid access to diverse and complex molecular architectures. The derivatives synthesized in Section 3 are not endpoints but rather key intermediates for further elaboration into recognized pharmaceutical scaffolds.
For instance, an amide derivative can be a precursor for synthesizing 1,3,4-oxadiazole rings, a class of heterocycles with a wide range of reported biological activities.[8][9] A secondary amine produced via reductive amination can undergo a second, different reductive amination or alkylation to build complex tertiary amines, which are prevalent in central nervous system (CNS) active drugs. The strategic placement of this building block allows for rapid library synthesis and exploration of structure-activity relationships (SAR).
Conclusion
This compound is a high-value, versatile, and non-traditional building block for modern pharmaceutical chemistry. Its combination of a stable, saturated heterocyclic core, a defined three-dimensional structure, and a synthetically tractable primary amine handle makes it an ideal starting point for the synthesis of novel chemical entities. The protocols detailed herein provide robust and reproducible methods for its incorporation into amides, secondary amines, and sulfonamides, paving the way for the development of next-generation therapeutics.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Preparation, Characterization, of Some Oxadiazol Derivatives Prepared " by Selvana A. Yousif [bsj.uobaghdad.edu.iq]
Application Note & Protocol: Industrial Scale-up of (3-Methyloxolan-3-yl)methanamine Synthesis
Abstract
(3-Methyloxolan-3-yl)methanamine is a valuable saturated heterocyclic amine building block in medicinal chemistry and drug development, frequently incorporated into active pharmaceutical ingredients (APIs). Transitioning its synthesis from laboratory scale to industrial production presents a unique set of challenges, primarily centered on process safety, economic viability, and regulatory compliance. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the critical considerations for the successful scale-up of this synthesis. We will explore a robust synthetic strategy, delve into the causality behind key process decisions, and provide detailed protocols for critical operations, with an emphasis on ensuring process safety and final product quality.
Introduction: Strategic Overview of the Synthetic Challenge
The industrial synthesis of any fine chemical, particularly an API intermediate, is governed by a different set of principles than bench-scale discovery chemistry. The primary drivers are safety, cost, scalability, and purity. For this compound, the key structural feature is a quaternary carbon at the 3-position of the tetrahydrofuran ring, adjacent to a primary aminomethyl group. A robust industrial synthesis must address the efficient and safe construction of this sterically hindered center and the selective reduction of a precursor to the primary amine.
This guide proposes a two-step synthetic sequence, selected for its reliance on well-understood, scalable reaction classes and commercially available starting materials. The logical flow prioritizes isolating the most hazardous transformations and optimizing each unit operation for large-scale implementation.
Figure 1: Proposed industrial synthetic workflow.
Synthesis of Key Intermediate: (3-Methyloxolan-3-yl)carbonitrile
The conversion of a tertiary alcohol, 3-methyltetrahydrofuran-3-ol, to the corresponding nitrile is the first critical step. Direct displacement of the hydroxyl group is not feasible. Therefore, it must first be converted into a good leaving group.
Mechanistic Considerations and Process Choices
A common laboratory method might involve converting the alcohol to a tosylate or mesylate followed by substitution with a cyanide salt. However, on a large scale, tosylates and mesylates can be expensive and generate significant waste. A more atom-economical approach involves an in-situ activation. For instance, reacting the alcohol with a hydrohalic acid (like HBr) to form the tertiary bromide, followed by a phase-transfer catalyzed cyanation. This avoids isolating a potentially unstable halide intermediate.
Causality of Choice: Using a phase-transfer catalyst (PTC) is crucial for industrial scale. It allows the reaction between an inorganic salt (e.g., NaCN), which is soluble in an aqueous phase, and an organic substrate soluble in an organic solvent. This enhances reaction rates, allows for milder conditions, and simplifies work-up compared to using polar aprotic solvents like DMSO or DMF, which are difficult to remove on a large scale.
Scale-up Hazards and Mitigation
-
Cyanide Handling: Sodium cyanide (NaCN) is acutely toxic. Industrial-scale handling requires dedicated, contained charging systems (e.g., glovebox isolators), negative pressure environments, and an emergency response plan that includes cyanide antidotes. All aqueous waste streams must be treated with an oxidant (e.g., bleach or hydrogen peroxide under basic conditions) to destroy residual cyanide before disposal.
-
Exothermicity: The cyanation reaction is exothermic. The rate of addition of the cyanide solution must be carefully controlled to match the heat removal capacity of the reactor.[1] A semi-batch process, where one reagent is added over time, is mandatory.[2]
-
Pressure Build-up: Acidic conditions must be strictly avoided during work-up, as this would generate highly toxic HCN gas. The reaction should be maintained at a basic pH.
Reduction of Nitrile to Primary Amine: A Critical Decision Point
The reduction of the nitrile intermediate is arguably the most critical and hazardous step in the sequence. The choice of reduction methodology has profound implications for safety, cost, and product purity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methyloxolan-3-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3-Methyloxolan-3-yl)methanamine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable amine intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Synthetic Overview
The most direct and common pathway to this compound involves the reduction of the corresponding nitrile precursor, 3-methyltetrahydrofuran-3-carbonitrile. The primary methods for this transformation are reduction with metal hydrides, such as Lithium Aluminum Hydride (LiAlH₄), or catalytic hydrogenation. Each approach has distinct advantages and challenges that influence reagent selection, reaction conditions, and work-up procedures.
Caption: General synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low Yield & Incomplete Conversion
Q1: My nitrile reduction with LiAlH₄ is giving a low yield or stalling. What are the possible causes?
A1: Several factors can lead to poor performance in LiAlH₄ reductions.
-
Reagent Quality: LiAlH₄ is highly reactive and degrades upon exposure to atmospheric moisture. Use a fresh, unopened bottle or a properly stored, previously opened container. A grayish powder indicates potential degradation, whereas pure LiAlH₄ is white. A simple test for activity is to carefully add a small amount to a dry solvent; vigorous bubbling (hydrogen evolution) should be observed.
-
Solvent Purity: The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether.[1] Ensure your solvent is rigorously dried, as any water will consume the hydride reagent.
-
Reaction Temperature: While the initial addition of the nitrile to the LiAlH₄ suspension is often done at 0 °C for safety, the reaction may require heating to reflux to proceed to completion.[2] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature.
-
Work-up Procedure: Product can be lost during the aqueous work-up due to the formation of aluminum salt emulsions that are difficult to filter. Employing a standard procedure, such as the Fieser work-up (sequential addition of X mL water, X mL 15% NaOH, then 3X mL water, where X is the mass of LiAlH₄ in grams), helps generate a granular, easily filterable precipitate.[1]
Caption: Decision tree for troubleshooting low yield in LiAlH₄ reductions.
Q2: My catalytic hydrogenation is not going to completion. How can I improve the conversion?
A2: Catalytic hydrogenation efficiency depends on catalyst activity, hydrogen availability, and reaction conditions.
-
Catalyst Selection & Loading: Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C) are common choices.[3] Ra-Ni is often more active for aliphatic nitrile reduction but may require higher pressures. Ensure the catalyst is active; for pre-reduced catalysts, handle them under an inert atmosphere. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.
-
Hydrogen Pressure: The reduction of nitriles often requires moderate to high hydrogen pressures (e.g., 10-100 bar).[4][5] If you are operating at low pressure, increasing it can significantly enhance the rate of reaction.
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 80-120 °C) can overcome activation energy barriers.[4]
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used. The presence of ammonia in the solvent is crucial for preventing side reactions and can sometimes improve catalyst performance.[3][6]
Impurity Formation
Q3: I'm observing a significant amount of a higher molecular weight byproduct in my catalytic hydrogenation. What is it and how do I prevent it?
A3: The most common high molecular weight byproduct in nitrile hydrogenation is a secondary amine, formed via a "dimerization" pathway.[6]
-
Mechanism of Formation: The reaction proceeds through an intermediate imine. If the primary amine product attacks this intermediate before it is fully reduced, a new imine is formed, which is then reduced to the secondary amine.
-
Prevention Strategy: The key is to suppress the nucleophilic attack of the primary amine product on the imine intermediate. This is most effectively achieved by conducting the reaction in the presence of ammonia (e.g., using a solution of ammonia in methanol as the solvent).[3] Ammonia is present in large excess and competes with the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation.
Caption: Pathway for secondary amine byproduct formation during nitrile hydrogenation.
Q4: My final product is contaminated with unreacted starting nitrile. How can I improve the purification?
A4: Separating the basic amine product from the neutral starting nitrile can be efficiently achieved through an acid-base extraction.
-
Dissolve: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract: Wash the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, while the neutral nitrile remains in the organic layer.
-
Separate: Separate the two layers.
-
Basify & Isolate: Cool the aqueous layer in an ice bath and add a base (e.g., 10% NaOH) until it is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the free amine.
-
Re-extract: Extract the free amine back into an organic solvent.
-
Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary and most industrially viable route is the reduction of 3-methyltetrahydrofuran-3-carbonitrile. The two main methods for this reduction are:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Raney Nickel or Palladium. This method is atom-economical and often preferred for large-scale production, but can lead to secondary amine byproducts if not properly controlled.[5][7]
-
Metal Hydride Reduction: Using a strong reducing agent like LiAlH₄. This method is highly effective and generally provides clean conversion to the primary amine with low risk of secondary amine formation. However, LiAlH₄ is expensive, hazardous on a large scale, and requires a stoichiometric amount of reagent, generating significant waste.[2][8][9]
| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Selectivity | Excellent for primary amine | Risk of secondary amine byproduct |
| Reagents | Stoichiometric, expensive | Catalytic, H₂ is inexpensive |
| Conditions | 0 °C to reflux (atmospheric) | Elevated temperature and pressure |
| Scalability | Poor; safety concerns | Excellent; preferred for industry |
| Work-up | Difficult; aluminum salts | Simple filtration of catalyst |
Q2: Which is the preferred method for industrial-scale synthesis?
A2: Catalytic hydrogenation is overwhelmingly preferred for industrial-scale synthesis. The key advantages are cost, safety, and environmental impact. While it requires specialized high-pressure equipment, the use of catalytic amounts of metal and inexpensive hydrogen gas makes the process more economical.[5] The issue of secondary amine formation is a known process challenge that is effectively managed by adding ammonia to the reaction mixture.[3][6]
Q3: How can I synthesize the precursor, 3-methyltetrahydrofuran-3-carbonitrile?
A3: While multiple routes exist, a common laboratory approach involves a nucleophilic substitution reaction. One potential pathway starts from 3-methyl-3-hydroxytetrahydrofuran. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), which is then displaced by a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO. Care must be taken due to the high toxicity of cyanide salts.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative check of the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique for monitoring reaction progress. It can separate the starting nitrile, the primary amine product, and any secondary amine byproducts, providing quantitative conversion and selectivity data.
-
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: Can confirm the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis via LiAlH₄ Reduction
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagent Charging: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile) and cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve 3-methyltetrahydrofuran-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or heat to reflux until TLC/GC analysis shows complete consumption of the starting material.[1]
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (equal in mL to the mass of LAH in g). Follow with 15% aqueous NaOH (same volume as the water), and finally, add more water (3 times the initial volume of water).
-
Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes. If necessary, perform an acid-base extraction as described in Q4 of the Troubleshooting Guide to remove any unreacted nitrile. Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis via Catalytic Hydrogenation
-
Setup: Add 3-methyltetrahydrofuran-3-carbonitrile (1.0 eq.), a solvent of 7N ammonia in methanol (10-20 volumes), and Raney Nickel (5-10 wt%, slurry washed with methanol) to a high-pressure autoclave.
-
Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and ammonia. The resulting crude amine can be further purified by distillation if required.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. scribd.com [scribd.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (3-Methyloxolan-3-yl)methanamine
Introduction: Welcome to the technical support guide for the purification of (3-Methyloxolan-3-yl)methanamine. This molecule is a valuable primary amine building block in pharmaceutical and materials science research. However, like many primary amines, its purification presents unique challenges due to its basicity, polarity, and potential for strong interactions with common purification media. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to help you navigate common issues and achieve high purity for your downstream applications.
Section 1: Understanding the Challenge - Potential Impurities
Before selecting a purification strategy, it is crucial to understand the potential impurities in your crude material. The impurity profile is highly dependent on the synthetic route employed. A common synthesis involves the reductive amination of 3-methyltetrahydrofuran-3-carbaldehyde or the reduction of the corresponding nitrile.[1][2]
Table 1: Common Process-Related Impurities and Their Characteristics
| Impurity Name | Structure/Type | Boiling Point (Predicted) | Removal Considerations |
| 3-Methyltetrahydrofuran-3-carbaldehyde | Starting Material (Aldehyde) | Lower than product | Can be removed by distillation or bisulfite wash. |
| (3-Methyloxolan-3-yl)methanol | Over-reduction/Starting Material | Similar to product | Difficult to separate by distillation; chromatography or salt formation is preferred. |
| N,N-bis((3-methyloxolan-3-yl)methyl)amine | Secondary Amine Byproduct | Significantly higher | Easily separated by distillation. Can be difficult to separate from the primary amine by chromatography. |
| Residual Catalyst | e.g., Raney Nickel, Pd/C | Solid / Non-volatile | Removed by filtration (e.g., through Celite®). |
| Solvents | e.g., Methanol, THF, Toluene | Lower than product | Typically removed by evaporation or during distillation. |
Section 2: Purification Strategy Selection
The optimal purification technique depends on the scale of your synthesis, the primary impurities present, and the required final purity. Use the following decision-making framework to guide your choice.
Caption: Decision tree for selecting a purification method.
Section 3: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Chromatography Troubleshooting
Q1: Why is my amine severely tailing (streaking) on my silica gel column?
A1: Cause and Explanation: This is the most common issue when purifying amines on silica gel.[3] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with the basic lone pair of electrons on your amine, leading to poor peak shape, low recovery, and streaking across many fractions.[4]
Troubleshooting Protocol:
-
Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a volatile competing base to your mobile phase.[5]
-
Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol).
-
The rationale is that the additive base will "occupy" the acidic sites on the silica, allowing your target amine to elute symmetrically.[4]
-
-
Stationary Phase Deactivation:
-
For very stubborn amines, you can use a pre-treated stationary phase.
-
Prepare a slurry of silica gel in your starting eluent containing 2-5% TEA. Let it stand for 15-20 minutes before packing the column. This ensures the silica is neutralized before the sample is loaded.[3]
-
-
Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase.
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative.
-
Amine-Functionalized Silica: These commercially available phases have amino groups covalently bonded to the silica surface, providing a basic environment that is ideal for purifying basic compounds.[4]
-
Q2: My product seems to be degrading or is unrecoverable from the silica column. What can I do?
A2: Cause and Explanation: The acidity of the silica gel can not only cause poor chromatography but may also lead to the degradation of sensitive amines. Irreversible binding can also occur, resulting in significant yield loss.
Troubleshooting Protocol:
-
Minimize Contact Time: Use flash chromatography with higher flow rates rather than slow gravity chromatography.
-
Switch Purification Method: If you suspect degradation or irreversible binding, chromatography is not the ideal method. Purification via salt crystallization is a superior, non-destructive alternative for separating amines from neutral or acidic impurities.[6][7]
Distillation Troubleshooting
Q3: I'm performing a vacuum distillation, but my product is decomposing in the distillation pot. How can I prevent this?
A3: Cause and Explanation: Amines can be susceptible to thermal degradation, especially if trace impurities are present that can catalyze decomposition. Prolonged exposure to high temperatures, even under vacuum, can lead to discoloration and yield loss.
Troubleshooting Protocol:
-
Increase the Vacuum: Use a high-vacuum pump (<1 mmHg if possible) to lower the boiling point as much as possible.
-
Use a Kugelrohr Apparatus: For small to medium scales, a Kugelrohr (short-path distillation) apparatus is ideal. It minimizes the residence time of the compound at high temperatures, as the material is distilled in thin films over a short distance.
-
Ensure a Nitrogen/Argon Atmosphere: Exclude air from the system. Oxygen can accelerate decomposition at elevated temperatures.
Salt Crystallization Troubleshooting
Q4: I've added acid to my crude product in an organic solvent, but a salt is not precipitating. What went wrong?
A4: Cause and Explanation: Successful salt crystallization depends on the salt being insoluble in the chosen solvent.[8] If no precipitate forms, it means the amine salt is soluble in your current solvent system, you haven't used enough acid, or the solution is not saturated.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you have added at least one full molar equivalent of acid (e.g., HCl, H₂SO₄, or tartaric acid) relative to your amine.
-
Solvent Screening: The choice of solvent is critical.[9]
-
Dissolve the crude amine in a minimal amount of a polar solvent where it is soluble (e.g., methanol, ethanol, or ethyl acetate).
-
Slowly add a non-polar solvent in which the salt is expected to be insoluble (e.g., diethyl ether, hexanes, or MTBE) until the solution becomes cloudy (the "oiling out" point).
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath or freezer to induce crystallization.
-
-
Concentrate the Solution: If the salt is moderately soluble, carefully remove some of the solvent under reduced pressure to increase the concentration and force precipitation.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure salt, add a tiny crystal ("seed crystal") to initiate crystallization.
Q5: How do I efficiently recover my pure free amine after salt crystallization?
A5: Cause and Explanation: After isolating the pure amine salt by filtration, you must "liberate" the free base. This involves neutralizing the acid with a base and extracting the free amine into an organic solvent. Incomplete neutralization or inefficient extraction are common pitfalls.
Troubleshooting Protocol:
-
Dissolve the Salt: Dissolve the filtered amine salt in a minimal amount of water.
-
Basify the Solution: Cool the aqueous solution in an ice bath. Slowly add a strong aqueous base (e.g., 2-4 M NaOH or K₂CO₃ solution) with stirring until the pH is strongly basic (pH > 12). Always check the pH with litmus paper or a pH meter.
-
Extract the Free Amine: Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). The multiple extractions are crucial to ensure complete recovery.
-
Wash and Dry: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄, or K₂CO₃).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure to yield the pure, free this compound.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This is often the most robust method for removing neutral impurities.
-
Dissolve the crude amine (1.0 eq) in diethyl ether or ethyl acetate (approx. 5-10 mL per gram of crude).
-
Filter the solution if any solid catalysts or particulates are present.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2 M HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with vigorous stirring.
-
A white precipitate of the amine hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid salt by vacuum filtration and wash the filter cake with cold diethyl ether to remove any remaining impurities.
-
Dry the salt under high vacuum.
-
To recover the free amine, follow the steps outlined in Q5 .
Caption: Workflow for purification via salt crystallization.
References
- 1. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 2. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. biotage.com [biotage.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification [chem.rochester.edu]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the amination of tertiary oxolane carbons
Welcome to the technical support center for the amination of tertiary oxolane carbons. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of installing nitrogen-containing functional groups at sterically hindered and electronically deactivated C(sp³)–H bonds within oxolane scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established methodologies and provide insights into overcoming common experimental hurdles.
Introduction: The Challenge of Tertiary C–H Amination in Oxolanes
The direct amination of tertiary C–H bonds, particularly the α-ethereal carbons in oxolane (tetrahydrofuran) derivatives, is a formidable challenge in synthetic chemistry. These C–H bonds are relatively strong and unactivated, making them difficult to functionalize selectively.[1][2] The proximity of the ether oxygen can, however, be exploited to direct certain amination reactions.[3][4] This guide will help you navigate the common pitfalls and optimize your reaction conditions for a successful transformation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when undertaking the amination of tertiary oxolane carbons.
Q1: My amination reaction is not proceeding. What are the first things I should check?
A1: When faced with a non-productive reaction, a systematic check of your reagents and setup is crucial.
-
Reagent Integrity: Ensure your catalyst, oxidant, and nitrogen source are pure and active. Many catalysts, especially rhodium and iron complexes, can be sensitive to air and moisture. Oxidants like PhI(OAc)₂ can degrade over time.
-
Solvent Purity: Use dry, degassed solvent. Residual water or oxygen can quench catalysts and reactive intermediates.
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Verify the reaction temperature. Some reactions require precise thermal or photochemical initiation.[5][6]
Q2: I'm observing a mixture of products with poor regioselectivity between the tertiary and secondary carbons of my substituted oxolane. How can I improve this?
A2: Achieving high regioselectivity is a common challenge, especially with non-symmetric oxolanes like 2-methyltetrahydrofuran.[7]
-
Catalyst and Ligand Choice: The steric and electronic properties of your catalyst are paramount. For instance, bulky ligands on a metal catalyst can favor reaction at the less sterically hindered position. Some iron-phthalocyanine catalysts have shown a strong preference for allylic C–H bonds over tertiary ones, indicating that catalyst choice can dramatically influence selectivity.[8]
-
Nitrogen Source: The nature of the aminating agent can influence selectivity. For rhodium-catalyzed reactions, bulky sulfamate esters can enhance selectivity for specific C–H bonds.[9]
-
Reaction Mechanism: Consider a different mechanistic pathway. For example, photocatalytic methods employing hydrogen atom transfer (HAT) can exhibit different regioselectivity compared to metal-nitrenoid insertion pathways.[7][] Electrophotocatalytic methods have demonstrated high regioselectivity for the less-hindered α-position in ethers.[7]
Q3: My desired product seems to be degrading during the workup. What could be the cause?
A3: The product of α-amination of an ether is a hemiaminal, which can be unstable, particularly under acidic or basic conditions.
-
Workup pH: Avoid harsh acidic or basic aqueous washes. Use a neutral quench (e.g., saturated aqueous sodium bicarbonate or water) and extraction.
-
Chromatography: Silica gel can be acidic and may cause decomposition. Consider deactivating your silica gel with a suitable base (e.g., triethylamine) before chromatography or using an alternative stationary phase like alumina.
-
Product Stability: The resulting N,O-acetals can be sensitive. It may be necessary to use the crude product directly in the next step or to protect the newly installed amine.[3]
Troubleshooting Guide: Specific Experimental Issues
This section provides a more in-depth look at specific problems and offers structured solutions.
Problem 1: Low Yield in Rhodium-Catalyzed C–H Amination
You are attempting an intermolecular amination of a tertiary C–H bond in an oxolane derivative using a rhodium catalyst (e.g., Rh₂(esp)₂) and an oxidant like PhI(OAc)₂ but are observing low conversion of your starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The Rh(II) catalyst can be oxidized to an inactive Rh(III) species. | 1. Use a pre-catalyst or ensure the catalyst is handled under strictly anaerobic conditions. 2. Consider adding a catalytic amount of a mild reducing agent if compatible with the reaction. |
| Oxidant Decomposition | The oxidant, such as PhI(OAc)₂, can decompose upon storage. | 1. Use a freshly opened bottle of the oxidant or test its activity. 2. Slow addition of the oxidant can sometimes improve yields by maintaining a low concentration of the active oxidant.[3] |
| Substrate Inhibition | Electron-withdrawing groups near the target C–H bond can deactivate it, leading to lower yields.[9] | 1. If possible, modify the substrate to increase the distance between the electron-withdrawing group and the reaction site. 2. Increase the reaction temperature or prolong the reaction time, monitoring for decomposition. |
| Solvent Oxidation | The solvent itself can be oxidized, consuming the oxidant and deactivating the catalyst. | 1. Choose a more robust solvent. While chlorinated solvents are common, consider alternatives like isopropyl acetate (iPrOAc) which has been used successfully.[9] |
Experimental Workflow: Rhodium-Catalyzed Tertiary C–H Amination
Caption: General workflow for Rh-catalyzed amination.
Problem 2: Competing Aziridination in Iron-Catalyzed Amination
When using an iron-based catalyst for the amination of an oxolane substrate containing an olefin, you observe the formation of an undesired aziridine byproduct in addition to the desired C–H amination product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Selectivity | The choice of iron catalyst and its ligand environment is critical for selectivity. Some iron porphyrin or phthalocyanine complexes show a high preference for C–H amination over aziridination.[8][11] | 1. Switch to a catalyst known for high C–H amination selectivity, such as an iron(III) phthalocyanine complex.[8] 2. Screen different ligands for your iron source. |
| Reaction Mechanism | The reaction may proceed through a metal-nitrenoid intermediate that can react with both C–H bonds and C=C bonds. | 1. Modify the electronic properties of the substrate. Electron-deficient olefins are less prone to aziridination. 2. Lowering the reaction temperature may favor the C–H insertion pathway. |
Reaction Mechanism: Fe-Catalyzed C–H Amination vs. Aziridination
Caption: Competing pathways in Fe-catalyzed amination.
Problem 3: Failure of Intramolecular Hofmann-Löffler-Freytag (HLF) Reaction
You are attempting to synthesize a bicyclic amine from an N-halo-amino-oxolane via the HLF reaction, but the reaction fails to cyclize.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Radical Generation | The homolytic cleavage of the N-X bond to form the key nitrogen-centered radical is not occurring.[5][12] | 1. If using thermal conditions, ensure the temperature is high enough. 2. If using photochemical conditions, check the wavelength and intensity of your light source (a 450 W mercury lamp is often effective).[13] 3. Ensure strongly acidic conditions (e.g., concentrated H₂SO₄ or TFA) are used to form the necessary N-haloammonium salt.[6][14] |
| Incorrect Chain Length | The HLF reaction strongly favors the formation of five- and six-membered rings via a 1,5- or 1,6-hydrogen atom transfer.[12][15] | 1. Verify that the geometry of your substrate allows for the nitrogen radical to reach a δ- or ε-C–H bond through a sterically accessible six-membered ring transition state.[15] |
| Substrate Decomposition | The strongly acidic and oxidative conditions can lead to substrate degradation. | 1. Consider milder, modern variations of the HLF reaction, such as the Suarez modification, which uses reagents like Pb(OAc)₄/I₂ or diacetoxyiodobenzene (DIB)/I₂ under neutral conditions.[15] |
Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Intermolecular Amination of a Tertiary C–H Bond
This protocol is adapted from methodologies developed for selective tertiary C–H amination.[9]
-
To an oven-dried vial equipped with a magnetic stir bar, add the oxolane substrate (1.0 equiv), magnesium oxide (2.0 equiv), and 5 Å molecular sieves.
-
Seal the vial and purge with argon for 10 minutes.
-
Add [Rh₂(esp)₂] (1 mol %) and the aryloxysulfonamide nitrogen source (e.g., DfsNH₂, 1.2 equiv).
-
Add dry, degassed isopropyl acetate (iPrOAc) as the solvent.
-
Add PhI(OAc)₂ (2.0 equiv) and a carboxylic acid additive (e.g., PhMe₂CCO₂H, 0.5 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aminated product.
Protocol 2: Electrophotocatalytic C–H Functionalization of an Oxolane
This protocol is based on a highly regioselective method for ether functionalization.[7][]
-
In an undivided electrochemical cell, combine the oxolane (e.g., 2-methyltetrahydrofuran, used as substrate and co-solvent), the coupling partner (e.g., an isoquinoline, 1.0 equiv), and a trisaminocyclopropenium (TAC) catalyst (5 mol %).
-
Add a supporting electrolyte such as LiClO₄ and trifluoroacetic acid.
-
Subject the mixture to a constant voltage (e.g., 1.5 V) and irradiate with a white light compact fluorescent light (CFL) bulb.
-
Stir the reaction at room temperature for the specified time (e.g., 24-36 hours).
-
After the reaction, quench with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amination of ethers using chloramine-T hydrate and a copper(i) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 7. Electrophotocatalytic C─H Functionalization of Ethers with High Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greenchemblog.wordpress.com [greenchemblog.wordpress.com]
- 12. grokipedia.com [grokipedia.com]
- 13. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 14. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Preventing ring-opening of the oxolane structure during synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthesis: preventing the ring-opening of the oxolane (tetrahydrofuran, THF) structure during chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize THF as a solvent or encounter the oxolane moiety in their molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your chemical transformations.
Troubleshooting Guide: Diagnosing & Solving Oxolane Ring-Opening
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Question 1: I am running a reaction with a strong Lewis acid, and I'm observing significant byproduct formation and a viscous residue. Could this be related to my THF solvent?
Answer:
Yes, it is highly probable that the issues you are observing are a direct result of THF degradation. Strong Lewis acids are potent initiators for the cationic ring-opening polymerization of THF.[1][2]
The Underlying Chemistry: Lewis Acid-Catalyzed Ring-Opening
The lone pair of electrons on the oxygen atom of THF acts as a Lewis base, coordinating to the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, TiCl₄).[3] This coordination weakens the C-O bonds of the oxolane ring, making it susceptible to nucleophilic attack. A subsequent THF molecule can act as a nucleophile, initiating a chain reaction that leads to the formation of polytetramethylene ether glycol (PTMEG), a polymeric substance that would present as a viscous residue in your reaction flask.[1][4]
Troubleshooting Protocol:
-
Solvent Selection: The most effective solution is to choose a solvent that is more stable to Lewis acids.
-
Dichloromethane (DCM): Often a suitable alternative, but ensure it is dry and compatible with your reagents.
-
1,2-Dichloroethane (DCE): Similar to DCM but with a higher boiling point.
-
Nitromethane: A polar aprotic solvent that can be used in some cases.
-
Non-coordinating hydrocarbon solvents (e.g., hexane, toluene): Use if your reagents have sufficient solubility.
-
-
Lowering Reaction Temperature: If THF is indispensable, running the reaction at a lower temperature can significantly reduce the rate of polymerization.
-
Use of Weaker Lewis Acids: If the reaction allows, consider using a milder Lewis acid that is less prone to initiating THF polymerization.
-
Stoichiometric Control: Use the minimum effective amount of the Lewis acid.
Question 2: My Grignard or organolithium reaction in THF is giving a lower yield than expected. What could be the cause?
Answer:
While THF is a common solvent for organometallic reactions due to its ability to solvate and stabilize these reagents, its stability is not absolute, especially with highly reactive organolithiums.[3][5] The lower yield could be due to a reaction between the organometallic reagent and the solvent itself.
The Underlying Chemistry: Deprotonation and Ring Cleavage
Strongly basic organolithium reagents, such as n-butyllithium (n-BuLi), can deprotonate THF at the α-position.[6][7] This is followed by a retro [3+2] cycloaddition, leading to the formation of ethylene and the enolate of acetaldehyde.[7] This side reaction consumes your organolithium reagent, leading to a reduced yield of your desired product. While Grignard reagents are generally less basic and less prone to this reaction, highly reactive Grignard reagents or elevated temperatures can still lead to solvent degradation.
Troubleshooting Protocol:
-
Solvent Purity: Ensure your THF is anhydrous and peroxide-free. Water and peroxides will quench organometallic reagents. Commercial anhydrous THF should be used from a freshly opened bottle.[8] For highly sensitive reactions, distillation from a drying agent like sodium/benzophenone is recommended.[9]
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C) when using highly basic organolithium reagents in THF.
-
Alternative Solvents: Consider using a more robust ether solvent.
-
2-Methyltetrahydrofuran (2-MeTHF): This bio-based solvent is an excellent alternative.[10][11] The methyl group at the 2-position sterically hinders deprotonation, making it significantly more stable to strong bases.[7] It also has the advantage of limited miscibility with water, which can simplify aqueous workups.[12]
-
Diethyl Ether (Et₂O): While less effective at solvating some organometallic species, it is more resistant to deprotonation than THF.[5]
-
Cyclopentyl Methyl Ether (CPME): Another greener alternative with good stability and resistance to peroxide formation.[10][12]
-
Table 1: Comparison of Ethereal Solvents for Organometallic Reactions
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Tetrahydrofuran (THF) | 66 | Excellent solvating power for organometallics.[3] | Susceptible to ring-opening by acids and strong bases.[1][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | More stable to strong bases than THF; bio-derived; easier workup.[11][12] | May have different solubility characteristics for some reagents. |
| Diethyl Ether (Et₂O) | 34.6 | More stable to strong bases than THF. | Lower boiling point; less effective at solvating some reagents.[13] |
| Cyclopentyl Methyl Ether (CPME) | 106 | High boiling point; stable to bases; resists peroxide formation.[10][12] | Higher cost and less common than THF. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability limits of oxolane under acidic and basic conditions?
A: Oxolane (THF) is generally stable under neutral and moderately basic conditions.[14] However, it is susceptible to ring-opening under strongly acidic (both Brønsted and Lewis acids) and strongly basic conditions, especially at elevated temperatures.[4][15][16] The five-membered ring of THF has low ring strain, making it thermodynamically relatively stable compared to smaller cyclic ethers like oxiranes (epoxides) and oxetanes.[2][17]
Q2: My THF is advertised as "stabilized." What does this mean, and can I use it for any reaction?
A: "Stabilized" THF typically contains an inhibitor to prevent the formation of explosive peroxides upon exposure to air and light.[3][18] A common stabilizer is butylated hydroxytoluene (BHT).[19][20][21] While stabilized THF is safer for general use and storage, the stabilizer can interfere with certain reactions. For instance, BHT can cause issues in reactions involving free radicals or in applications requiring UV detection in chromatography due to its absorbance in the 260-290 nm range.[19][20] For sensitive applications like organometallic reactions, unstabilized, anhydrous THF is preferred, which should be stored under an inert atmosphere and used promptly.[8]
Q3: Are there any "protecting group" strategies for the oxolane ring itself?
A: Protecting the oxolane ring itself is an uncommon strategy, as it is typically used as a stable solvent. The focus is usually on choosing appropriate reaction conditions or alternative solvents to prevent its degradation. However, in the context of a molecule containing an oxolane moiety that needs to be preserved during a harsh reaction step, one would rely on the inherent stability of the ring under the chosen conditions. If the conditions are unavoidably harsh (e.g., strong acid catalysis), a synthetic redesign to introduce the oxolane ring at a later stage might be a more practical approach than attempting to protect it. The concept of protecting groups is more commonly applied to functional groups like alcohols, amines, and carbonyls to temporarily mask their reactivity.[22][23][24]
Q4: How can I purify and dry THF in the lab for sensitive reactions?
A: For reactions that are highly sensitive to water and peroxides, such as those involving organometallic reagents, rigorous purification of THF is crucial.
Experimental Protocol: Purification of THF
Safety Note: THF is highly flammable, and its vapors can form explosive mixtures with air.[25] Peroxide formation in THF can lead to violent explosions upon heating or distillation.[3][8] Always test for peroxides before distillation and perform the procedure in a well-ventilated fume hood.
-
Peroxide Test: Before proceeding, test for peroxides. A simple method is to add 1 mL of the THF to be tested to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow color indicates low levels of peroxides, while a brown color indicates high levels.
-
Peroxide Removal (if necessary): If peroxides are present, they can be removed by shaking the THF with a solution of cuprous chloride or by passing it through a column of activated alumina.[8][26]
-
Pre-drying: For THF containing significant amounts of water, it can be pre-dried by letting it stand over anhydrous calcium sulfate or molecular sieves.
-
Final Drying and Distillation:
-
Set up a distillation apparatus under an inert atmosphere (nitrogen or argon).
-
In the distillation flask, place sodium metal (as wire or small pieces) and a radical indicator such as benzophenone.
-
Add the pre-dried THF to the flask. The solution will turn deep blue or purple when the solvent is anhydrous and oxygen-free, indicating the formation of the benzophenone ketyl radical.[9]
-
Distill the THF directly into the reaction flask or a storage flask under an inert atmosphere.
-
Crucially, never distill to dryness , as this can concentrate explosive peroxides.[3]
-
This purified THF should be used immediately or stored under an inert atmosphere for a very short period.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification of THF [groups.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. data.conferenceworld.in [data.conferenceworld.in]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. lyondellbasell.com [lyondellbasell.com]
- 15. Propose a mechanism for the following reaction. | Study Prep in Pearson+ [pearson.com]
- 16. qatransport.com [qatransport.com]
- 17. researchgate.net [researchgate.net]
- 18. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 19. Page loading... [wap.guidechem.com]
- 20. 溶剂稳定剂系统 [sigmaaldrich.com]
- 21. Tetrahydrofuran (stab./BHT) Extra dry | C4H8O | Biosolve Shop [shop.biosolve-chemicals.eu]
- 22. learninglink.oup.com [learninglink.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Protective Groups [organic-chemistry.org]
- 25. Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 500ml - SYNTHETIKA [synthetikaeu.com]
- 26. CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Furan Derivatives
Welcome to the technical support center for furan derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Furan, a five-membered aromatic heterocycle, is a valuable building block in organic synthesis, but its unique reactivity can lead to a variety of side reactions. This document provides in-depth troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.
I. General Issues & Low Yields
This section addresses common problems that can lead to low yields or complete reaction failure, regardless of the specific synthetic method employed.
Q1: My reaction is yielding a dark, tarry substance with a low yield of the desired furan. What is causing this?
A1: The formation of dark, insoluble solids, often referred to as "humins," is a frequent issue in furan synthesis, particularly under acidic conditions.[1][2] This is typically due to the polymerization of the furan product or starting materials.[2] Furans, especially those with electron-releasing substituents, are susceptible to protonation-activated polymerization.[3][4]
Causality: The furan ring's aromaticity is relatively weak, making it prone to electrophilic attack, especially by protons.[5] Protonation disrupts the aromatic system, generating reactive intermediates that can polymerize or undergo ring-opening.[3] The presence of water can exacerbate this issue, as it can participate in ring-opening reactions, leading to the formation of highly reactive dicarbonyl compounds that readily polymerize.[2][6][7][8]
Troubleshooting Steps:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid) instead of strong mineral acids like H₂SO₄.[2][4] Lewis acids can also be a suitable alternative.[2][4]
-
Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[2]
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. The presence of water can promote ring-opening and subsequent polymerization.[2][6]
-
Minimize Reaction Time: Closely monitor the reaction's progress using techniques like TLC or GC-MS. Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[1][2]
-
Employ Biphasic Systems: In cases like the synthesis of 5-hydroxymethylfurfural (HMF) from carbohydrates, a biphasic system can be used. This allows for the continuous extraction of the furan product into an organic solvent, removing it from the acidic aqueous phase where degradation occurs.[1]
Q2: My overall yield is consistently low, even without significant polymerization. What are other common sources of product loss?
A2: Low yields can stem from incomplete reactions, product degradation during workup and purification, or the inherent instability of the furan derivative.[2]
Troubleshooting Steps:
-
Optimize Reaction Completeness:
-
Catalyst Choice: Ensure the chosen catalyst is appropriate and active.
-
Water Removal: In condensation reactions like the Paal-Knorr synthesis, water is a byproduct.[1] Its removal can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1][4]
-
-
Careful Workup:
-
pH Control: During aqueous workups, avoid strongly acidic conditions. If an acid wash is necessary, use a mild acid like dilute acetic acid or a buffered solution, and maintain the pH above 4.[4]
-
-
Purification Challenges:
-
Chromatography: Standard silica gel is acidic and can cause degradation of sensitive furans.[2] Consider using deactivated (neutral) silica or alumina, or adding a small amount of a base like triethylamine to the eluent.[2]
-
Distillation: For volatile furans, vacuum distillation is effective. However, be cautious as excessive heat can lead to decomposition.[2]
-
Adsorptive Purification: For some applications, particularly in biomass conversion, methods using activated carbon have been developed to separate furan derivatives from reaction mixtures.[9]
-
II. Method-Specific Troubleshooting
This section delves into side reactions and challenges associated with common named reactions used for furan synthesis.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[10][11]
Troubleshooting Workflow for Paal-Knorr Synthesis
Caption: Troubleshooting workflow for low yields in Paal-Knorr furan synthesis.
Q3: I am observing a significant amount of a pyrrole byproduct in my Paal-Knorr furan synthesis. Where is this coming from?
A3: The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][12] If your reaction is contaminated with an amine source, you will likely form pyrrole byproducts.[1]
Troubleshooting Steps:
-
Purity of Reagents and Solvents: Ensure that all solvents and reagents are free from nitrogen-containing impurities. Re-purify or use freshly opened bottles of solvents.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric ammonia from dissolving into the reaction mixture.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[13][14][15][16][17]
Q4: My Feist-Benary reaction is not proceeding to the furan product and seems to be stuck at an intermediate stage. What could be the issue?
A4: The Feist-Benary synthesis can sometimes stall at the hydroxydihydrofuran intermediate, a phenomenon known as an "interrupted" Feist-Benary reaction.[1] The final dehydration step to form the aromatic furan ring often requires acidic conditions.[1]
Troubleshooting Steps:
-
Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation, the careful addition of a catalytic amount of acid (e.g., HCl) can promote the final dehydration step to yield the furan.[1]
-
Choice of Base: While a base is necessary for the initial condensation, using a very strong base like sodium hydroxide can sometimes lead to unwanted side reactions like ester hydrolysis.[1][13] Milder bases such as pyridine or triethylamine are often preferred.[1][13]
Q5: I am getting a mixture of furan isomers from my Feist-Benary synthesis. How can I improve the regioselectivity?
A5: The formation of furan isomers can occur if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization.[4] The regioselectivity of the Feist-Benary reaction can be influenced by both steric and electronic factors.
Troubleshooting Steps:
-
Control of Reaction Conditions: Carefully control the temperature and the rate of addition of reagents. Running the reaction at a lower temperature may favor one pathway over another.
-
Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of the competing cyclization pathways. Experiment with different bases (e.g., pyridine, triethylamine, sodium acetate) and solvents (e.g., ethanol, DMF, THF) to optimize for the desired isomer.[13]
III. Furan Ring Stability and Side Reactions
Q6: My purified furan derivative decomposes upon storage. How can I improve its stability?
A6: Furans are known to be sensitive to light, air (oxygen), and acid, which can lead to degradation over time.[18] This is due to the furan ring's susceptibility to oxidation and polymerization.
Troubleshooting Steps:
-
Storage Conditions: Store purified furan derivatives under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial), and at a low temperature (refrigerated or frozen).
-
Electron-Withdrawing Groups: The stability of the furan ring is influenced by its substituents. Electron-withdrawing groups tend to stabilize the ring against acid-catalyzed degradation and polymerization.[3] Conversely, electron-donating groups make the ring more reactive and less stable.[3] If your synthesis allows, consider incorporating an electron-withdrawing group that can be removed or modified later.
-
Aromatic Capping: In the context of furan-containing peptides, it has been shown that capping the N-terminus with an aromatic moiety can protect the furan ring from degradation during acidolytic cleavage, possibly due to π-π stacking.[19] This principle of shielding the furan ring may be applicable in other contexts.
-
Bridging with p-Block Elements: Research has shown that creating bridged difurans with elements like silicon, germanium, or phosphorus can enhance stability under ambient conditions, partly by lowering the LUMO levels of the molecules.[18]
Q7: I am observing ring-opened byproducts. What causes this and how can I prevent it?
A7: Furan ring-opening is a common side reaction, especially under oxidative or strongly acidic conditions.[3][20][21] For example, treatment with oxidizing agents like hydrogen peroxide or m-CPBA can lead to ring opening.[3] In the presence of acid and water, furfuryl alcohol can undergo ring opening to form levulinic acid.[6]
Troubleshooting Steps:
-
Avoid Harsh Oxidants: If your synthesis involves an oxidation step not intended to open the ring, choose your oxidant carefully.
-
Control Acidity and Water Content: As with polymerization, minimizing acidity and the presence of water is crucial to prevent ring-opening.[6] Studies on furfuryl alcohol polymerization have shown that the presence of water is a more significant factor in ring opening than the nature of the acidic initiator.[6]
-
Solvent Choice: The choice of solvent can dramatically influence the reaction pathway. For instance, in the acid-catalyzed conversion of furan, using methanol as a solvent can suppress polymerization and favor the formation of benzofuran, whereas in water, polymerization dominates.[7][8][22]
IV. Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis with Dean-Stark Water Removal
This protocol is a general guideline and should be adapted for specific substrates.
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Flame-dry the glassware and allow it to cool under an inert atmosphere.
-
Reagents: To the flask, add the 1,4-dicarbonyl compound (1.0 eq), a suitable anhydrous solvent (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Heat the mixture to reflux. The azeotrope of the solvent and water will collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Neutralization of Silica Gel for Chromatography of Acid-Sensitive Furans
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent.
-
Neutralization: Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Packing: Stir the slurry for 15-20 minutes, then pack the column as usual.
-
Elution: Run the column with an eluent containing 0.5-1% triethylamine to maintain the neutrality of the stationary phase.
V. Data Summary
Table 1: Effect of Catalyst and Solvent on Furan Side Reactions
| Catalyst | Solvent | Common Side Reactions | Mitigation Strategy |
| H₂SO₄ | Water | Polymerization, Ring-Opening | Use milder acid, anhydrous conditions, or a biphasic system.[1][2] |
| p-TsOH | Toluene | Polymerization (reduced) | Use Dean-Stark trap to remove water.[1][4] |
| Lewis Acid (e.g., TiCl₄) | CH₂Cl₂ | Polymerization (reduced) | Run at low temperature under anhydrous conditions.[4] |
| Pyridine | Ethanol | Isomer formation (Feist-Benary) | Optimize temperature and reagent addition rate.[13] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 15. Feist-Benary synthesis of furan [quimicaorganica.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Furan - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Technical Support Center: A Guide to Enhancing the Stability of (3-Methyloxolan-3-yl)methanamine in Solution
Welcome to the technical support center for (3-Methyloxolan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical building block throughout your experiments. Given its dual functional nature—a primary amine and a cyclic ether—understanding its stability profile is critical for reproducible and accurate results.[1][2] This document provides in-depth, field-proven insights into potential degradation pathways and offers robust solutions for stabilization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The two primary points of instability are the primary amine and the tetrahydrofuran (oxolane) ether linkage. The main degradation pathways are:
-
Oxidation: The lone pair of electrons on the primary amine is susceptible to oxidation, especially when exposed to atmospheric oxygen.[3] This can be accelerated by light and heat, often leading to discoloration (e.g., yellowing) of the solution.
-
Peroxide Formation: The tetrahydrofuran (THF) ring, like other ethers, can react with atmospheric oxygen to form explosive peroxides, a process often initiated by light.[4][5] While commercial THF is often stabilized with inhibitors like butylated hydroxytoluene (BHT), this protection may not be present or sufficient in experimental solutions.[5]
-
pH-Dependent Instability: At extreme pH values, the compound may become unstable. Highly acidic or basic conditions can potentially promote the ring-opening of the oxolane structure.[6]
Q2: What is the optimal pH range for storing this compound in aqueous solutions?
A2: For optimal stability, aqueous solutions should be maintained in a slightly acidic to neutral pH range (approximately pH 5-7). Primary alkyl amines typically have a pKa for their conjugate acid in the range of 9.5-11.0.[7][8] At a pH below its pKa, the amine will exist predominantly in its protonated (R-NH3+) form.[9] This protonated state is significantly less susceptible to oxidation because the lone pair of electrons on the nitrogen is engaged in a bond with a proton.[10]
Q3: Which solvents are recommended for preparing stock solutions?
A3: The choice of solvent is critical.
-
Recommended: High-purity, anhydrous-grade aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for long-term storage.
-
Use with Caution: Protic solvents like ethanol and methanol can be used for short-term applications, but ensure they are of high purity.
-
Aqueous Solutions: If water is necessary, use deoxygenated, high-purity water (e.g., HPLC-grade) and buffer the solution to a slightly acidic pH.[10]
Q4: My solution of this compound has turned yellow. What does this mean and is it still usable?
A4: A yellow to brown discoloration is a common visual indicator of amine oxidation.[3] It suggests that a portion of your compound has degraded. For quantitative experiments where concentration accuracy is paramount, it is strongly recommended to discard the discolored solution and prepare a fresh one from solid material.
Q5: How can I prevent peroxide formation in solutions containing this compound?
A5: To mitigate the risk of peroxide formation originating from the THF moiety, follow these best practices:
-
Store solutions in amber or opaque containers to protect them from light.[11][12]
-
Purchase smaller quantities of the chemical to avoid long-term storage of opened containers.[13]
-
Always store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[14][15]
Section 2: Troubleshooting Guide: Diagnosing and Solving Instability
This section addresses specific issues you may encounter during your experiments.
| Problem Observed | Potential Root Cause | Recommended Action & Explanation |
| Inconsistent Assay Results / Decreasing Compound Concentration Over Time | Oxidative Degradation of the Amine | Investigate: Analyze your sample by LC-MS to check for the appearance of new peaks corresponding to oxidized byproducts.[16][17] Solution: Prepare fresh stock solutions using deoxygenated solvents. Purge the headspace of the vial with nitrogen or argon before sealing. Store solutions at a reduced temperature (e.g., 4°C or -20°C) and protected from light.[12] |
| Precipitate Forms in Aqueous Buffer | pH-Dependent Solubility Issue | Investigate: Check the pH of your buffered solution. The free base form of the amine (more prevalent at pH > pKa) may be less soluble than the protonated salt form.[10] Solution: Adjust the pH of your buffer to be slightly acidic (pH 5-7) to ensure the compound remains in its more soluble protonated state. |
| Unexpected Side-Products in a Reaction Mixture | Reaction with Solvent or Formulation Excipients | Investigate: Certain excipients, especially those with latent aldehyde or ketone groups (e.g., some grades of polyethylene glycol), can react with the primary amine.[18] Solution: Scrutinize all components in your solution for compatibility. If a reactive excipient is suspected, replace it with an inert alternative. Run a control experiment with the compound in the solvent/buffer system alone to confirm stability. |
| Explosion Hazard During Solvent Removal (Distillation/Rotovap) | Concentration of Explosive Peroxides | Investigate: NEVER distill solutions containing peroxide-forming ethers to dryness.[5][13] Before any heating or concentration step, test the solution for the presence of peroxides using commercially available test strips.[19] Solution: If peroxides are detected (>0.05%), do not proceed with heating.[19] For information on quenching peroxides, consult specialized safety protocols, though for lab-scale solutions, proper disposal and preparation of a fresh, peroxide-free solution is the safest course of action. |
Section 3: Protocols for Stability Enhancement & Verification
Protocol 3.1: Preparation of a Stabilized Stock Solution in an Aprotic Solvent (e.g., DMSO)
-
Materials: this compound (solid), anhydrous DMSO, amber glass vial with a PTFE-lined cap, nitrogen or argon gas.
-
Procedure:
-
Weigh the required amount of solid compound directly into the amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Gently purge the headspace of the vial with a stream of inert gas for 30-60 seconds.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Vortex briefly until the solid is fully dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vial in a cool, dark place (4°C for short-term, -20°C for long-term).[12]
-
Protocol 3.2: Recommended Storage Conditions Summary
| Solvent System | Temperature | Atmosphere | Light Protection | Recommended Duration |
| Anhydrous DMSO / DMF | -20°C | Inert Gas (N₂/Ar) | Amber Vial | > 6 months |
| Anhydrous Ethanol | -20°C | Inert Gas (N₂/Ar) | Amber Vial | < 1 month |
| Aqueous Buffer (pH 5-7) | 4°C | Inert Gas (N₂/Ar) | Amber Vial | < 1 week |
Protocol 3.3: Analytical Method for Stability Assessment by LC-MS
This protocol provides a general method to monitor the purity of your compound over time.
-
Objective: To quantify the percentage of the parent compound remaining and identify potential degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection (MS): Electrospray Ionization in Positive Mode (ESI+). Monitor the m/z corresponding to the protonated parent molecule.
-
-
Procedure:
-
At Time=0, dilute your freshly prepared stock solution to an appropriate concentration and analyze by LC-MS to get a baseline peak area.
-
Store the stock solution under the desired conditions.
-
At subsequent time points (e.g., 1 week, 1 month), re-analyze the solution under identical conditions.
-
Calculate the percentage of compound remaining by comparing the peak area to the Time=0 result. Look for the appearance of new peaks, which may indicate degradation products.[20][21]
-
Section 4: Visualization of Key Concepts
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting flowchart for stability issues.
Mechanism: pH-Dependent Stabilization
This diagram illustrates why maintaining a slightly acidic pH enhances the stability of the amine.
Caption: Amine-Ammonium equilibrium and its effect on stability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. scribd.com [scribd.com]
- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 20. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 21. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
Technical Support Center: Analytical Methods for (3-Methyloxolan-3-yl)methanamine Impurity Profiling
Welcome to the technical support center for the analysis of (3-Methyloxolan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the refinement of analytical methods for detecting and quantifying impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy, a requirement strictly enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Impurities can arise from various stages, including synthesis, degradation, or storage, and are broadly classified as organic, inorganic, or residual solvents.[3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the development of robust and reliable analytical methods.
Core Analytical Strategies for Impurity Profiling
A multi-faceted analytical approach is essential for comprehensive impurity profiling. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): As the gold standard for impurity analysis, HPLC is renowned for its precision in separating and quantifying non-volatile organic impurities.[1][3][4] Its versatility in column chemistries and detection methods makes it indispensable.
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile organic compounds, making it the preferred method for identifying residual solvents and volatile impurities.[3][5]
-
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), MS provides critical molecular weight and structural information, enabling the definitive identification of unknown impurities.[3][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated impurities, providing detailed information about the molecular framework.[8][9]
Below is a general workflow for identifying and characterizing impurities, from initial detection to final structural confirmation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during method development for this compound and related amine compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity analysis, but the basic nature of amines can present unique challenges.
Q1: Why am I seeing poor peak shape (tailing) for my amine compound?
A: Peak tailing for basic compounds like amines is a frequent issue in reversed-phase HPLC. It is typically caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based stationary phase.
-
Causality & Solution:
-
Silanol Interactions: Free silanols on the column packing can interact strongly with basic analytes.
-
Action: Use a modern, base-deactivated column with end-capping (e.g., C18 columns specifically designed for polar or basic compounds).
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine, a mixed population of ionized and non-ionized forms can exist, leading to poor peak shape.
-
Action: Adjust the mobile phase pH to be at least 2 units below the amine's pKa (typically ~pH 3-4 for aliphatic amines). This ensures the analyte is fully protonated and behaves consistently.
-
-
Competitive Binding: Sometimes, even with pH control, tailing persists.
-
Action: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[10]
-
-
Q2: I am struggling to separate structurally similar impurities. How can I improve resolution?
A: Co-elution of impurities that are structurally similar to the API is a common challenge. Improving resolution requires a systematic approach to method optimization.
-
Causality & Solution:
-
Insufficient Selectivity: Your current column and mobile phase combination may not provide enough chemical distinction between the analytes.
-
Action 1 (Column Screening): Screen columns with different stationary phase chemistries (orthogonal selectivity). For example, if a C18 column is insufficient, try a Phenyl-Hexyl or a Cyano (CN) phase. These offer different interaction mechanisms (e.g., π-π interactions) that can alter elution order and improve separation.[4]
-
Action 2 (Mobile Phase Optimization): Vary the organic modifier (e.g., switch from acetonitrile to methanol) and fine-tune the mobile phase pH. Even small pH changes can alter the ionization state of impurities and significantly impact retention and selectivity.[4]
-
-
Inefficient Chromatography: The peaks may be too broad for effective separation.
-
Action: Optimize the gradient profile. A shallower gradient can increase the separation window between closely eluting peaks. Ensure the flow rate and column temperature are optimized for best efficiency.
-
-
Q3: How can I detect and quantify potential enantiomeric impurities?
A: this compound is a chiral molecule. Regulatory guidelines require that enantiomers be treated as separate impurities, necessitating chiral separation methods.[11]
-
Causality & Solution:
-
Identical Physicochemical Properties: Enantiomers behave identically in an achiral environment, so they will co-elute on standard HPLC columns.
-
Action 1 (Direct Method): Use a Chiral Stationary Phase (CSP). CSPs are designed to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of compounds, including amines.[12][13]
-
Action 2 (Indirect Method): Derivatize the sample with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[14] This approach can be more complex due to the extra reaction step.
-
-
Gas Chromatography (GC) & GC-MS
GC is primarily used for volatile impurities and residual solvents. Direct analysis of amines by GC can be problematic.
Q1: My amine peaks show severe tailing or are completely adsorbed in the GC system. What is happening?
A: Amines are highly polar and active compounds that can irreversibly adsorb to active sites (e.g., free silanols) within the GC inlet liner and column, leading to poor peak shape or complete loss of signal.[10]
-
Causality & Solution:
-
System Activity: Standard GC columns and liners are not inert enough for basic compounds.
-
Action: Use a base-deactivated column and liner specifically designed for amine analysis. Conditioning the column with injections of a derivatizing agent can also help passivate active sites.
-
-
High Polarity & Low Volatility: The primary amine group makes the molecule polar and prone to hydrogen bonding, reducing its volatility.
-
Action (Derivatization): Convert the amine into a less polar, more volatile derivative before analysis. Common derivatization reactions include acylation (e.g., with trifluoroacetic anhydride) or silylation. This approach dramatically improves peak shape and thermal stability.[5]
-
-
Q2: I'm seeing unexpected peaks when I inject my sample dissolved in methanol. What are they?
A: The high temperature of the GC inlet can catalyze reactions between the analyte and the injection solvent.
-
Causality & Solution:
-
Solvent-Analyte Reaction: Primary amines can react with alcohol solvents like methanol or ethanol in the hot injector to form imine condensation products.[15] This will appear as an impurity peak in the chromatogram.
-
Action: Use a more inert solvent for sample dissolution, such as chloroform or dichloromethane, which will not react with the amine.[15]
-
-
Mass Spectrometry (MS) & LC-MS
MS is crucial for identifying unknown impurities by providing mass and structural information.
Q1: How do I identify an unknown impurity using LC-MS?
A: The process involves a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
-
Workflow:
-
Obtain Accurate Mass: Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap). The highly accurate mass measurement allows you to generate a list of possible elemental compositions for the impurity.[16]
-
Perform Fragmentation (MS/MS): Isolate the impurity's molecular ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure. For amines, a common fragmentation pathway is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which can help identify the structure around the amine group.[17][18]
-
Propose Structure: Combine the elemental composition, fragmentation data, and knowledge of the synthetic process to propose a structure for the impurity.[19][20]
-
Q2: I am not getting a strong molecular ion signal for my amine in positive-ion ESI-MS. How can I improve it?
A: Electrospray ionization (ESI) relies on forming gas-phase ions from solution. For basic compounds like amines, this is usually done by protonation ([M+H]+).
-
Causality & Solution:
-
Suboptimal Ionization: The mobile phase may not be acidic enough to efficiently protonate the amine.
-
Action: Add a volatile acid to the mobile phase, such as 0.1% formic acid or 5-10 mM ammonium formate. This provides a source of protons to facilitate the formation of [M+H]+ ions, significantly enhancing the signal.[7]
-
-
Source Conditions: The ion source parameters may not be optimized.
-
Action: Tune the ESI source parameters, including spray voltage, nebulizing gas pressure, drying gas flow, and temperature, to maximize the signal for your specific compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the ultimate tool for structure confirmation, but interpreting amine spectra has its nuances.
Q1: The N-H proton signal in my ¹H NMR spectrum is a broad, indistinct peak. Is this correct?
A: Yes, this is entirely normal for primary and secondary amines.[21]
-
Causality:
-
Proton Exchange: The protons on the nitrogen atom undergo rapid chemical exchange with other labile protons (like trace water) in the solution. This rapid exchange averages the magnetic environments and prevents distinct splitting patterns (coupling) with adjacent C-H protons.
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can also contribute to the broadening of the attached proton signals.
-
Hydrogen Bonding: The chemical shift of the N-H proton is highly dependent on concentration, solvent, and temperature due to variable hydrogen bonding.[21]
-
Q2: How can I definitively confirm that a broad peak is from an N-H proton?
A: The "D₂O shake" is a classic and simple experiment for this purpose.
-
Workflow:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube, shake it gently to mix, and re-acquire the spectrum.
-
Result: The labile N-H protons will exchange with deuterium atoms (N-D). Since deuterium is not observed in ¹H NMR, the original N-H peak will disappear or significantly diminish in intensity, confirming its identity.[22]
-
Reference Protocols & Data
Protocol: Validated RP-HPLC-UV Method for Quantification of Process-Related Impurities
This protocol provides a starting point for developing a robust method for this compound.
-
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Base-deactivated C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-22 min: 60% to 95% B
-
22-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.
-
Table: Typical Analytical Method Parameters
| Parameter | HPLC Method | GC Method (with Derivatization) |
| Technique | Reversed-Phase HPLC | Gas Chromatography with FID/MS |
| Column | Base-Deactivated C18 or Phenyl-Hexyl | Base-Deactivated, mid-polarity (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Water/Acetonitrile or Methanol with acid modifier (e.g., 0.1% HCOOH) | Helium or Hydrogen |
| Key Challenge | Peak tailing due to silanol interactions | Analyte adsorption, poor volatility |
| Primary Solution | Use base-deactivated column; control mobile phase pH | Derivatization (e.g., acylation); use deactivated liner and column |
| Typical Application | Quantification of non-volatile organic impurities and degradation products | Analysis of residual solvents and volatile impurities |
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. jchps.com [jchps.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: NMR Spectroscopy Of Amines [jove.com]
- 22. chem.libretexts.org [chem.libretexts.org]
How to dry and store (3-Methyloxolan-3-yl)methanamine effectively
A Guide to Effective Drying and Storage Protocols
Welcome to the technical support guide for (3-Methyloxolan-3-yl)methanamine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper handling, drying, and storage of this valuable chemical intermediate. As a bifunctional molecule containing both a primary amine and a cyclic ether (oxolane) moiety, its stability and purity are paramount for successful synthetic outcomes. This guide is structured to address common challenges and provide robust, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its handling and storage?
This compound is a hygroscopic and air-sensitive liquid.[1] Its handling challenges stem from two key structural features:
-
Primary Amine Group: The amine is basic and nucleophilic. It readily absorbs atmospheric water and carbon dioxide. Reaction with CO₂ can lead to the formation of carbamate salts, appearing as a precipitate or causing the material to become viscous. The lone pair of electrons on the nitrogen also makes it susceptible to oxidation, which can lead to discoloration (yellowing or browning) and the formation of impurities.[2][3]
-
Oxolane (Tetrahydrofuran) Ring: Like other cyclic ethers, the oxolane ring can form explosive peroxides upon prolonged exposure to oxygen and light.[4][5] While the rate of peroxide formation can be slower than for unsubstituted THF, it remains a critical safety risk that must be managed during storage.[5]
Q2: How do I know if my sample of this compound has degraded?
Visual inspection and analytical testing can indicate degradation:
-
Moisture Contamination: The liquid may appear cloudy or hazy. The presence of water can be confirmed using Karl Fischer titration.
-
Reaction with CO₂: Formation of a white precipitate (carbamate salt) is a clear indicator.
-
Oxidation: The typically colorless liquid may develop a yellow or brown tint.
-
Peroxide Formation: This is the most insidious form of degradation as it is often not visible. Peroxide test strips are essential for detecting this hazard. Levels above 20-30 ppm are generally considered unsafe for distillation.
Q3: Which drying agents are suitable for this compound, and which should be avoided?
The choice of drying agent is critical. Because the molecule is a base, acidic or even weakly acidic drying agents will react with it, forming salts and contaminating your material. Basic or neutral desiccants are required.
| Drying Agent | Suitability & Rationale | Residual Water | Reference |
| Potassium Hydroxide (KOH) | Highly Recommended. A strong base, highly efficient at removing water from amines. Low cost and high capacity.[6][7] | Low | [6] |
| Calcium Oxide (CaO) | Recommended. A slow but effective and economical basic drying agent.[7] | Low | [8] |
| Molecular Sieves (3Å or 4Å) | Highly Recommended. Excellent for achieving very low water content (<10 ppm). Best used for final drying of an already partially dried solvent or for storage.[9][10] | Very Low | [10] |
| Calcium Hydride (CaH₂) | Recommended (with caution). Very effective, especially for drying prior to distillation. Reacts with water to produce H₂ gas. Must be used with care and in a well-ventilated fume hood.[9] | Very Low | [9] |
| Sodium Sulfate (Na₂SO₄) | Acceptable (for pre-drying). Neutral, but has a low capacity and is not very efficient. Best for removing bulk water after an aqueous workup, before using a more potent desiccant.[11] | High | [11] |
| Magnesium Sulfate (MgSO₄) | Not Recommended. Although more efficient than Na₂SO₄, it can be slightly acidic and may react with the amine.[7] | Moderate | [7] |
| Calcium Chloride (CaCl₂) | AVOID. Can form adducts (complexes) with amines and is often slightly acidic from hydrolysis.[8] | N/A | [8] |
| Phosphorus Pentoxide (P₄O₁₀) | AVOID. A highly reactive acidic oxide that will vigorously react with the amine. | N/A | [7] |
Troubleshooting Guide
Issue 1: My moisture-sensitive reaction (e.g., lithiation, Grignard) is providing low yields when using this compound.
-
Probable Cause: Residual water in the amine is likely quenching your organometallic reagent. Amines are notoriously hygroscopic, and even a freshly opened bottle can absorb significant moisture from the air.[6]
-
Solution: Your amine requires rigorous drying. For highly sensitive applications, a simple pass over a drying agent is insufficient. The recommended procedure is to first pre-dry the amine with potassium hydroxide (KOH) pellets, followed by distillation from a suitable drying agent like calcium hydride (CaH₂) under an inert atmosphere (see Protocol 2 ). The distilled amine should be used immediately or stored under argon or nitrogen over activated molecular sieves.
Issue 2: After adding a drying agent and stirring, the solution remains cloudy.
-
Probable Cause 1: Saturated Drying Agent. You may not have added enough drying agent to remove all the water. If using a hydrating salt like sodium sulfate, it may have reached its capacity and formed a saturated aqueous layer.[11]
-
Solution 1: Add more of the drying agent in portions until the liquid becomes clear. For very wet samples, it is often better to decant the liquid from the spent drying agent and treat it with a fresh portion.
-
Probable Cause 2: Fine Particulates. Some drying agents, like powdered magnesium sulfate (which is not recommended) or finely divided KOH, can create a suspension that is slow to settle.
-
Solution 2: Allow the mixture to stand for a longer period. If it still does not clear, filter the solution through a pad of Celite® or a sintered glass funnel to remove the fine particles.
Issue 3: My stored this compound has turned yellow, but it tests negative for peroxides.
-
Probable Cause: The discoloration is likely due to minor oxidation of the amine group by atmospheric oxygen.[2] While this indicates some level of degradation, the material may still be suitable for applications that are not sensitive to trace oxidative impurities.
-
Solution: For less sensitive applications, the material can often be used as is. For high-purity requirements, the amine can be purified by vacuum distillation. The distillation should be performed under an inert atmosphere to prevent further oxidation. Always store the purified product under argon or nitrogen in a sealed, amber glass bottle.[12]
Issue 4: My bottle of this compound tests positive for peroxides.
-
Probable Cause: The sample was exposed to air and/or light during storage, leading to the formation of unstable peroxides from the cyclic ether moiety.[4] This is a significant safety hazard, especially if you plan to distill or heat the material.
-
Solution:
-
DO NOT DISTILL OR HEAT THE MATERIAL. Concentrating peroxides can lead to a violent explosion.
-
If peroxide levels are moderate (e.g., 30-100 ppm), they can be removed. See Protocol 3 for a standard procedure for quenching peroxides.
-
If peroxide levels are very high (>100 ppm) or if solid crystals (potential peroxide salts) are visible, do not handle the bottle. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.
-
Experimental Protocols
Protocol 1: Standard Drying with Potassium Hydroxide (KOH)
This protocol is suitable for general applications where moderate dryness is sufficient.
-
Place the required volume of this compound into a dry flask equipped with a magnetic stir bar.
-
Under a flow of nitrogen or argon, add fresh potassium hydroxide (KOH) pellets (approximately 10-20 g per 100 mL of amine).
-
Seal the flask with a septum or drying tube and stir the mixture at room temperature. The drying process is exothermic; some initial warming may be observed.
-
Stir for at least 4-6 hours. For best results, allow it to stand overnight.
-
Carefully decant or filter the dried amine away from the KOH pellets under an inert atmosphere. The resulting amine is ready for use or for further purification.
Protocol 2: Anhydrous Drying via Distillation from Calcium Hydride (CaH₂)
This protocol is for preparing highly anhydrous material required for moisture-sensitive reactions.
-
Pre-dry the this compound with KOH as described in Protocol 1 . This removes the bulk of the water and prevents excessive, vigorous reaction with the CaH₂.
-
Set up a distillation apparatus that has been oven- or flame-dried and assembled while hot under a stream of inert gas.
-
Transfer the pre-dried amine to the distillation flask. Add calcium hydride (CaH₂) powder (approx. 5 g per 100 mL). Caution: CaH₂ reacts violently with water. Ensure the amine is adequately pre-dried.
-
Gently reflux the mixture under a positive pressure of nitrogen or argon for 2-4 hours to ensure complete reaction of any residual water.
-
Distill the amine under vacuum or atmospheric pressure (check boiling point data), collecting the fraction that distills at a constant temperature. Important: Never distill to dryness, as this can concentrate potentially explosive peroxides. Leave a small amount of residue in the distillation flask.
-
Collect the distilled amine in a dry, inert-atmosphere-flushed receiver (Schlenk flask). The anhydrous amine should be used immediately or stored in a sealed vessel over activated 3Å molecular sieves.
Protocol 3: Peroxide Quenching and Removal
This protocol should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including a face shield.
-
Cool the container of the peroxide-containing amine in an ice bath.
-
In a separate flask, prepare a fresh, cold solution of 5-10% (w/v) sodium metabisulfite or ferrous sulfate in deionized water.
-
While stirring the amine vigorously, slowly add the reducing agent solution. The reaction can be exothermic. Monitor the temperature and control the addition rate to keep it below 25 °C.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Test for the presence of peroxides again using a fresh test strip. If the test is positive, add more reducing agent solution and continue stirring.
-
Once the peroxide test is negative, separate the organic layer. The amine will now contain water and must be thoroughly dried using the protocols above (e.g., wash with brine, dry with KOH, and distill).
Visual Workflow: Selecting a Drying & Storage Strategy
The following diagram outlines the decision-making process for handling this compound based on its intended use and condition.
Caption: Decision workflow for drying and storing this compound.
References
- 1. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 8. Drying Agent Selection Guide [designer-drug.com]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mblbio.com [mblbio.com]
Addressing poor solubility issues of (3-Methyloxolan-3-yl)methanamine in experiments
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for (3-Methyloxolan-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound, which appears to have polar functional groups, exhibiting poor solubility in a neutral aqueous buffer like PBS (pH 7.4)?
A: This is a common and valid observation. The solubility of this compound is dictated by a delicate balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) features.
-
Hydrophilic Moieties: The molecule contains a primary amine (-NH2) and an ether linkage (-O-) within the oxolane ring. The nitrogen and oxygen atoms can participate in hydrogen bonding with water, which promotes solubility.[1][2]
-
Hydrophobic Moieties: The structure also includes a six-carbon aliphatic backbone (C6H13NO), which is nonpolar.[3] As the nonpolar carbon chain length increases in amines, their aqueous solubility tends to decrease significantly.[1][4]
The core issue at neutral pH is the basicity of the primary amine. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[2][5][6] At a neutral pH of 7.4, the amine group is predominantly in its neutral, uncharged "free base" form (R-NH2). This uncharged state is significantly less soluble in water compared to its protonated, charged counterpart (R-NH3+).
Q2: What is the fastest and most direct method to dissolve this compound for a quick analytical or screening experiment?
A: The most efficient method is pH adjustment . By lowering the pH of your aqueous medium to be at least 2 units below the pKa of the amine's conjugate acid (i.e., pH < 7.5-9.0), you can fully protonate the primary amine. This converts the molecule into its ammonium salt form, which is an ionic species and thus dramatically more soluble in water.[5][7][8]
Quick Tip: Prepare your stock solution in a slightly acidic aqueous buffer (e.g., pH 4-5) or in deionized water with a drop of 1 M HCl before diluting it into your final, neutral assay buffer. The final concentration of the acid will likely be negligible in the assay, but you must verify its compatibility with your experimental system.
Q3: I successfully dissolved the compound in an acidic solution, but it precipitated when I adjusted the pH back to neutral or basic for my experiment. What happened?
A: You have observed the reversible, pH-dependent solubility of an amine. When you raised the pH, you deprotonated the highly soluble ammonium cation (R-NH3+) back to its less soluble, neutral free base form (R-NH2), causing it to precipitate out of the solution. This demonstrates that while an acidic stock solution is an excellent strategy for initial dissolution, the final concentration in your neutral or basic experimental buffer must be below the solubility limit of the free base form at that specific pH.
Q4: Can I use organic co-solvents to improve solubility, and which ones are recommended?
A: Yes, using co-solvents is a very effective strategy, particularly when modifying the pH is not desirable for your experiment. Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic portions of the molecule.[9]
For this compound, common and effective co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
These solvents are miscible with water and are standard in many biological and chemical assays.[10][11] A typical approach is to prepare a high-concentration stock solution in 100% co-solvent (e.g., DMSO) and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is low enough to not interfere with your experiment.
Troubleshooting Guide & Protocols
This section provides in-depth, validated protocols to systematically address and solve solubility issues.
Issue: Compound Fails to Dissolve or Forms a Hazy Suspension in Neutral Aqueous Media
This is the most common challenge. The following workflow provides a logical progression from simple to more advanced solutions.
Caption: Troubleshooting workflow for solubility issues.
Strategy 1: pH-Dependent Solubilization
Causality: The primary amine on this compound acts as a weak base. By lowering the pH, the equilibrium shown below shifts to the right, favoring the formation of the protonated ammonium cation. This ion has a formal positive charge, making it significantly more polar and thus more soluble in polar solvents like water.[8][12]
Caption: pH-dependent equilibrium of the amine functional group.
Protocol 1: Acidic Stock Solution Preparation
-
Objective: To prepare a 10 mM stock solution of this compound.
-
Materials: this compound (MW: 115.18 g/mol ), 1 M HCl, Deionized Water, Volumetric flasks.
-
Procedure:
-
Weigh 1.15 mg of this compound.
-
Transfer the compound to a 1 mL volumetric flask.
-
Add ~500 µL of deionized water.
-
Add 1 M HCl dropwise (typically 1-2 µL) while vortexing until the solution becomes completely clear. The target pH should be between 3 and 5.
-
Once fully dissolved, bring the final volume to 1.0 mL with deionized water.
-
This 10 mM stock solution can now be diluted into your final experimental buffer.
-
-
Self-Validation: The visual clarity of the solution is the primary indicator of success. If the solution becomes cloudy upon dilution into a neutral final buffer, the final concentration exceeds the compound's solubility limit at that pH. You must then either lower the final concentration or incorporate a co-solvent.
Strategy 2: Co-Solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with a lower dielectric constant (i.e., lower polarity). This "like-dissolves-like" principle allows the nonpolar hydrocarbon portions of the analyte to be more favorably solvated, increasing overall solubility.[9][11]
Protocol 2: Co-Solvent Screening & Stock Preparation
-
Objective: To identify an effective co-solvent and prepare a 100 mM stock solution in 100% DMSO.
-
Materials: this compound, DMSO (anhydrous), Ethanol, Propylene Glycol.
-
Procedure (Screening):
-
In separate microcentrifuge tubes, attempt to dissolve a small, known amount of the compound in each co-solvent to a high concentration (e.g., 100 mM).
-
Vortex thoroughly. All listed co-solvents are expected to be effective.
-
-
Procedure (Stock Preparation with DMSO):
-
Weigh 11.52 mg of this compound.
-
Transfer to a 1 mL volumetric flask.
-
Add anhydrous DMSO to the 1.0 mL mark.
-
Cap and vortex until the solution is completely clear. Store desiccated at -20°C.
-
-
Self-Validation & Best Practices: When diluting this stock into your aqueous buffer, add the stock solution to the buffer (not the other way around) while vortexing to avoid localized high concentrations that can cause precipitation. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%, often <0.1% for cell-based assays).
Data Presentation: Expected Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in various solvent systems based on its chemical properties.
| Solvent System | pH | Expected Solubility | Primary Mechanism |
| Deionized Water | ~7 | Low | Limited by hydrophobic character |
| Aqueous Buffer | < 5 | High | Protonation to soluble R-NH3+ salt |
| Aqueous Buffer | 7.4 | Low to Moderate | Equilibrium favors less soluble R-NH2 |
| Aqueous Buffer | > 11 | Very Low | Exists entirely as R-NH2 free base |
| Ethanol | N/A | High | Polarity matching, H-bonding |
| DMSO | N/A | High | Strong polar aprotic solvent |
| Tetrahydrofuran (THF) | N/A | Miscible | "Like-dissolves-like" (oxolane ring) |
Strategy 3: Formal Salt Formation
Causality: For applications requiring a stable, weighable, and consistently soluble solid form, converting the liquid free base into a salt is the standard pharmaceutical and chemical approach.[7][13] The resulting ionic salt has a much higher melting point and is significantly more water-soluble than the free base. A hydrochloride salt of the related compound (3-Methyloxolan-3-yl)amine is commercially available as a solid, validating this approach.
Protocol 3: General Procedure for Hydrochloride Salt Formation
-
Objective: To convert the free base of this compound into its solid hydrochloride salt. (Note: This should be performed by a qualified chemist in a fume hood).
-
Materials: this compound, Diethyl ether or Dichloromethane (anhydrous), 2 M HCl in Diethyl Ether.
-
Procedure:
-
Dissolve the free base (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add 1.0 to 1.1 equivalents of a 2 M solution of HCl in diethyl ether.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring for 30-60 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under a high vacuum.
-
-
Self-Validation: The formation of a solid precipitate is the key indicator. The resulting salt should be readily soluble in water. Characterization by NMR or melting point analysis can confirm the successful conversion.
By applying these scientifically-grounded strategies, researchers can effectively manage and overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. umsl.edu [umsl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. kinampark.com [kinampark.com]
- 11. wjbphs.com [wjbphs.com]
- 12. homework.study.com [homework.study.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Isomeric Aminated Tetrahydrofurans
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The subtle rearrangement of functional groups can profoundly impact a molecule's pharmacological profile. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of two constitutional isomers: (3-Methyloxolan-3-yl)methanamine and a close structural analog, (tetrahydrofuran-3-yl)methanamine.
Due to the limited availability of published experimental spectra for this compound, this guide will utilize predicted spectral data for this compound and compare it with the experimental and predicted data for its non-methylated analog, (tetrahydrofuran-3-yl)methanamine. This comparative approach will highlight how minor structural changes influence spectral outcomes, providing researchers with a practical framework for the characterization of similar substituted cyclic ethers.
Structural Overview and Isomeric Differentiation
This compound and (tetrahydrofuran-3-yl)methanamine share the same molecular formula (C₅H₁₁NO) and a core tetrahydrofuran ring with an aminomethyl substituent. The key differentiator is the presence of a methyl group at the C3 position in the former, which introduces a quaternary carbon and significantly alters the local chemical environment. This seemingly minor difference gives rise to distinct NMR and mass spectra, allowing for their unambiguous identification.
Caption: Molecular structures of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.[1][2] The chemical shift, multiplicity, and integration of signals in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
References
Comparing the Reactivity of (3-Methyloxolan-3-yl)methanamine with Other Primary Amines
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
Primary amines are fundamental building blocks in organic synthesis and are prevalent in a vast array of pharmaceuticals and biologically active compounds. Their reactivity, primarily governed by the lone pair of electrons on the nitrogen atom, dictates their utility as nucleophiles and bases in a multitude of chemical transformations. This guide provides a comparative analysis of the reactivity of (3-Methyloxolan-3-yl)methanamine, a primary amine featuring a unique sterically hindered environment due to the presence of a tertiary carbon adjacent to the amino group and a five-membered oxolane ring.
Understanding the specific reactivity profile of this compound is crucial for its effective application in synthetic chemistry and drug design. We will explore how its structural attributes—namely steric hindrance and electronic effects—modulate its performance in key reactions compared to other primary amines with varying structural features. This analysis is supported by established chemical principles and detailed experimental protocols for quantitative comparison.
Pillars of Primary Amine Reactivity
The reactivity of a primary amine is not a monolithic property but rather a nuanced interplay of several structural and environmental factors. The nitrogen atom's lone pair of electrons is central to its ability to act as a base (donating the pair to a proton) and as a nucleophile (donating the pair to an electrophilic carbon or other atom).[1][2]
1. Basicity (pKa): The basicity of an amine is a measure of its ability to accept a proton. It is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base.
-
Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen atom through a positive inductive effect. This makes the lone pair more available for donation, thereby increasing basicity.[1][3] Conversely, electron-withdrawing groups (EWGs) decrease basicity. Aromatic amines are significantly less basic because the nitrogen's lone pair is delocalized into the aromatic ring.[1][3]
-
This compound: The alkyl framework, including the methyl group and the carbon backbone of the oxolane ring, is electron-donating. The ether oxygen in the ring has a slight electron-withdrawing inductive effect, but this is generally outweighed by the alkyl donation. The predicted pKa for the structurally similar tetrahydrofuran-3-ylmethanamine is approximately 9.96, suggesting that this compound is a moderately strong base, typical of aliphatic amines.[4]
2. Nucleophilicity: Nucleophilicity refers to the rate at which an amine attacks an electrophilic center. While closely related to basicity, it is a kinetic property and is more sensitive to steric factors.[5]
-
Steric Hindrance: Bulky substituents around the nitrogen atom can physically obstruct its approach to an electrophile, significantly reducing the reaction rate.[5][6] This is a critical consideration for this compound, where the amino group is attached to a tertiary carbon.
The interplay of these factors determines an amine's reactivity in common synthetic transformations.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} caption: "Key factors governing the reactivity of primary amines."
Comparative Experimental Framework
To empirically assess the reactivity of this compound, we propose a comparative study against a panel of benchmark primary amines. This allows for the systematic evaluation of steric and electronic effects.
Benchmark Amines:
-
n-Butylamine: A simple, unhindered primary aliphatic amine. Represents a baseline for high reactivity.
-
tert-Butylamine: A sterically hindered primary aliphatic amine. Provides a direct comparison for the effect of a bulky alkyl group.
-
Benzylamine: A primary amine where the amino group is attached to a CH₂ group adjacent to a benzene ring. It has moderate steric bulk and different electronic properties compared to purely aliphatic amines.
Benchmark Reactions:
-
Acylation (Amide Formation): Reaction with acetyl chloride. This reaction is sensitive to both nucleophilicity and steric hindrance.[7][8]
-
Alkylation (SN2 Reaction): Reaction with benzyl bromide. This reaction is highly sensitive to steric hindrance at the nucleophile.[9][10][11]
-
Schiff Base Formation (Imine Formation): Reaction with benzaldehyde. The initial nucleophilic attack on the carbonyl carbon is the rate-determining step under neutral or slightly acidic conditions.[12][13][14]
Data Summary: Predicted Reactivity
The following table summarizes the predicted relative reactivity of this compound compared to the benchmark amines based on their structural properties.
| Amine | Key Structural Features | Predicted Basicity (pKa of conj. acid) | Predicted Relative Reactivity (Nucleophilicity) | Rationale |
| n-Butylamine | Primary, unhindered alkyl chain | ~10.6 | Very High | Minimal steric hindrance, strong +I effect from alkyl chain. |
| Benzylamine | Primary, moderate steric bulk, phenyl group | ~9.3 | High | Less basic than alkylamines due to the phenyl group, but the CH₂ spacer mitigates steric hindrance. |
| tert-Butylamine | Primary, highly hindered tertiary alkyl group | ~10.7 | Low | Strong base, but severe steric hindrance significantly impedes nucleophilic attack.[5] |
| This compound | Primary, highly hindered tertiary α-carbon, oxolane ring | ~10.0 | Low to Moderate | Basicity is comparable to other alkylamines, but significant steric hindrance from the substituted oxolane ring is expected to reduce nucleophilic reactivity, likely more than benzylamine but potentially less than tert-butylamine. |
Experimental Protocols & Methodologies
The following protocols are designed for a kinetic comparison of amine reactivity. Reaction progress can be monitored by analytical techniques such as HPLC or ¹H NMR spectroscopy.[15][16]
General Experimental Workflow
Protocol 1: Acylation with Acetyl Chloride
This protocol measures the rate of amide formation.
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each amine (n-butylamine, tert-butylamine, benzylamine, this compound) in a suitable aprotic solvent (e.g., acetonitrile) containing a non-nucleophilic base like triethylamine (1.1 equivalents relative to the amine) to neutralize the HCl byproduct.[8][17]
-
Prepare a 0.1 M solution of acetyl chloride in the same solvent.
-
-
Reaction:
-
In a thermostatted reaction vessel at 25°C, combine 10 mL of an amine solution with an internal standard (e.g., dodecane).
-
Initiate the reaction by adding 10 mL of the acetyl chloride solution (final concentration of each reactant is 0.05 M). Start the timer.
-
-
Monitoring:
-
Withdraw 0.5 mL aliquots at regular intervals (e.g., 1, 5, 10, 20, 40, 60 minutes).
-
Immediately quench each aliquot in a vial containing 1 mL of a methanol/water solution to hydrolyze any remaining acetyl chloride.
-
-
Analysis (HPLC):
-
Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the amine (if it has a chromophore, or after derivatization) and the appearance of the corresponding acetamide product.[18][19]
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Protocol 2: Alkylation with Benzyl Bromide
This protocol measures the rate of N-alkylation, an S N 2 reaction.
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each amine and benzyl bromide in acetonitrile.
-
-
Reaction:
-
In a thermostatted vessel at 50°C, combine 10 mL of the amine solution (containing an internal standard) with 10 mL of the benzyl bromide solution. Start the timer. Note: A higher temperature is used to achieve reasonable reaction rates, especially for hindered amines.
-
-
Monitoring:
-
Follow the sampling and quenching procedure described in Protocol 1.
-
-
Analysis (HPLC or ¹H NMR):
-
Use HPLC to monitor the consumption of benzyl bromide (strong UV chromophore) or use ¹H NMR to monitor the appearance of the product signals and disappearance of reactant signals.[20]
-
Protocol 3: Schiff Base Formation with Benzaldehyde
This protocol measures the rate of imine formation.
-
Solution Preparation:
-
Prepare 0.2 M stock solutions of each amine and benzaldehyde in methanol.
-
-
Reaction:
-
Monitoring:
-
Follow the sampling procedure as above. Quenching is typically not required if samples are analyzed promptly.
-
-
Analysis (¹H NMR or UV-Vis):
-
¹H NMR is ideal for monitoring this reaction, as the aldehyde proton (~10 ppm) and the imine proton (~8.5 ppm) are distinct.[22] Alternatively, UV-Vis spectroscopy can be used to monitor the formation of the conjugated imine product.
-
Analysis of Expected Results
The kinetic data obtained from these experiments will allow for a quantitative comparison of reactivity.
Based on established principles of steric and electronic effects, the following outcomes are anticipated:
-
Acylation & Alkylation: The reaction rates are expected to follow the order: n-Butylamine > Benzylamine > this compound ≈ tert-Butylamine . The severe steric hindrance of both this compound and tert-butylamine will dramatically slow these reactions compared to the unhindered n-butylamine.[23][24]
-
Schiff Base Formation: A similar trend is expected. The initial nucleophilic attack on the carbonyl is sensitive to steric bulk, which will hinder the approach of this compound and tert-butylamine to the electrophilic carbonyl carbon.[12][25]
Conclusion
This compound presents a unique reactivity profile characterized by the strong basicity typical of an aliphatic primary amine, coupled with significantly reduced nucleophilicity due to steric hindrance. The tertiary carbon alpha to the nitrogen, buttressed by the oxolane ring, creates a congested environment that impedes its approach to electrophilic centers.
For drug development professionals and synthetic chemists, this means that this compound will likely require more forcing conditions (e.g., higher temperatures, longer reaction times) for reactions such as acylation and alkylation compared to less hindered amines like n-butylamine or benzylamine. However, this attenuated reactivity can also be leveraged for chemoselectivity, where it might react preferentially in the presence of more hindered or less basic functional groups. This guide provides the theoretical foundation and practical experimental protocols to quantitatively probe these characteristics, enabling its rational deployment in complex synthetic endeavors.
References
- 1. Basicity of amines.pptx [slideshare.net]
- 2. Basicity of Amines- Chemistry By Unacademy [unacademy.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. osti.gov [osti.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Addition of Primary Amines Imine Formation - Chad's Prep® [chadsprep.com]
- 14. jetir.org [jetir.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. ias.ac.in [ias.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. wjpsonline.com [wjpsonline.com]
A Comparative Guide to HPLC Method Validation for the Purity of (3-Methyloxolan-3-yl)methanamine
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (3-Methyloxolan-3-yl)methanamine, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of these methods, ensuring you can make informed decisions for your analytical workflow. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1].
Introduction: The Analytical Challenge of a Non-Chromophoric Amine
This compound is a primary aliphatic amine that lacks a significant UV-absorbing chromophore, making its direct detection by conventional HPLC-UV challenging, especially at the low levels required for impurity profiling[2]. This guide will compare a traditional, robust derivatization-based method with a modern, direct analysis approach, providing a comprehensive overview of their respective strengths and weaknesses.
Method A: Reversed-Phase HPLC with Pre-Column Derivatization
This widely adopted technique involves reacting the analyte with a derivatizing agent to attach a UV-active moiety, enabling sensitive detection. For this study, 9-fluorenylmethyl chloroformate (FMOC-Cl) is chosen as the derivatizing agent due to its rapid and stable reaction with primary amines[3].
Method B: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)
This advanced approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, allowing for the retention of polar, non-chromophoric analytes without derivatization[1][4][5][6]. A Charged Aerosol Detector (CAD) is employed, which provides near-universal detection for non-volatile analytes, independent of their optical properties.
Understanding Potential Impurities: A Prerequisite for Specificity
A robust purity method must be able to separate the main component from any potential process-related impurities and degradation products. Based on common synthetic routes for oxetane derivatives, the following potential impurities have been identified[7][8][9][10][11][12]:
-
Starting Materials: 3-Oxetanone, Nitromethane, 2,2-bis(bromomethyl)propane-1,3-diol.
-
Intermediates: 3-(Nitromethylene)oxetane, 3-(Bromomethyl)-3-hydroxymethyloxetane.
-
Reagent-Related Impurities: Triethylamine, Methanesulfonyl chloride.
-
Degradation Products: Oxidative and thermal degradants.
The specificity of each HPLC method will be evaluated against these potential impurities.
Experimental Protocols
Method A: Reversed-Phase HPLC with Pre-Column Derivatization
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Pre-Column Derivatization Protocol:
-
Prepare a 1 mg/mL solution of this compound in 10 mM borate buffer (pH 8.5).
-
Prepare a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
To 100 µL of the amine solution, add 100 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react for 5 minutes at room temperature.
-
Add 20 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
Dilute the mixture with the mobile phase to the desired concentration for injection.
Method B: Mixed-Mode Chromatography with Charged Aerosol Detection
Chromatographic Conditions:
| Parameter | Condition |
| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection | Charged Aerosol Detector (CAD) |
| Injection Volume | 5 µL |
Method Validation: A Head-to-Head Comparison
The validation of both methods was conducted according to ICH Q2(R1) guidelines, focusing on specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Forced Degradation Studies:
Forced degradation studies were performed on this compound to generate potential degradation products. The stress conditions included:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
Results:
| Parameter | Method A (Derivatization) | Method B (Mixed-Mode) |
| Peak Purity | The main peak was spectrally pure in all stress conditions, indicating no co-eluting impurities with UV-absorbing properties. | Peak shape and CAD response were consistent, suggesting no major co-eluting non-volatile impurities. |
| Resolution from Impurities | Good resolution (>2.0) was achieved between the derivatized analyte and known process-related impurities and degradants. | Excellent resolution (>2.5) was observed between the analyte and all known impurities and degradation products. |
Method Validation Workflow Diagram
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | Method A (Derivatization) | Method B (Mixed-Mode) |
| Range | 1 - 150 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Minimal and not statistically significant | Minimal and not statistically significant |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration).
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) |
| 80% | 99.5 ± 1.2% | 100.2 ± 1.5% |
| 100% | 100.1 ± 0.8% | 99.7 ± 1.1% |
| 120% | 99.8 ± 1.0% | 100.5 ± 1.3% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
| Precision Type | Method A (%RSD) | Method B (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision | < 1.5% | < 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method A (Derivatization) | Method B (Mixed-Mode) |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Varied Parameter | Method A (Effect on Results) | Method B (Effect on Results) |
| Flow Rate (±10%) | Negligible | Negligible |
| Column Temperature (±5°C) | Negligible | Minor shift in retention time |
| Mobile Phase pH (±0.2) | Negligible | Significant shift in retention time |
Comparison of HPLC Methods
Conclusion and Recommendations
Both validated HPLC methods are suitable for the purity testing of this compound, each with its own set of advantages and disadvantages.
Method A (Reversed-Phase with Derivatization) is the recommended choice when high sensitivity is paramount, for instance, in the detection and quantification of trace-level impurities. Its robustness and superior precision make it a reliable workhorse for routine quality control.
Method B (Mixed-Mode with CAD) is ideal for simplifying sample preparation and for applications where a direct analysis is preferred. Its excellent specificity makes it a powerful tool for complex impurity profiling and for cross-validation purposes.
The choice between these two methods will ultimately depend on the specific requirements of the analytical task at hand, including the need for sensitivity, throughput, and the complexity of the sample matrix. This guide provides the necessary data and scientific rationale to support an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. DSpace [helda.helsinki.fi]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bio-rad.com [bio-rad.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
- 8. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Biological Activity of (3-Methyloxolan-3-yl)methanamine Derivatives: A Comparative Analysis Framework
For Immediate Release
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative framework for evaluating the biological activity of (3-Methyloxolan-3-yl)methanamine derivatives. While specific experimental data for this class of compounds is not extensively available in publicly accessible literature, this document outlines the established methodologies for screening and comparison against relevant alternatives, drawing from research on structurally similar heterocyclic compounds. The aim is to equip researchers with the foundational knowledge and experimental design principles necessary to conduct a thorough investigation of these promising molecules.
The this compound scaffold, a substituted tetrahydrofuran, is of significant interest in medicinal chemistry. Tetrahydrofuran rings are present in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer and antimicrobial to antiviral.[1][2] The introduction of a methyl and an aminomethyl group at the C3 position creates a unique three-dimensional structure that could facilitate specific interactions with biological targets.
Pioneering the Investigation: A Roadmap for Biological Screening
Given the novelty of this compound derivatives, a systematic and multi-faceted screening approach is paramount. The following sections detail the critical experimental pathways to elucidate their biological potential and establish a comparative profile against existing therapeutic agents or other investigational compounds.
I. Foundational Synthesis of this compound Derivatives
The journey into biological activity screening begins with the chemical synthesis of a library of derivatives. The core this compound structure can be systematically modified to explore the structure-activity relationship (SAR). Key modifications could include:
-
N-alkylation or N-acylation of the primary amine: Introducing various alkyl or acyl groups can modulate lipophilicity, steric bulk, and hydrogen bonding capacity.
-
Substitution on the oxolane ring: While the parent compound is methylated at C3, further substitutions could be explored if synthetic routes allow.
-
Chiral separation: The C3 position is a chiral center, and the biological activity of the individual enantiomers should be assessed.
A general synthetic approach to the core structure of 3-aminomethyl tetrahydrofuran has been described, which can serve as a starting point for derivatization.[3]
II. A Multi-Tiered Approach to Biological Activity Screening
A comprehensive screening cascade is essential to identify and characterize the biological activities of the synthesized derivatives. This should encompass a range of in vitro assays targeting different potential therapeutic areas.
A. Anticancer Activity Screening
The potential of novel heterocyclic compounds to combat cancer is a major area of research.[4][5][6] A standard workflow to assess the anticancer activity of this compound derivatives would involve:
-
Initial Cytotoxicity Screening: Utilizing a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia). The MTT or resazurin assay is a common starting point to determine the half-maximal inhibitory concentration (IC50) of the compounds.[7][8]
-
Mechanism of Action Studies: For active compounds, further assays can elucidate the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.
-
Target Identification (for highly potent compounds): Advanced techniques like thermal shift assays, affinity chromatography, or computational docking studies can help identify the specific protein targets of the most promising derivatives.
B. Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[2][9] The screening for antimicrobial activity should include:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans).[9][10]
-
Bactericidal/Fungicidal Assays: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) for compounds exhibiting potent MICs.
-
Time-Kill Kinetic Assays: To understand the dynamics of microbial killing over time.
Workflow for Biological Activity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 4. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation and preliminary mechanisms of 6-amino substituted harmine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 10. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Confirmation of (3-Methyloxolan-3-yl)methanamine
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, the unambiguous determination of the absolute configuration of a synthesized chiral molecule, such as (3-Methyloxolan-3-yl)methanamine, is a critical step in ensuring the safety and efficacy of potential therapeutic agents.
This guide provides an in-depth comparison of the primary analytical techniques available to researchers for confirming the stereochemistry of chiral amines. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
The Analytical Arsenal: A Comparative Overview
The determination of a molecule's absolute configuration can be approached through a variety of sophisticated analytical techniques. The choice of method often depends on factors such as the physical state of the sample (crystalline vs. solution), the presence of suitable functional groups or chromophores, and the availability of instrumentation. Here, we compare the most powerful and widely adopted techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
Table 1: Comparative Analysis of Stereochemical Determination Techniques
| Technique | Principle | Sample Requirements | Key Advantages | Key Limitations |
| NMR Spectroscopy | Diastereomeric differentiation through chiral auxiliaries or analysis of through-space proton interactions (NOE).[3][4] | Soluble sample (mg scale) | Provides detailed structural information; can be non-destructive (with CSAs).[5][6] | Often requires derivatization (CDAs); complex spectra can be challenging to interpret.[7] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[8][9] | Soluble sample (µg-mg scale) | High sensitivity and accuracy for determining enantiomeric purity; widely available.[10] | Does not directly provide absolute configuration without a known standard; method development can be time-consuming. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] | Soluble sample (mg scale) | Provides absolute configuration without derivatization or crystallization; applicable to a wide range of molecules.[1][13] | Requires quantum chemical calculations for spectral interpretation; instrumentation is less common.[14] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, providing a precise 3D map of atomic positions.[15][16] | High-quality single crystal | Unambiguous determination of absolute configuration.[17][18] | Growth of suitable crystals can be a major bottleneck.[12] |
In-Depth Methodological Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Chirality in Solution
NMR spectroscopy is a versatile tool for stereochemical analysis.[3] For chiral molecules, enantiomers will produce identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be introduced, which can be achieved through the use of either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[5][6]
Mosher's method is a classic and reliable technique for determining the absolute configuration of chiral amines and alcohols.[7][19][20] It involves the derivatization of the amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric amides.[7] The differing spatial arrangement of the substituents on the chiral center relative to the phenyl ring of the MTPA moiety leads to distinct chemical shifts in the ¹H NMR spectra of the diastereomers.[20]
Experimental Protocol: Mosher's Amide Analysis
-
Sample Preparation: In two separate NMR tubes, dissolve a small amount (1-5 mg) of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Derivatization: To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride. Add a non-nucleophilic base, such as pyridine or triethylamine, to each tube to scavenge the HCl byproduct.
-
Reaction: Gently agitate the tubes and allow the reactions to proceed to completion at room temperature. Monitor the reaction by ¹H NMR if necessary.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples.
-
Data Analysis: Carefully assign the proton signals for each diastereomer, paying close attention to the protons closest to the newly formed stereocenter. Calculate the chemical shift differences (Δδ = δS - δR) for these protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established Mosher's model, allows for the assignment of the absolute configuration.[21]
For determining the relative stereochemistry of diastereomers, or the conformation of a single stereoisomer, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful, non-invasive technique.[4][22] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[23][24] By irradiating a specific proton and observing which other protons show an enhanced signal, one can map out the spatial proximity of atoms within the molecule.[25] This is particularly useful for rigid cyclic systems.
Workflow for Stereochemical Determination
Caption: Decision workflow for selecting the appropriate analytical technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee) of a sample.[8][10] The separation is achieved by passing the analyte over a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.[9]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point.[8] Crown ether-based CSPs can also be highly effective for primary amines.[9][26]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., phosphate buffer).[27]
-
-
Optimization: Systematically vary the ratio of the mobile phase components, the flow rate, and the column temperature to achieve baseline separation of the enantiomers.
-
Quantification: Once a suitable method is developed, inject the synthesized sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columnex.com [columnex.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. jascoinc.com [jascoinc.com]
- 14. youtube.com [youtube.com]
- 15. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Video: Nuclear Overhauser Enhancement (NOE) [jove.com]
- 25. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. jstage.jst.go.jp [jstage.jst.go.jp]
Navigating the Structural Landscape of Cyclic Amines: A Comparative Guide to (3-Methyloxolan-3-yl)methanamine and Its Analogs
For the modern researcher in drug discovery and development, a comprehensive understanding of a novel molecule's physicochemical properties is paramount. This guide provides a comparative analysis of (3-Methyloxolan-3-yl)methanamine, a potentially valuable building block, against its structurally related analogs. Due to the limited availability of experimental data for this compound in public databases like PubChem, this guide will leverage data from its close structural relatives, (3-Methyloxetan-3-yl)methanamine and N-methyloxolan-3-amine, to infer its likely characteristics and outline a robust experimental workflow for its full characterization.
This guide is structured to provide not just data, but a framework for inquiry, enabling researchers to anticipate the properties of this novel compound and to design experiments that are both efficient and conclusive.
Structural Analogs: A Comparative Overview
The core structure of this compound features a saturated five-membered oxolane (tetrahydrofuran) ring with a methyl and an aminomethyl substituent at the 3-position. Its properties can be logically contextualized by comparing it with two commercially available analogs: (3-Methyloxetan-3-yl)methanamine, which has a more strained four-membered oxetane ring, and N-methyloxolan-3-amine, which repositions the methyl group onto the nitrogen atom.
| Property | This compound (Predicted) | (3-Methyloxetan-3-yl)methanamine[1] | N-methyloxolan-3-amine[2] |
| Molecular Formula | C6H13NO | C5H11NO | C5H11NO |
| Molecular Weight | 115.17 g/mol | 101.15 g/mol | 101.15 g/mol |
| CAS Number | Not available | 153209-97-3 | 89487-67-2 |
| PubChem CID | Not available | 15789550 | 22225706 |
| Predicted Boiling Point | Higher than analogs due to increased molecular weight and potentially stronger intermolecular forces. | 134.5±13.0 °C[3] | Not available |
| Predicted Density | Likely similar to analogs. | 0.961±0.06 g/cm³[3] | Not available |
| Predicted pKa | Expected to be in the range of primary amines. | 9.65±0.29[3] | Not available |
The difference in the ring structure between the oxolane and the more strained oxetane in (3-Methyloxetan-3-yl)methanamine can influence the molecule's reactivity and conformational flexibility. The N-methylation in N-methyloxolan-3-amine will alter its basicity and hydrogen bonding capabilities compared to the primary amine in the target compound.
A Roadmap for Experimental Characterization
For a novel compound like this compound, a systematic experimental approach is crucial to confirm its identity, purity, and key physicochemical properties. The following section outlines a comprehensive workflow.
Caption: Experimental workflow for the characterization of this compound.
I. Synthesis and Purification
The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted oxolane precursor. Post-synthesis, rigorous purification is essential.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and collection flask. Ensure all glassware is dry.
-
Sample Loading: Charge the crude reaction mixture into the distillation flask.
-
Heating: Gradually heat the distillation flask in a heating mantle.
-
Fraction Collection: Collect fractions at different temperature ranges. The fraction corresponding to the boiling point of the purified amine should be collected separately.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).
II. Structural Elucidation and Purity Assessment
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for unambiguous structure determination.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Expected signals would include:
-
A singlet for the methyl group protons.
-
Multiplets for the methylene protons of the oxolane ring.
-
A singlet or AB quartet for the aminomethyl protons.
-
A broad singlet for the amine protons (which may exchange with D₂O).
-
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Expected signals would correspond to the different carbon environments in the molecule.
-
2D NMR (COSY, HSQC): Perform 2D NMR experiments like COSY (to establish proton-proton correlations) and HSQC (to correlate protons to their directly attached carbons) to confirm the connectivity of the molecule.
B. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable column for amine analysis to separate the compound from any residual impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer.
-
Electron Ionization (EI): This will provide a fragmentation pattern that can be used to deduce the structure. For cyclic amines, a prominent molecular ion peak is expected, along with characteristic fragmentation patterns.[5]
-
Electrospray Ionization (ESI): This soft ionization technique will primarily show the protonated molecule [M+H]⁺, confirming the molecular weight.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule. For a primary amine, characteristic N-H stretching and bending vibrations are expected.[6][7]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the liquid sample can be placed between two KBr plates to form a thin film.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic peaks:
D. Gas Chromatography (GC)
GC is an excellent method for assessing the purity of volatile compounds like amines.[10]
Experimental Protocol: Purity Assessment by GC
-
Column Selection: Use a column suitable for volatile amine analysis, such as a base-deactivated column.[11]
-
Method Development: Optimize the temperature program, carrier gas flow rate, and detector parameters.
-
Sample Analysis: Inject a known amount of the purified sample.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
III. Physicochemical Property Determination
A. Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal properties such as melting point, boiling point, and glass transition temperature.[12][13][14]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram will show endothermic or exothermic events corresponding to phase transitions.
B. pKa Determination
The pKa value is a measure of the basicity of the amine.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the amine of known concentration in water.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
C. Solubility Studies
Understanding the solubility of the compound in various solvents is crucial for its application in different experimental settings.
Experimental Protocol: Equilibrium Solubility Method
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).
-
Equilibration: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature until equilibrium is reached.
-
Quantification: Centrifuge the samples to separate the undissolved solid. Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., GC, HPLC).
Comparative Data Summary and Inferences
By systematically applying the outlined experimental protocols to this compound, researchers can generate a comprehensive dataset. This data can then be compared to the known properties of its analogs to draw valuable structure-activity and structure-property relationships.
Caption: Structural relationships between the target compound and its analogs.
The increased ring size from oxetane to oxolane is expected to decrease ring strain, potentially leading to greater conformational flexibility in this compound compared to (3-Methyloxetan-3-yl)methanamine. The presence of a primary amine in the target compound, as opposed to the secondary amine in N-methyloxolan-3-amine, will result in different hydrogen bonding capabilities and potentially different biological activities.
By cross-referencing the experimental data obtained for this compound with the available data for its analogs, researchers can build a robust understanding of this novel molecule, paving the way for its effective utilization in drug discovery and other scientific endeavors.
References
- 1. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyloxolan-3-amine | C5H11NO | CID 22225706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. news-medical.net [news-medical.net]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. quora.com [quora.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 11. agilent.com [agilent.com]
- 12. mt.com [mt.com]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Senior Application Scientist's Guide to Benchmarking (3-Methyloxolan-3-yl)methanamine-Derived Compounds
Introduction: The Emerging Role of Saturated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, rich in sp³-hybridized carbons, offer a three-dimensional architecture that can significantly enhance metabolic stability, aqueous solubility, and target engagement. Among these, the (3-Methyloxolan-3-yl)methanamine scaffold presents a compelling, yet underexplored, structural framework. Its inherent features—a five-membered cyclic ether (oxolane) and a primary amine—suggest potential advantages in modulating physicochemical properties and exploring novel intellectual property space.
This guide provides a comprehensive framework for benchmarking the performance of hypothetical drug candidates derived from this compound. As direct experimental data for this specific scaffold is not yet widely available in the public domain, we will establish a robust comparative analysis against well-characterized drugs featuring alternative and commonly employed amine-containing scaffolds: piperidine, pyrrolidine, and acyclic amines. By evaluating key performance indicators such as physicochemical properties, metabolic stability, and biological potency, this guide will equip researchers, scientists, and drug development professionals with the necessary tools and insights to objectively assess the potential of this novel scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our analysis in authoritative references.
Comparative Analysis of Amine Scaffolds
The choice of an amine-containing scaffold is a critical decision in drug design, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Here, we compare the this compound scaffold with established alternatives.
The Contenders: A Snapshot of Comparator Compounds
To provide a data-driven comparison, we have selected a panel of well-established drugs, each exemplifying a different amine scaffold. These compounds will serve as our benchmarks for evaluating the potential performance of this compound derivatives.
-
Piperidine Scaffold: Donepezil and Risperidone . Donepezil is a reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease. Risperidone is an atypical antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1]
-
Pyrrolidine Scaffold: Procyclidine and Varenicline . Procyclidine is an anticholinergic agent used to treat Parkinsonism.[2] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, used for smoking cessation.[3]
-
Acyclic Amine Scaffolds: Lidocaine and Metformin . Lidocaine is a local anesthetic that blocks voltage-gated sodium channels. Metformin is a first-line medication for the treatment of type 2 diabetes.[4][5]
Physicochemical Properties: The Foundation of Drug-Likeness
A compound's fundamental physicochemical properties, such as its acid dissociation constant (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic behavior.
| Compound | Scaffold Type | Primary Target | pKa | logP |
| (Hypothetical) | This compound | - | Estimated ~9.5-10.5 | Estimated ~1.0-2.0 |
| Donepezil | Piperidine | Acetylcholinesterase | 8.92 | 3.8 |
| Risperidone | Piperidine | D2/5-HT2A Receptors | 8.24 (piperidine N) | 3.35 |
| Procyclidine | Pyrrolidine | Muscarinic Receptors | ~9.0 | 4.3 |
| Varenicline | Bridged Pyrrolidine-like | α4β2 Nicotinic Receptor | 9.1 | 1.1 |
| Lidocaine | Acyclic Tertiary Amine | Sodium Channels | 7.9 | 2.4 |
| Metformin | Acyclic Biguanide | OCT1 Transporter / AMPK | ~12.4 | -1.4 |
Expertise & Experience: The estimated pKa of our hypothetical this compound derivative is based on typical primary amines, placing it in a range where it would be significantly protonated at physiological pH (7.4). This is a crucial feature for forming ionic interactions with biological targets, such as the acidic residues in the binding pockets of G-protein coupled receptors (GPCRs) or enzymes. The presence of the oxolane ring is expected to increase polarity compared to a simple alkyl chain, potentially leading to a more favorable logP for oral absorption and reduced off-target lipophilic interactions. Metformin's very low logP highlights its hydrophilic nature, which necessitates active transport for its absorption and distribution.[4][6]
Pharmacokinetic Profile: A Matter of Stability and Distribution
A drug's journey through the body is heavily influenced by its metabolic stability and its ability to reach its target tissue. In vitro metabolic stability, often assessed by the half-life (t½) in human liver microsomes (HLM), is a key predictor of in vivo clearance.
| Compound | Scaffold Type | In Vitro HLM Half-life (t½) | Key Metabolic Pathways | Biological Target Affinity |
| (Hypothetical) | This compound | - | N-dealkylation, Ring Oxidation | - |
| Donepezil | Piperidine | ~70-80 hours (in vivo) | CYP3A4 and CYP2D6 mediated | AChE IC₅₀: ~6.7 nM |
| Risperidone | Piperidine | ~3 hours (extensive metabolizers) | CYP2D6 hydroxylation | D2 Receptor Ki: ~3.2 nM |
| Procyclidine | Pyrrolidine | ~12 hours (in vivo) | Hydroxylation | Muscarinic M1/M4 receptor antagonist[7] |
| Varenicline | Bridged Pyrrolidine-like | ~24 hours (in vivo, minimal metabolism) | Primarily excreted unchanged | α4β2 nAChR Ki: ~0.14 nM[8] |
| Lidocaine | Acyclic Tertiary Amine | - | N-de-ethylation (CYP1A2, CYP3A4) | Sodium Channel IC₅₀: ~60-210 µM[9] |
| Metformin | Acyclic Biguanide | Not metabolized | Excreted unchanged | OCT1 Transporter Substrate[5][6] |
Trustworthiness: The data presented for the comparator drugs is sourced from peer-reviewed literature and regulatory filings.[5][6][7][8][9] For our hypothetical this compound derivative, we anticipate that the primary metabolic liabilities would be N-dealkylation of the primary amine and potential oxidation of the oxolane ring. The methyl group at the 3-position of the oxolane ring could sterically hinder enzymatic access, potentially improving metabolic stability compared to an unsubstituted ring. Varenicline and Metformin represent extremes in metabolic stability, with both being largely excreted unchanged, a highly desirable property in drug candidates.[3][5]
Experimental Protocols for Performance Benchmarking
To objectively assess the performance of novel this compound-derived compounds, a standardized set of in vitro assays is essential. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Workflow for Benchmarking Compound Performance
References
- 1. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procyclidine - Wikipedia [en.wikipedia.org]
- 3. Varenicline - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (Tetrahydrofuran-3-yl)methanamine in Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The judicious choice of a scaffold can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of available synthons, saturated heterocycles play a pivotal role, and (tetrahydrofuran-3-yl)methanamine has emerged as a particularly valuable asset. This guide provides an in-depth, comparative analysis of (tetrahydrofuran-3-yl)methanamine, examining its applications and performance against relevant alternatives, supported by peer-reviewed experimental data.
The Tetrahydrofuran Moiety: A Privileged Scaffold in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a common feature in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3] Its prevalence is not coincidental; the THF moiety imparts a unique combination of physicochemical properties that are highly desirable in drug candidates. The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while the non-planar, flexible ring system allows for favorable conformational preorganization for binding to biological targets.[4][5] (Tetrahydrofuran-3-yl)methanamine, with its primary amine functionality, serves as a versatile handle for introducing this privileged scaffold into a wide array of molecular architectures.[6]
Physicochemical and Conformational Properties: A Comparative Overview
The utility of (tetrahydrofuran-3-yl)methanamine as a building block is best understood in comparison to other cyclic and acyclic amines frequently employed in drug discovery. Key differentiators include ring size, heteroatom position, and conformational flexibility.
| Property | (Tetrahydrofuran-3-yl)methanamine | (Tetrahydropyran-4-yl)methanamine | Cyclohexylmethanamine | n-Propylamine |
| Molecular Weight | 101.15 g/mol | 115.18 g/mol | 113.20 g/mol | 59.11 g/mol |
| cLogP | ~0.1 | ~0.5 | ~1.7 | ~0.48 |
| Hydrogen Bond Acceptors | 1 (oxygen) | 1 (oxygen) | 0 | 0 |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) | 1 (amine) |
| Conformational Flexibility | High (pseudorotation) | Moderate (chair-boat flips) | Moderate (chair-boat flips) | High |
The lower lipophilicity (cLogP) of (tetrahydrofuran-3-yl)methanamine compared to its carbocyclic and larger heterocyclic counterparts can be advantageous for improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. Furthermore, the conformational dynamics of the five-membered THF ring, which undergoes pseudorotation between envelope and twist forms with a low energy barrier, provides a distinct spatial arrangement of substituents compared to the more rigid chair conformations of six-membered rings like tetrahydropyran and cyclohexane.[7]
Case Study 1: HIV Protease Inhibitors - A Tale of Two Rings (THF vs. THP)
The development of HIV protease inhibitors provides a compelling example of how the choice between a tetrahydrofuran and a tetrahydropyran moiety can significantly impact drug-target interactions. The FDA-approved drug Darunavir features a bis-tetrahydrofuran (bis-THF) ligand that plays a crucial role in its high potency.
In an effort to optimize binding to the hydrophobic pocket of the HIV protease enzyme, researchers have explored replacing the bis-THF ligand with a larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) system.[8][9] The rationale was that the larger Tp-THF ligand would more effectively fill the binding pocket, leading to enhanced van der Waals interactions. Additionally, the increased flexibility of the tetrahydropyran ring was hypothesized to better accommodate mutations in the enzyme, potentially leading to improved potency against drug-resistant strains.[8]
This strategic modification highlights a key principle in drug design: the size and conformational properties of a heterocyclic ring system must be carefully matched to the topology of the target's binding site. While the bis-THF moiety in Darunavir is highly effective, the exploration of a Tp-THF alternative demonstrates a rational approach to further refine binding affinity and address the challenge of drug resistance.
Case Study 2: Neonicotinoid Insecticides - Impact of the Heterocyclic Amine on Potency
(Tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.[10] The structure-activity relationship (SAR) studies of neonicotinoids have revealed that the nature of the heterocyclic amine component is critical for insecticidal activity.
While direct comparative studies of Dinotefuran with analogs synthesized from alternative amines are not extensively detailed in the readily available literature, the broader field of neonicotinoid research has shown that both cyclic and acyclic amine moieties can be accommodated, with varying effects on potency and spectrum of activity. For instance, the replacement of the N-methyl group in some neonicotinoids with other substituents can modulate their insecticidal efficacy.[11] The selection of the (tetrahydrofuran-3-yl)methyl group in Dinotefuran contributes to its unique profile, which includes both nerve-excitatory and nerve-blocking activities.[8]
The rationale for employing the THF moiety in this context likely relates to its ability to adopt a specific conformation that optimizes interactions with the nicotinic acetylcholine receptors (nAChRs) in insects, the target of this class of insecticides.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-(tetrahydrofuran-3-yl)methanamines
A common application of (tetrahydrofuran-3-yl)methanamine in medicinal chemistry is its use in reductive amination reactions to form secondary amines.
Materials:
-
(Tetrahydrofuran-3-yl)methanamine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE, add (tetrahydrofuran-3-yl)methanamine (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-(tetrahydrofuran-3-yl)methanamine.
This protocol is a generalized procedure and may require optimization for specific substrates. The choice of solvent, reducing agent, and reaction conditions can influence the yield and purity of the product.
Visualizing the Comparison: Structural and Workflow Diagrams
Structural Comparison of Cyclic Amines
Caption: Comparison of (tetrahydrofuran-3-yl)methanamine with common alternatives.
Reductive Amination Workflow
Caption: A typical reductive amination workflow using (tetrahydrofuran-3-yl)methanamine.
Conclusion
(Tetrahydrofuran-3-yl)methanamine is a valuable and versatile building block in drug discovery and development. Its unique combination of a privileged heterocyclic scaffold with a reactive primary amine functionality allows for the facile synthesis of a diverse range of molecules with desirable physicochemical and pharmacological properties. As demonstrated in the case studies of HIV protease inhibitors and neonicotinoid insecticides, the incorporation of the THF moiety can have a profound impact on a molecule's biological activity. While direct, head-to-head comparative data with alternative amines is not always readily available in the published literature, the principles of medicinal chemistry and the numerous examples of successful drugs containing the THF ring underscore its importance. For researchers and scientists in drug development, (tetrahydrofuran-3-yl)methanamine represents a key tool for optimizing lead compounds and exploring novel chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. scirp.org [scirp.org]
- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 11. Design, synthesis and biological evaluation of a series of novel GPR40 agonists containing nitrogen heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Methyloxolan-3-yl)methanamine
This guide provides essential safety and logistical information for the proper disposal of (3-Methyloxolan-3-yl)methanamine, a specialized chemical used in research and development. As a substituted oxolane with a primary amine functional group, its handling and disposal require a nuanced understanding of the hazards associated with both aliphatic amines and cyclic ethers. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, in compliance with regulations, and with minimal environmental impact. The protocols outlined herein are synthesized from established safety data for analogous structures and best practices in laboratory chemical management.
Part 1: Core Hazard Analysis and Safety Imperatives
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structure allows for a reliable hazard assessment based on its constituent functional groups: a primary amine and a substituted tetrahydrofuran (oxolane) ring.
Anticipated Chemical Hazards
-
Flammability: The compound is predicted to be a flammable liquid and vapor. A similar, less substituted compound, 3-(Aminomethyl)tetrahydrofuran, is classified as a Category 3 Flammable Liquid. Therefore, all waste and handling procedures must be conducted away from ignition sources such as open flames, sparks, and hot surfaces.[1]
-
Toxicity and Irritation: Like many aliphatic amines, this compound is expected to be harmful if swallowed and to cause skin and serious eye irritation.[2] Amines can be corrosive and damaging to tissue upon contact.[3]
-
Peroxide Formation: The tetrahydrofuran (oxolane) ring structure is known to form explosive peroxides upon prolonged exposure to air and light.[1][4][5] This is a critical, often overlooked hazard. Over time, especially after a container has been opened, peroxides can accumulate and may detonate if subjected to heat, friction, or shock.[5]
-
Environmental Hazard: Amines can be toxic to aquatic life, and therefore, direct disposal into drains or the environment is strictly prohibited.[6][7]
Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE when handling this compound and its waste streams.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, irritation, and potential absorption.[8][9] Change gloves immediately if contaminated. |
| Eye Protection | Splash-proof safety goggles or a full-face shield. | To protect against splashes that can cause serious eye irritation or damage.[8] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from spills and contamination.[10] |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of potentially harmful and flammable vapors.[3] |
Part 2: Systematic Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with professional collection. Adherence to this workflow is mandatory for safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
Proper disposal starts with correct identification. Determine if the waste is:
-
Unused or expired pure this compound.
-
A dilute solution in a solvent.
-
Contaminated materials (e.g., pipette tips, absorbent pads, gloves).
Crucially, amine waste must be segregated. Do not mix it with other waste streams, particularly:
-
Acids and Acid Chlorides: Reacts violently.
-
Strong Oxidizing Agents: Creates a fire or explosion hazard.[1][3]
-
Halogenated Solvents: Can cause hazardous reactions.[10]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for amine waste.[10] The container must be in good condition with no leaks.
-
Label the Container Immediately: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
All other components in the container (e.g., "in Methanol").
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The date accumulation started.
-
Step 3: Accumulation in a Satellite Area
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a secondary containment bin to catch any potential leaks.
-
Located in a cool, dry, and well-ventilated space, away from direct sunlight and heat.[3]
Step 4: Managing Peroxide Risk in Storage
Due to the peroxide formation risk from the oxolane ring, it is critical to manage the storage time of both the parent chemical and its waste.
-
Date all containers (product and waste) upon opening or creation.[4][5]
-
Dispose of waste in a timely manner. Do not allow waste containers to remain in the lab for extended periods (e.g., longer than one year).[11]
Step 5: Final Disposal
The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal contractor.[12]
-
Once the waste container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures.[3]
Step 6: Spill Management
In the event of a small spill within a chemical fume hood:
-
Ensure proper PPE is worn.[13]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a compatible container for hazardous waste.[3][14]
-
Label the container as hazardous waste and dispose of it through the EHS office.
-
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[15]
Visualizing the Disposal Decision Process
The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Part 3: Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[10]
-
Collect Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous waste and must be collected in the appropriate flammable liquid waste container.[10]
-
Deface Label: Completely deface or remove the original product label.
-
Final Disposal: Once triple-rinsed and with the label removed, the container may be disposed of as regular solid waste, pending institutional policies.[10]
Disclaimer: This guide provides a framework based on the chemical properties of analogous compounds and general laboratory safety standards. It is not a substitute for a compound-specific Safety Data Sheet (SDS), institutional protocols, or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. wcu.edu [wcu.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. durhamtech.edu [durhamtech.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. louisville.edu [louisville.edu]
- 13. umdearborn.edu [umdearborn.edu]
- 14. mblbio.com [mblbio.com]
- 15. usu.edu [usu.edu]
A Comprehensive Guide to the Safe Handling of (3-Methyloxolan-3-yl)methanamine
This document outlines the requisite personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal plans. By understanding the causality behind these recommendations, you can foster a culture of safety and ensure the integrity of your research.
Anticipated Hazards of (3-Methyloxolan-3-yl)methanamine
Based on its chemical structure and the general properties of aliphatic amines, this compound should be handled as a substance that is:
-
Corrosive : Capable of causing severe skin burns and eye damage upon contact.[3][4]
-
Flammable : The liquid and its vapors may be flammable.[5][6] Vapors can form explosive mixtures with air.[7]
-
Toxic : May be harmful if inhaled, ingested, or absorbed through the skin.[3][8] Inhalation can lead to respiratory tract irritation.[8]
Due to the lack of specific toxicological data, it is prudent to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and irritating vapors.[4][5][10][11] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and chemical-resistant apron. | Prevents skin contact with the corrosive and potentially toxic liquid.[4][10] Flame-retardant materials offer protection from potential ignition sources.[5] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Aliphatic amine vapors can be harmful if inhaled.[3][8] A fume hood provides the primary engineering control to minimize inhalation exposure. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills and provides a stable footing.[5][12] |
Glove Selection and Use
The choice of glove material is critical for adequate protection. Nitrile or neoprene gloves generally offer good resistance to aliphatic amines.[4] Always inspect gloves for any signs of degradation or perforation before use.[13] After handling the chemical, wash the outside of the gloves before removing them.
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][14] The storage area should be designated for corrosive and flammable liquids. Keep the container tightly closed.[6][8]
-
Segregation : Store away from incompatible materials such as strong oxidizing agents.
Experimental Workflow
The following diagram illustrates the key steps for safely handling this compound during an experiment.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Container : All waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.
-
Avoid Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Integrity : Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.
Spill Management
In the event of a spill:
-
Evacuate : Immediately evacuate the area and alert nearby personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[8]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate : Decontaminate the spill area with a suitable cleaning agent.
The following flowchart outlines the decision-making process for chemical waste disposal.
References
- 1. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]
- 2. (5-Methyloxolan-2-yl)methanamine (7179-91-1) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. louisville.edu [louisville.edu]
- 9. fishersci.com [fishersci.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. chemsafe.ie [chemsafe.ie]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
